Icrocaptide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
192333-19-0 |
|---|---|
Molecular Formula |
C21H40N8O5 |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)-ethylamino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C21H40N8O5/c1-2-28(17(30)13-23)16(8-3-4-10-22)19(32)29-12-6-9-15(29)18(31)27-14(20(33)34)7-5-11-26-21(24)25/h14-16H,2-13,22-23H2,1H3,(H,27,31)(H,33,34)(H4,24,25,26)/t14-,15-,16-/m0/s1 |
InChI Key |
LPKPGXJXCZNDJO-JYJNAYRXSA-N |
SMILES |
CCN(C(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)CN |
Isomeric SMILES |
CCN([C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C(=O)CN |
Canonical SMILES |
CCN(C(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)CN |
sequence |
GKPR |
Synonyms |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)-ethyl-amino]hexanoyl] pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic aci d |
Origin of Product |
United States |
Foundational & Exploratory
Icatibant mechanism of action in bradykinin-mediated angioedema
An In-Depth Technical Guide to the Mechanism of Action of Icatibant in Bradykinin-Mediated Angioedema
Executive Summary
Icatibant is a potent and selective competitive antagonist of the bradykinin B2 receptor, approved for the symptomatic treatment of acute attacks of hereditary angioedema (HAE).[1][2] HAE is a rare genetic disorder characterized by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), leading to the overproduction of bradykinin.[3][4][5] Bradykinin, the key mediator of swelling in HAE, binds to the B2 receptor on endothelial cells, causing increased vascular permeability, vasodilation, and subsequent angioedema.[6][7][8] Icatibant, a synthetic decapeptide, mimics the structure of bradykinin, allowing it to bind to the B2 receptor with high affinity but without activating it.[9] By blocking bradykinin from its receptor, icatibant effectively halts the downstream signaling cascade responsible for the clinical manifestations of an HAE attack.[6][10] This guide provides a detailed overview of the pathophysiology of bradykinin-mediated angioedema, the molecular mechanism of icatibant, its pharmacokinetic and pharmacodynamic profiles, and the key experimental methodologies used to characterize its action.
Pathophysiology of Bradykinin-Mediated Angioedema
Hereditary Angioedema is primarily an autosomal dominant disorder resulting from mutations in the SERPING1 gene, which encodes the C1 esterase inhibitor.[4][7][11] C1-INH is a critical regulator of several proteolytic cascades, including the contact (kallikrein-kinin) system.[5]
A deficiency in functional C1-INH leads to unchecked activation of the contact system.[4][12] This process is initiated by the autoactivation of Factor XII to Factor XIIa. Factor XIIa then cleaves prekallikrein to form plasma kallikrein.[13] Plasma kallikrein, in a positive feedback loop, further activates Factor XII and, crucially, cleaves high-molecular-weight kininogen (HMWK) to release the vasoactive nonapeptide, bradykinin.[12][13]
Bradykinin exerts its physiological effects by binding to the constitutively expressed bradykinin B2 receptor (B2R), a G-protein coupled receptor located on the surface of endothelial cells.[14] This binding event initiates a signaling cascade that results in vasodilation and a significant increase in vascular permeability, allowing fluid to extravasate into the surrounding tissues, thereby causing the characteristic swelling of angioedema.[6][8][13]
Icatibant: Molecular Mechanism of Action
Icatibant is a synthetic decapeptide (D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg) containing five non-proteinogenic amino acids.[1] Its structure is designed to be a potent and highly selective competitive antagonist for the bradykinin B2 receptor.
The core mechanism of action is direct, competitive inhibition at the B2 receptor. Icatibant binds to the receptor with an affinity similar to that of endogenous bradykinin.[1][10] However, upon binding, it does not elicit the conformational change required for receptor activation and downstream signaling. By occupying the receptor's binding site, icatibant physically prevents bradykinin from interacting with the receptor, thus antagonizing its effects.[6][9] This blockade directly counteracts the bradykinin-induced increase in vascular permeability, leading to the resolution of angioedema symptoms.[10][15]
Quantitative Data: Affinity, Potency, and Pharmacokinetics
The efficacy of icatibant is underpinned by its strong binding affinity for the human B2 receptor and its favorable pharmacokinetic profile, which allows for rapid achievement of therapeutic concentrations following subcutaneous administration.
Table 1: Icatibant Receptor Binding Affinity and Antagonist Potency
| Parameter | Value | Receptor/System | Comment |
|---|---|---|---|
| Ki (Inhibition Constant) | 0.60 nM | Recombinant human B2 receptor | Demonstrates high binding affinity, comparable to new small molecule antagonists.[16] |
| Kb (Antagonist Constant) | 2.81 nM | Human B2 receptor (Calcium mobilization assay) | Measures functional antagonist potency in a cell-based assay.[16] |
| pA2 | 8.06 | Human isolated umbilical vein | Represents antagonist potency in an ex vivo tissue model. The value corresponds to a Kb of 8.71 nM.[16] |
Table 2: Pharmacokinetic Properties of Icatibant (30 mg Subcutaneous Dose)
| Parameter | Mean Value (± SD) | Unit | Description |
|---|---|---|---|
| Absolute Bioavailability | ~97 | % | High absorption from subcutaneous tissue.[1][17] |
| Tmax (Time to Cmax) | ~0.75 | hours | Rapid absorption leading to quick onset of action.[1][17] |
| Cmax (Maximum Concentration) | 974 ± 280 | ng/mL | Peak plasma concentration achieved.[1][17][18] |
| AUC0-∞ (Total Exposure) | 2165 ± 568 | ng·hr/mL | Total drug exposure over time after a single dose.[1][17] |
| t1/2 (Elimination Half-life) | 1.4 ± 0.4 | hours | Rapid elimination from the body.[1][18] |
| CL/F (Apparent Plasma Clearance) | 245 ± 58 | mL/min | Rate of drug removal from plasma.[1][17] |
| Vss/F (Apparent Volume of Distribution) | 29.0 ± 8.7 | L | Distribution of the drug throughout the body.[1][17] |
Table 3: Clinical Efficacy of Icatibant in Hereditary Angioedema (FAST-3 Trial)
| Endpoint | Icatibant (30 mg) | Placebo | Comment |
|---|---|---|---|
| Median Time to Onset of Symptom Relief | 2.0 hours | 19.8 hours | A primary endpoint demonstrating rapid efficacy.[19] |
| Median Time to Almost Complete Symptom Relief | 8.0 hours | 36.0 hours | Shows sustained effect leading to resolution.[1] |
| Response to a Single Dose | 92.4% | N/A | High percentage of attacks resolved with one injection.[20] |
Key Experimental Protocols
The pharmacological profile of icatibant was established through a series of in vitro, ex vivo, and clinical studies. The methodologies for these key experiments are outlined below.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay quantifies the affinity of a compound for a specific receptor. It relies on the principle of competitive displacement of a radiolabeled ligand by the unlabeled test compound (icatibant).
Methodology:
-
Receptor Preparation: Membranes are prepared from cells (e.g., HEK293) engineered to express a high density of the recombinant human bradykinin B2 receptor.
-
Assay Components: The assay mixture contains the cell membranes, a fixed concentration of a radiolabeled B2 receptor ligand (e.g., [³H]bradykinin), and varying concentrations of unlabeled icatibant.
-
Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of icatibant. The IC₅₀ (the concentration of icatibant that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Phase 3 Clinical Trial Protocol (e.g., FAST-3)
The For Angioedema Subcutaneous Treatment (FAST) trials were pivotal in establishing the clinical efficacy and safety of icatibant.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[21][22]
-
Patient Population: Adults with a confirmed diagnosis of HAE type I or II, presenting with an acute, moderate-to-severe cutaneous or abdominal attack.[21]
-
Randomization & Blinding: Patients are randomly assigned to receive either a single 30 mg subcutaneous injection of icatibant or a matching placebo. Both patients and investigators are blinded to the treatment allocation.
-
Efficacy Endpoints:
-
Safety Assessment: Monitoring and reporting of all adverse events, with a particular focus on injection-site reactions.
-
Statistical Analysis: The primary endpoint is typically analyzed using a log-rank test to compare the time-to-event curves between the icatibant and placebo groups.
Conclusion
Icatibant represents a targeted therapeutic strategy for bradykinin-mediated angioedema, born from a deep understanding of the disease's molecular pathophysiology. Its mechanism of action as a selective, competitive antagonist of the bradykinin B2 receptor is well-characterized. By directly blocking the action of the primary mediator of swelling, icatibant provides rapid and effective relief from the debilitating and potentially life-threatening symptoms of acute HAE attacks.[23] The comprehensive body of evidence, from in vitro binding assays to large-scale clinical trials, confirms its role as a cornerstone in the management of this condition.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Icatibant - Wikipedia [en.wikipedia.org]
- 3. Pathophysiology of Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hereditary Angioedema Mechanism of Disease & Pathogenesis [discoverhae.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. How Icatibant Injection Works - Icatibant Injection from Fresenius Kabi [icatibantinjection.com]
- 7. doaj.org [doaj.org]
- 8. Frontiers | Pathophysiology of bradykinin and histamine mediated angioedema [frontiersin.org]
- 9. What is the mechanism of Icatibant Acetate? [synapse.patsnap.com]
- 10. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Hereditary Angioedema: Background, Epidemiology, Etiology [emedicine.medscape.com]
- 12. Pathophysiology of bradykinin and histamine mediated angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Icatibant API Manufacturers | Suppliers | Exporters | Pharmacompass.com [pharmacompass.com]
- 16. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Icatibant Injection: Package Insert / Prescribing Info / MOA [drugs.com]
- 18. Pharmacokinetics of single and repeat doses of icatibant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. drugtopics.com [drugtopics.com]
- 20. drugs.com [drugs.com]
- 21. Icatibant for Multiple Hereditary Angioedema Attacks across the Controlled and Open-Label Extension Phases of FAST-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Treatment of hereditary angioedema with icatibant: efficacy in clinical trials versus effectiveness in the real-world setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Icatibant in hereditary angioedema: news and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bradykinin B2 Receptor: A Core Mediator in Inflammatory Processes
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Kallikrein-Kinin System (KKS) is a crucial enzymatic cascade that, upon activation by tissue injury, trauma, or pathogenic stimuli, releases potent, short-lived peptide mediators known as kinins.[1][2] The principal kinin, bradykinin (BK), is a nonapeptide that exerts a wide range of physiological and pathological effects, primarily centered around inflammation, blood pressure regulation, and pain perception.[1][3] These effects are mediated through two distinct G protein-coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R).[4][5] While B1R is typically expressed at low levels and is induced by tissue injury and inflammatory mediators, the B2R is constitutively and ubiquitously expressed in most healthy tissues.[3][4][5] This widespread expression positions the B2R as the primary mediator of the acute effects of bradykinin, making it a central player in the initiation and propagation of inflammatory responses.[3][6] This guide provides a detailed examination of the B2R's role in inflammation, focusing on its signaling mechanisms, quantitative pharmacology, and the experimental methodologies used to study its function, offering a comprehensive resource for professionals in research and drug development.
Bradykinin B2 Receptor Signaling Pathways
The bradykinin B2 receptor is a canonical GPCR that couples to multiple G protein families, primarily Gαq/11 and Gαi, to initiate a complex network of intracellular signaling events.[1][7][8] The activation of these pathways culminates in the cardinal signs of inflammation.
Gαq/11 Pathway: Upon bradykinin binding, the B2R activates the Gαq/11 family of G proteins.[7][9] This stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1][4] The subsequent rise in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).[1][10]
Downstream Effectors: The initial signals from G protein activation are propagated through several downstream cascades:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: B2R activation leads to the stimulation of the Ras/Raf-1/MAPK cascade, including extracellular signal-regulated kinases (ERK1/2) and p38 MAPK.[1][5] This pathway is crucial for the expression of pro-inflammatory genes.
-
PI3K/AKT Pathway: The receptor also engages the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, which is involved in cell survival and proliferation but also contributes to inflammatory signaling.[1]
-
Nitric Oxide (NO) and Prostaglandins: The increase in intracellular Ca2+ activates nitric oxide synthase (NOS), leading to the production of nitric oxide, a potent vasodilator.[4] B2R signaling also stimulates the release of arachidonic acid and the subsequent synthesis of prostaglandins, particularly PGE2, which are key mediators of inflammation and pain.[1][10][11]
β-Arrestin Recruitment: Beyond G protein-mediated signaling, B2R activation also leads to the recruitment of β-arrestin. This process is critical for receptor desensitization, internalization, and for initiating a second wave of G protein-independent signaling, further contributing to the complexity of the B2R response.[9]
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. BDKRB2 bradykinin receptor B2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. What are bradykinin receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iris.unito.it [iris.unito.it]
- 8. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 9. innoprot.com [innoprot.com]
- 10. researchgate.net [researchgate.net]
- 11. Bradykinin-induced oedema formation proceeds from B2 receptor stimulation and is potentiated by concomitantly released prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure of Icatibant and its Antagonistic Relationship with Bradykinin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of icatibant, a synthetic peptidomimetic that acts as a selective and competitive antagonist of the bradykinin B2 receptor. The document delves into the structural intricacies of both icatibant and its endogenous ligand, bradykinin, highlighting the chemical modifications that confer icatibant's antagonistic properties and resistance to degradation. A detailed examination of the bradykinin B2 receptor signaling pathway is presented, elucidating the mechanism by which icatibant mitigates bradykinin-induced physiological effects, such as vasodilation and increased vascular permeability. Furthermore, this guide furnishes detailed experimental protocols for key in vitro assays essential for characterizing the pharmacological profile of bradykinin B2 receptor antagonists. Quantitative data on the binding affinity, potency, and pharmacokinetic properties of icatibant are systematically summarized in tabular format for clear comparison. Finally, logical workflows and signaling cascades are visualized through Graphviz diagrams to provide an accessible, graphical representation of complex biological processes and experimental procedures.
Introduction: The Kinin-Kallikrein System and Bradykinin
The kinin-kallikrein system is a crucial enzymatic cascade that plays a significant role in inflammation, blood pressure regulation, and pain signaling. A key effector molecule of this system is bradykinin, a nonapeptide that exerts its potent physiological effects through the activation of two G protein-coupled receptors (GPCRs), the B1 and B2 receptors.[1] While the B1 receptor is typically upregulated during inflammatory conditions, the B2 receptor is constitutively expressed in a wide range of tissues and mediates the majority of bradykinin's acute effects.[2]
Bradykinin is a potent vasodilator, increasing vascular permeability and contributing to the classic signs of inflammation: swelling, redness, and pain.[3] In pathological conditions such as hereditary angioedema (HAE), a genetic disorder characterized by a deficiency in C1 esterase inhibitor, the uncontrolled production of bradykinin leads to recurrent and debilitating episodes of localized swelling.[4]
Icatibant: A Structurally Engineered Bradykinin B2 Receptor Antagonist
Icatibant is a synthetic decapeptide designed to competitively and selectively antagonize the bradykinin B2 receptor.[4] Its structure is based on the native bradykinin peptide, but with five non-proteinogenic amino acids that confer its unique pharmacological properties. These modifications provide icatibant with a high affinity for the B2 receptor, comparable to that of bradykinin itself, while rendering it resistant to degradation by peptidases that normally metabolize bradykinin.[4]
Comparative Structural Analysis: Icatibant vs. Bradykinin
The structural differences between bradykinin and icatibant are fundamental to the latter's function as an antagonist.
| Feature | Bradykinin | Icatibant |
| Amino Acid Sequence | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg |
| Molecular Formula | C₅₀H₇₃N₁₅O₁₁ | C₅₉H₈₉N₁₉O₁₃S |
| Molecular Weight | 1060.21 g/mol | 1304.54 g/mol |
| Key Modifications | - | Contains five non-proteinogenic amino acids: D-Arginine, Hydroxyproline (Hyp), Thienylalanine (Thi), D-Tic, and Oic. |
These modifications are critical for icatibant's stability and its ability to bind to the B2 receptor without initiating a signaling cascade.
Quantitative Pharmacological Data
The efficacy of a receptor antagonist is defined by its binding affinity, potency in functional assays, and its pharmacokinetic profile. The following tables summarize key quantitative data for icatibant.
Table 1: In Vitro Binding Affinity and Potency of Icatibant
| Parameter | Value | Cell Line/Assay Condition |
| Ki (inhibition constant) | 0.798 nM[5] | Human Bradykinin B2 Receptor |
| IC₅₀ (half maximal inhibitory concentration) | 1.07 nM[5] | Inhibition of [³H]-bradykinin binding |
Table 2: Pharmacokinetic Properties of Icatibant (30 mg subcutaneous dose)
| Parameter | Value |
| Absolute Bioavailability | ~97%[4][6] |
| Maximum Plasma Concentration (Cmax) | 974 ± 280 ng/mL[4][6] |
| Time to Maximum Concentration (Tmax) | ~0.75 hours[6] |
| Area Under the Curve (AUC) | 2165 ± 568 ng·hr/mL[4][6] |
| Elimination Half-life | 1.4 ± 0.4 hours[6] |
Mechanism of Action: Antagonism of the Bradykinin B2 Receptor Signaling Pathway
Icatibant functions as a competitive antagonist at the bradykinin B2 receptor. This means it binds to the same site on the receptor as bradykinin but does not activate the downstream signaling cascade. By occupying the receptor, icatibant prevents bradykinin from binding and initiating its pro-inflammatory and vasodilatory effects.
The bradykinin B2 receptor is a Gq protein-coupled receptor.[7][8] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[7] The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the physiological responses associated with bradykinin.[7][8]
Caption: Bradykinin B2 Receptor Signaling Pathway and Icatibant's Point of Inhibition.
Experimental Protocols
The following protocols provide detailed methodologies for the in vitro characterization of bradykinin B2 receptor antagonists like icatibant.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the bradykinin B2 receptor.
-
Objective: To determine the Ki of icatibant for the human bradykinin B2 receptor.
-
Materials:
-
Cell membranes from a cell line overexpressing the human bradykinin B2 receptor (e.g., CHO-K1 or HEK293 cells).
-
[³H]-bradykinin (radioligand).
-
Unlabeled bradykinin (for determining non-specific binding).
-
Icatibant (test compound).
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of icatibant.
-
In a 96-well plate, add binding buffer, [³H]-bradykinin (at a concentration near its Kd), and either icatibant, unlabeled bradykinin (for non-specific binding), or buffer (for total binding).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the icatibant concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium.
-
Objective: To determine the functional potency (IC₅₀) of icatibant in blocking bradykinin-induced calcium mobilization.
-
Materials:
-
A cell line endogenously or recombinantly expressing the human bradykinin B2 receptor (e.g., HEK293 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Bradykinin (agonist).
-
Icatibant (antagonist).
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).
-
-
Procedure:
-
Plate cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the Fluo-4 AM dye in assay buffer and incubate in the dark at 37°C for approximately 1 hour.
-
During incubation, prepare serial dilutions of icatibant and a solution of bradykinin at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
After dye loading, transfer the cell plate to the fluorescence plate reader.
-
Add the icatibant dilutions to the wells and incubate for a short period.
-
Measure the baseline fluorescence.
-
Add the bradykinin solution to all wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the bradykinin response against the logarithm of the icatibant concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Experimental and Drug Discovery Workflow
The characterization of a GPCR antagonist like icatibant follows a structured workflow, from initial discovery to preclinical evaluation.
Caption: A generalized workflow for the discovery and preclinical characterization of a GPCR antagonist.
Conclusion
Icatibant serves as a prime example of rational drug design, where a deep understanding of the structure and function of an endogenous peptide and its receptor has led to the development of a highly specific and effective therapeutic agent. Its structural modifications provide a clear illustration of how to engineer peptides for improved stability and antagonistic activity. The methodologies outlined in this guide provide a robust framework for the continued discovery and characterization of novel modulators of the kinin-kallikrein system, with potential applications in a range of inflammatory and vascular disorders. The provided data and visualizations aim to serve as a valuable resource for researchers dedicated to advancing the field of GPCR pharmacology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 3. Icatibant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Pharmacokinetics and Pharmacodynamics of Subcutaneous Icatibant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icatibant is a synthetic decapeptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor.[1][2][3] It is indicated for the symptomatic treatment of acute attacks of hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of localized swelling.[4][5][6] This document provides an in-depth overview of the pharmacokinetic and pharmacodynamic properties of subcutaneously administered icatibant, compiling key data from clinical and preclinical studies.
Mechanism of Action
Hereditary angioedema is primarily caused by a deficiency or dysfunction of the C1 esterase inhibitor, leading to dysregulation of the kallikrein-kinin system and subsequent overproduction of bradykinin.[3][4] Bradykinin, a potent vasodilator, binds to bradykinin B2 receptors on endothelial cells, increasing vascular permeability and leading to the characteristic swelling, inflammation, and pain associated with HAE attacks.[1][4][7] Icatibant exerts its therapeutic effect by blocking the binding of bradykinin to the B2 receptor, thereby mitigating these downstream effects.[1][2][7]
Figure 1: Icatibant's mechanism of action in hereditary angioedema.
Pharmacokinetics
The pharmacokinetic profile of icatibant has been well-characterized in healthy volunteers and patients with HAE following subcutaneous administration.[2][8][9]
Absorption and Bioavailability
Following a single 30 mg subcutaneous dose, icatibant is rapidly absorbed, with a mean absolute bioavailability of approximately 97%.[2][9][10]
Distribution
The volume of distribution at steady state (Vss) is approximately 29.0 ± 8.7 L.[2][10]
Metabolism and Elimination
Icatibant is extensively metabolized by proteolytic enzymes into inactive metabolites.[2][10] The cytochrome P450 system is not involved in its metabolism.[2][10] Less than 10% of the dose is eliminated as unchanged drug in the urine.[8][10]
Linearity and Accumulation
The pharmacokinetics of icatibant are dose-proportional.[11][12] No evidence of drug accumulation has been observed following repeated doses.[2][10][11]
Pharmacokinetic Parameters in Adults
The following tables summarize the key pharmacokinetic parameters of subcutaneous icatibant in healthy adults.
Table 1: Single-Dose Pharmacokinetic Parameters of Subcutaneous Icatibant in Healthy Adults
| Parameter | 30 mg Dose (Mean ± SD) | 90 mg Dose (Mean ± SD) |
| Cmax (ng/mL) | 974 ± 280[2][10] | 2719 ± 666[11][12] |
| Tmax (h) | ~0.75[2][10] | <1[11][12] |
| AUC0-∞ (ng·h/mL) | 2165 ± 568[2][10] | 6736 ± 1230[11][12] |
| t1/2 (h) | 1.4 ± 0.4[2][10] | 2.0 ± 0.57[11][12] |
| CL/F (mL/min) | 245 ± 58[2][10] | N/A |
| Vz/F (L) | 29.0 ± 8.7[2][10] | N/A |
Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Terminal half-life; CL/F: Apparent total body clearance; Vz/F: Apparent volume of distribution.
Table 2: Pharmacokinetic Parameters in Special Populations
| Population | Key Findings |
| Elderly | Elderly subjects exhibit lower clearance and approximately 2-fold higher systemic exposure (AUC) compared to younger subjects.[10][13] |
| Hepatic Impairment | No clinically significant differences in pharmacokinetic parameters were observed in patients with mild to moderate hepatic impairment.[9][10] |
| Renal Impairment | Renal impairment is not expected to significantly affect the pharmacokinetics of icatibant as renal clearance is a minor elimination pathway.[9] |
| Pediatric | Body weight is a significant factor influencing icatibant pharmacokinetics in pediatric patients.[14][15] |
Pharmacodynamics
The pharmacodynamic effects of icatibant are a direct consequence of its antagonism at the bradykinin B2 receptor.
Bradykinin Challenge Studies
In healthy volunteers, intravenous administration of icatibant has been shown to inhibit the hypotensive and vasodilatory effects of a bradykinin challenge in a dose- and time-dependent manner.[2][10] A 30 mg subcutaneous dose is predicted to effectively antagonize the effects of a bradykinin challenge for at least 6 hours.[2][10]
Clinical Efficacy in HAE Attacks
Clinical trials have consistently demonstrated the efficacy of a 30 mg subcutaneous dose of icatibant in providing rapid symptom relief for acute HAE attacks.[6][9][16]
Table 3: Key Pharmacodynamic Endpoints from a Phase III Clinical Trial (FAST-3)
| Endpoint | Icatibant (30 mg) (Median) | Placebo (Median) |
| Time to ≥50% Reduction in Symptom Severity (h) | 2.0 | 19.8 |
| Time to Onset of Primary Symptom Relief (h) | 1.5 | 18.5 |
| Time to Almost Complete Symptom Relief (h) | 8.0 | 36.0 |
Data from cutaneous or abdominal attacks.[9]
Experimental Protocols
Quantification of Icatibant in Plasma
Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
General Procedure:
-
Sample Preparation: Plasma samples are typically prepared using solid-phase extraction to isolate icatibant and its metabolites from plasma proteins and other endogenous components.[17]
-
Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol with formic acid).[18]
-
Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Detection and quantification are performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for icatibant and an internal standard.[18]
References
- 1. Icatibant for Multiple Hereditary Angioedema Attacks across the Controlled and Open-Label Extension Phases of FAST-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of single and repeat doses of icatibant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ir.pharvaris.com [ir.pharvaris.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. Fast 3: a phase III randomized double-blind, placebo-controlled multicenter study of Icatibant for subcutaneous injection in patients with acute Attacks of Hereditary Angioedema (HAE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Randomized placebo-controlled trial of the bradykinin B₂ receptor antagonist icatibant for the treatment of acute attacks of hereditary angioedema: the FAST-3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repeat treatment of acute hereditary angioedema attacks with open-label icatibant in the FAST-1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment of hereditary angioedema with icatibant: efficacy in clinical trials versus effectiveness in the real-world setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pure.psu.edu [pure.psu.edu]
- 13. SUMMARY OF EVIDENCE - Icatibant for Patients with Type III Hereditary Angioedema: A Review of Clinical Effectiveness and Harms - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Content validity of visual analog scales to assess symptom severity of acute angioedema attacks in adults with hereditary angioedema: an interview study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medrxiv.org [medrxiv.org]
- 17. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Septerna Highlights Company Progress and Reports Third Quarter 2025 Financial Results - BioSpace [biospace.com]
Icatibant's Impact on the Kallikrein-Kinin System: A Technical Guide
This technical guide provides an in-depth analysis of icatibant and its pharmacological effects on the kallikrein-kinin system. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, quantitative efficacy, and the experimental methodologies used to evaluate this therapeutic agent.
Introduction to the Kallikrein-Kinin System and Hereditary Angioedema (HAE)
The kallikrein-kinin system is a crucial enzymatic cascade involved in inflammation, blood pressure regulation, and pain. A key component of this system is the potent vasodilator, bradykinin. In hereditary angioedema (HAE), a genetic deficiency in C1 esterase inhibitor (C1-INH) leads to dysregulation of the kallikrein-kinin system, resulting in excessive bradykinin production. This overproduction of bradykinin is the primary driver of recurrent, localized swelling of the subcutaneous and submucosal tissues, which are the hallmark symptoms of HAE.
Icatibant: Mechanism of Action
Icatibant is a synthetic decapeptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor. It functions by mimicking the structure of bradykinin, thereby competitively inhibiting the binding of endogenous bradykinin to the B2 receptor. This action effectively blocks the signaling pathway that leads to increased vascular permeability, vasodilation, and the subsequent formation of edema.
Below is a diagram illustrating the mechanism of action of icatibant within the kallikrein-kinin system.
Quantitative Analysis of Icatibant's Efficacy
The efficacy of icatibant has been quantified through various in vitro and in vivo studies, including pivotal clinical trials. The following tables summarize key quantitative data.
Table 1: In Vitro Pharmacological Profile of Icatibant
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| Binding Affinity (Ki) | Human | Recombinant B2 Receptor | 0.4 nM | |
| Rabbit | Jugular Vein | 0.79 nM | ||
| Functional Antagonism (pA2) | Rabbit | Jugular Vein | 8.9 | |
| Guinea Pig | Ileum | 8.3 |
Table 2: Clinical Efficacy of Icatibant in HAE (FAST-1, FAST-2, and FAST-3 Trials)
| Clinical Endpoint | Icatibant (30 mg SC) | Placebo | p-value | Reference |
| Median Time to Onset of Symptom Relief (hours) | 2.0 | 19.8 | <0.001 | |
| Median Time to Initial Symptom Relief (hours) | 2.0 | 19.8 | <0.001 | |
| Median Time to Almost Complete Symptom Relief (hours) | 8.0 | 36.0 | <0.001 | |
| Patients with Worsening of Symptoms | 1 (1.8%) | 8 (20.0%) | 0.002 |
Experimental Protocols
The following sections detail the methodologies employed in key experiments to characterize the pharmacological properties of icatibant.
Radioligand Binding Assays
These assays were crucial in determining the binding affinity of icatibant for the bradykinin B2 receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of icatibant for the bradykinin B2 receptor.
-
Materials:
-
Membrane preparations from cells recombinantly expressing the human bradykinin B2 receptor.
-
[3H]-bradykinin as the radioligand.
-
Icatibant at various concentrations.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparations with a fixed concentration of [3H]-bradykinin and varying concentrations of icatibant.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
-
In Vitro Functional Assays (Isolated Rabbit Jugular Vein)
This functional assay was used to assess the antagonistic activity of icatibant.
-
Objective: To determine the functional antagonist potency (pA2) of icatibant.
-
Methodology:
-
Isolate the jugular vein from a rabbit and mount it in an organ bath containing a physiological salt solution.
-
Record the isometric tension of the tissue.
-
Generate a cumulative concentration-response curve to bradykinin.
-
Wash the tissue and incubate with a fixed concentration of icatibant.
-
Generate a second cumulative concentration-response curve to bradykinin in the presence of icatibant.
-
Repeat with different concentrations of icatibant.
-
Analyze the data using a Schild plot to calculate the pA2 value.
-
Below is a diagram illustrating a generalized experimental workflow for evaluating icatibant.
Conclusion
Icatibant is a potent and selective bradykinin B2 receptor antagonist that has demonstrated significant efficacy in the treatment of hereditary angioedema. Its well-characterized mechanism of action, supported by robust in vitro and clinical data, establishes it as a cornerstone in the management of this debilitating condition. The experimental protocols outlined in this guide provide a framework for the continued investigation of bradykinin B2 receptor antagonists and their role in inflammatory diseases.
Preclinical Animal Models for Studying Icatibant Efficacy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical animal models utilized to evaluate the efficacy of Icatibant, a selective bradykinin B2 receptor antagonist. The primary focus is on models relevant to its approved indication, Hereditary Angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling. This document summarizes key quantitative data, details experimental protocols, and visualizes critical biological pathways and workflows to facilitate a deeper understanding of Icatibant's preclinical pharmacology.
Introduction to Icatibant and its Mechanism of Action
Icatibant is a synthetic decapeptide that acts as a competitive antagonist of the bradykinin B2 receptor.[1][2] In Hereditary Angioedema, a deficiency or dysfunction of the C1 esterase inhibitor leads to excessive production of bradykinin, a potent vasodilator that increases vascular permeability, resulting in angioedema.[3] Icatibant effectively blocks the binding of bradykinin to its B2 receptor, thereby mitigating the downstream signaling that leads to swelling and inflammation.[4] Preclinical studies in various animal models have been instrumental in elucidating this mechanism and establishing the therapeutic potential of Icatibant.
Core Preclinical Models for Icatibant Efficacy
The primary preclinical models for studying Icatibant's efficacy can be broadly categorized into two types: models that replicate the genetic basis of HAE and models that induce bradykinin-mediated physiological effects.
C1 Inhibitor-Deficient Mouse Models
Genetically modified mice lacking the C1 inhibitor (C1INH) gene are considered the most relevant models for HAE.[5] These mice exhibit a phenotype of increased vascular permeability, mimicking the underlying pathology of the human disease.[5] While these mice do not typically develop spontaneous swelling attacks like human patients, their heightened vascular permeability serves as a quantifiable biomarker to assess the efficacy of therapeutic interventions.[5][6]
Bradykinin Challenge Models
These models utilize the administration of exogenous bradykinin to healthy animals to induce specific physiological responses, such as hypotension or increased vascular permeability.[7] These models are valuable for studying the direct antagonistic effect of Icatibant on the bradykinin B2 receptor and for determining its pharmacokinetic and pharmacodynamic properties.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from key preclinical studies of Icatibant in various animal models.
Table 1: Icatibant Efficacy in C1 Inhibitor-Deficient Mouse Models
| Animal Model | Challenge/Endpoint | Icatibant (Hoe140) Dose | Route of Administration | Key Finding | Citation |
| C1 inhibitor-deficient mice | Increased vascular permeability (Evans blue dye assay) | Not specified in abstract, referred to as a Bk2R antagonist | Not specified in abstract | Reversed the increased vascular permeability | [1][3] |
Table 2: Icatibant Efficacy in Bradykinin Challenge Models
| Animal Model | Challenge | Endpoint | Icatibant Dose | Route of Administration | Key Finding | Citation |
| Anesthetized Rats | Bradykinin-infusion | Hypotension (Mean Arterial Pressure) | 30 µg per rat | Intra-arterial | Eliminated the hypotensive response to Ang-(1-7) in the presence of bradykinin | [1] |
| Healthy Human Volunteers | Bradykinin challenge | Hypotension, vasodilation, reflex tachycardia | 0.8 mg/kg over 4 hours | Intravenous | Prevented bradykinin-induced effects | [5] |
| Sheep with thermal injury | Thermal injury | Microvascular fluid flux and protein leak | 4 µg/kg/h and 20 µg/kg/h | Not specified | Significantly reduced microvascular fluid flux and total prefemoral protein leak |
Detailed Experimental Protocols
Vascular Permeability Assessment in C1 Inhibitor-Deficient Mice (Miles Assay)
This protocol is a standard method for quantifying vascular permeability in vivo.
Objective: To measure the extent of plasma protein extravasation into the tissue as an indicator of vascular permeability.
Materials:
-
C1 inhibitor-deficient mice and wild-type littermate controls
-
Evans blue dye (0.5% solution in sterile PBS)
-
Icatibant (or vehicle control)
-
Anesthetic agent (e.g., isoflurane)
-
Formamide
-
Spectrophotometer
Procedure:
-
Animal Preparation: Anesthetize the mice.
-
Icatibant Administration: Administer Icatibant or vehicle control to the mice via the desired route (e.g., subcutaneous or intravenous injection). The timing of administration relative to the Evans blue injection should be optimized based on the pharmacokinetic profile of Icatibant.
-
Evans Blue Injection: Inject a 0.5% solution of Evans blue dye intravenously via the tail vein. The dye will bind to serum albumin.
-
Circulation Time: Allow the dye to circulate for a defined period (e.g., 30 minutes).
-
Tissue Harvest: Euthanize the mice and perfuse the circulatory system with PBS to remove intravascular dye. Carefully dissect the tissues of interest (e.g., skin, paw, intestine).
-
Dye Extraction: Incubate the harvested tissues in formamide at 55-60°C for 24-48 hours to extract the extravasated Evans blue dye.
-
Quantification: Centrifuge the formamide extracts to pellet any tissue debris. Measure the absorbance of the supernatant at a wavelength of 620 nm using a spectrophotometer.
-
Data Analysis: The amount of extravasated dye is proportional to the absorbance reading and is indicative of the level of vascular permeability. Compare the absorbance values between Icatibant-treated and vehicle-treated C1 inhibitor-deficient mice, as well as wild-type controls.
Bradykinin-Induced Hypotension in Anesthetized Rats
This protocol assesses the ability of Icatibant to counteract the hypotensive effects of bradykinin.
Objective: To evaluate the in vivo efficacy of Icatibant in blocking bradykinin-induced decreases in blood pressure.
Materials:
-
Male Wistar rats
-
Anesthetic agent (e.g., thiobutabarbital)
-
Bradykinin solution
-
Icatibant solution
-
Saline
-
Arterial and venous catheters
-
Pressure transducer and recording system
Procedure:
-
Animal Preparation: Anesthetize the rats and insert catheters into an artery (for blood pressure monitoring) and a vein (for drug administration).
-
Stabilization: Allow the animal to stabilize for a period before commencing the experiment.
-
Baseline Measurement: Record the baseline mean arterial pressure (MAP).
-
Bradykinin Infusion: Infuse a solution of bradykinin to induce a hypotensive response.
-
Icatibant Administration: Administer a single intra-arterial bolus of Icatibant (e.g., 30 µg per rat).
-
Post-treatment Bradykinin Challenge: Re-challenge the animal with bradykinin and record the MAP.
-
Data Analysis: Compare the hypotensive response to bradykinin before and after the administration of Icatibant. A reduction or abolition of the bradykinin-induced drop in MAP indicates the efficacy of Icatibant.
Signaling Pathways and Experimental Workflows
Bradykinin B2 Receptor Signaling Pathway
The binding of bradykinin to its B2 receptor on endothelial cells initiates a cascade of intracellular signaling events that ultimately lead to increased vascular permeability. Icatibant competitively blocks this initial binding step.
Caption: Bradykinin B2 receptor signaling pathway and the inhibitory action of Icatibant.
Experimental Workflow for Icatibant Efficacy Testing in a C1-INH Deficient Mouse Model
The following diagram outlines the typical workflow for assessing the efficacy of Icatibant in a preclinical HAE model.
Caption: A typical experimental workflow for evaluating Icatibant's efficacy in vivo.
Conclusion
Preclinical animal models, particularly C1 inhibitor-deficient mice and bradykinin challenge models, have been indispensable in characterizing the efficacy and mechanism of action of Icatibant. The data generated from these studies have provided a strong rationale for its clinical development and successful use in the treatment of Hereditary Angioedema. The experimental protocols and workflows detailed in this guide serve as a valuable resource for researchers and scientists in the field of angioedema and related inflammatory disorders. Further research focusing on dose-response relationships in genetically defined HAE models will continue to refine our understanding of Icatibant's therapeutic potential.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Increased vascular permeability in C1 inhibitor-deficient mice mediated by the bradykinin type 2 receptor. | Semantic Scholar [semanticscholar.org]
- 3. Increased vascular permeability in C1 inhibitor-deficient mice mediated by the bradykinin type 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of a potent bradykinin B2 receptor antagonist HOE-140 on microvascular permeability, blood flow disturbances, edema formation, cell injury and nitric oxide synthase upregulation following trauma to the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.hpra.ie [assets.hpra.ie]
- 6. Population Pharmacokinetics and Exposure-Response Analyses to Guide Dosing of Icatibant in Pediatric Patients With Hereditary Angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Icatibant for Multiple Hereditary Angioedema Attacks across the Controlled and Open-Label Extension Phases of FAST-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Icatibant: A Bradykinin B2 Receptor Antagonist with Therapeutic Potential Beyond Hereditary Angioedema
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Icatibant, a selective bradykinin B2 receptor antagonist, is an established treatment for acute attacks of hereditary angioedema (HAE). However, its mechanism of action, centered on the inhibition of the potent vasodilator bradykinin, suggests a broader therapeutic utility in other bradykinin-mediated conditions. This technical guide explores the expanding landscape of icatibant's potential applications beyond HAE, with a focus on angiotensin-converting enzyme (ACE) inhibitor-induced angioedema, idiopathic nonhistaminergic angioedema, and its investigational use in COVID-19. This document provides a comprehensive overview of the existing clinical evidence, detailed experimental protocols from key studies, and a summary of quantitative data to support further research and development in this promising area.
Introduction: The Rationale for Exploring Icatibant's Broader Applications
Bradykinin is a key mediator of inflammation and increased vascular permeability, playing a central role in the pathophysiology of various edematous conditions.[1][2] While the genetic deficiency of C1-esterase inhibitor in HAE leads to excessive bradykinin production, other conditions can also result in bradykinin accumulation through different mechanisms.[3][4] Icatibant's targeted action of blocking the bradykinin B2 receptor, the primary mediator of bradykinin's effects, provides a strong rationale for its investigation in these non-HAE bradykinin-mediated angioedemas.[3][5][6] This guide delves into the scientific evidence supporting these off-label and investigational uses.
Potential Therapeutic Applications Beyond HAE
ACE Inhibitor-Induced Angioedema (ACEi-AAE)
ACE inhibitors, widely prescribed for hypertension and heart failure, can lead to the accumulation of bradykinin by inhibiting its degradation, resulting in angioedema in a subset of patients.[7] Several studies have investigated the efficacy of icatibant in this setting.
Quantitative Data Summary:
| Study/Trial | Number of Patients | Treatment Arm | Control Arm | Key Efficacy Endpoint | Results | Reference |
| Bas et al. (Phase 2) | 27 | Icatibant 30 mg SC | Prednisolone 500 mg IV + Clemastine 2 mg IV | Median time to complete resolution of edema | 8.0 hours | 27.1 hours (p=0.002) |
| CAMEO (Phase 3) | 121 | Icatibant 30 mg SC | Placebo SC | Median time to meeting discharge criteria | 4.0 hours | 4.0 hours (p=0.63) |
| Case Series | 13 | Icatibant 30 mg SC | Standard therapy (antihistamine, corticosteroids, epinephrine) | Median time to complete resolution of symptoms | 5 hours | 54 hours (p=0.002) |
Experimental Protocols:
-
Bas et al. (Phase 2, NCT01154361): This was a multicenter, double-blind, double-dummy, randomized phase 2 study. Patients with ACE inhibitor-induced angioedema of the upper aerodigestive tract were randomized to receive either a single subcutaneous injection of 30 mg of icatibant or the standard off-label therapy of intravenous prednisolone (500 mg) and clemastine (2 mg). The primary endpoint was the median time to complete resolution of edema.[8]
-
CAMEO Study (Phase 3, NCT01919801): This was a phase III, randomized, double-blind, placebo-controlled, multicenter clinical study. Adults presenting with ACE inhibitor-induced angioedema were randomized to receive a single subcutaneous injection of icatibant 30 mg or placebo. The primary efficacy endpoint was the time to meeting discharge criteria.[9][10][11]
Idiopathic Nonhistaminergic Angioedema (INHA)
INHA presents with recurrent angioedema without a clear trigger and does not respond to antihistamines, suggesting a bradykinin-mediated pathway in some cases. Case reports have documented the successful use of icatibant in treating acute attacks of INHA.
Quantitative Data Summary:
| Study Type | Number of Patients | Treatment | Key Outcome | Results | Reference |
| Case Report | 1 | Icatibant 30 mg SC | Resolution of symptoms | Improvement within 30 minutes, complete resolution within 6 hours. | [12] |
| Case Reports | Multiple | Icatibant, Ecallantide, C1-INH | Successful treatment of acute attacks | Effective in achieving remission. | [13] |
Experimental Protocols:
-
Case Report (Colás et al.): A 77-year-old male with recurrent tongue angioedema, unresponsive to antihistamines, corticosteroids, and epinephrine, was diagnosed with INHA. During a severe attack with airway compromise, he was administered a single subcutaneous dose of 30 mg icatibant. The patient's symptoms were monitored for improvement and time to complete resolution.[12]
COVID-19
The pathophysiology of severe COVID-19 involves a "cytokine storm" and increased vascular permeability, with evidence suggesting a role for the kallikrein-kinin system and bradykinin. This has led to the investigation of icatibant as a potential therapeutic to mitigate pulmonary edema and inflammation.
Quantitative Data Summary:
| Study/Trial | Number of Patients | Treatment Arm | Control Arm | Key Efficacy Endpoint | Results | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | ICAT-COVID (Phase 2) | 73 | Icatibant 30 mg SC TID for 3 days + Standard of Care (SoC) | SoC alone | Clinical efficacy at 28 days from initial discharge | 100% | 83.3% (p=0.011) |[14][15] | | ICAT-COVID (Phase 2) | 73 | Icatibant 30 mg SC TID for 3 days + SoC | SoC alone | Mortality | 0% | 16.7% (p=0.011) |[14][15] | | ICASARS (Randomized, double-blind trial) | - | Icatibant | Placebo | Blood oxygenation | - |[16][17] |
Experimental Protocols:
-
ICAT-COVID Trial (NCT04978051): This was a multicenter, randomized, open-label, proof-of-concept phase II clinical trial. Hospitalized patients with COVID-19 pneumonia requiring supplemental oxygen (but not high-flow or mechanical ventilation) were randomized 1:1 to receive either standard of care plus icatibant (30 mg subcutaneously three times a day for three days) or standard of care alone. The primary outcome was clinical response at day 10, with secondary outcomes including long-term efficacy at 28 days and mortality.[18][19][20]
-
ITHACA Trial (U1111-1250-1843): A phase II, single-center, three-armed, open-label, randomized clinical trial. 180 patients were to be randomized to receive either C1 esterase/kallikrein inhibitor, icatibant (30 mg subcutaneously, three doses/day for 4 days) plus standard care, or standard care alone.[21]
Drug-Induced Angioedema
Beyond ACE inhibitors, other drugs can induce bradykinin-mediated angioedema. Case reports suggest a potential role for icatibant in these situations, particularly when standard therapies are ineffective.
Experimental Protocols:
-
Case Report (Gaeta et al.): An elderly female patient with drug-induced angioedema unresponsive to antihistamines was administered a beta2 receptor antagonist, icatibant. The patient's subjective improvement was noted 20 minutes after administration.[22]
Signaling Pathways and Experimental Workflows
Bradykinin Signaling Pathway in Angioedema
Bradykinin, a product of the kallikrein-kinin system, exerts its effects primarily through the B2 receptor, leading to vasodilation and increased vascular permeability.
Caption: Bradykinin signaling pathway and the mechanism of action of Icatibant.
Experimental Workflow for Icatibant Administration in a Clinical Trial Setting
The following diagram illustrates a typical workflow for the administration and monitoring of icatibant in a clinical trial for an acute angioedema attack.
Caption: A generalized experimental workflow for a randomized controlled trial of Icatibant.
Discussion and Future Directions
The evidence presented in this guide highlights the significant potential of icatibant in treating a range of bradykinin-mediated angioedemas beyond its current indication for HAE. While the results for ACEi-AAE have been mixed, with a phase 2 trial showing promise and a larger phase 3 trial not meeting its primary endpoint, further investigation into specific patient subgroups may be warranted. The data from the ICAT-COVID trial are particularly encouraging, suggesting a potential role for icatibant in mitigating the severe inflammatory response in COVID-19.
The successful use of icatibant in case reports of idiopathic nonhistaminergic and other drug-induced angioedemas underscores the importance of considering a bradykinin-mediated mechanism in patients who are unresponsive to standard therapies.
Future research should focus on:
-
Larger, well-designed randomized controlled trials to definitively establish the efficacy and safety of icatibant in these alternative indications.
-
The development of biomarkers to identify patients most likely to respond to bradykinin-targeted therapies.
-
Exploration of icatibant's potential in other inflammatory conditions where bradykinin is implicated.
Conclusion
Icatibant's selective antagonism of the bradykinin B2 receptor positions it as a promising therapeutic agent for a variety of bradykinin-mediated disorders beyond HAE. The data compiled in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and potentially expand the clinical applications of this targeted therapy. Continued investigation is crucial to fully realize the therapeutic potential of icatibant and improve outcomes for patients suffering from these debilitating conditions.
References
- 1. Frontiers | Pathophysiology of bradykinin and histamine mediated angioedema [frontiersin.org]
- 2. Icatibant - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Icatibant Acetate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Treatment of ACEi-induced angioedema [emcrit.org]
- 8. A randomized trial of icatibant in ACE-inhibitor-induced angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Randomized Trial of Icatibant for Angiotensin-Converting Enzyme Inhibitor-Induced Upper Airway Angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Idiopathic nonhistaminergic angioedema successfully treated with ecallantide, icatibant, and C1 esterase inhibitor replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Three-Day Icatibant on Top of Standard Care in Patients With Coronavirus Disease 2019 Pneumonia: A Randomized, Open-Label, Phase 2, Proof-of-Concept Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Three-Day Icatibant on Top of Standard Care in Patients With Coronavirus Disease 2019 Pneumonia: A Randomized, Open-Label, Phase 2, Proof-of-Concept Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of bradykinin in SARS-CoV-2 infection: a randomised, double-blind trial of icatibant compared with placebo (ICASARS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. A multicenter, open-label, randomized, proof-of-concept phase II clinical trial to assess the efficacy and safety of icatibant in patients infected with SARS-CoV-2 (COVID-19) and admitted to hospital units without invasive mechanical ventilation: study protocol (ICAT-COVID) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of the efficacy and safety of icatibant and C1 esterase/kallikrein inhibitor in severe COVID-19: study protocol for a three-armed randomized controlled trial - ProQuest [proquest.com]
- 22. Treatment with icatibant in the management of drug induced angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
Icatibant's Impact on Vascular Permeability and Vasodilation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icatibant, a selective bradykinin B2 receptor antagonist, has emerged as a critical therapeutic agent in the management of hereditary angioedema (HAE). Its mechanism of action directly counteracts the effects of excess bradykinin, a potent mediator of vasodilation and increased vascular permeability. This technical guide provides an in-depth exploration of icatibant's core pharmacology, focusing on its impact on these key vascular parameters. It consolidates quantitative data from pivotal clinical trials and preclinical studies into structured tables for comparative analysis. Furthermore, this guide details the experimental protocols employed to elucidate icatibant's effects and presents signaling pathway diagrams to visualize its mechanism of action at a molecular level.
Introduction
Icatibant is a synthetic decapeptide that acts as a competitive antagonist at the bradykinin B2 receptor, exhibiting an affinity similar to that of endogenous bradykinin.[1] In conditions such as hereditary angioedema (HAE), a deficiency or dysfunction of the C1 esterase inhibitor leads to unregulated activation of the kallikrein-kinin system and subsequent overproduction of bradykinin.[2] Bradykinin's interaction with its B2 receptor on endothelial cells triggers a cascade of events culminating in vasodilation and a dramatic increase in vascular permeability, the hallmarks of an HAE attack.[2][3] Icatibant effectively mitigates these symptoms by blocking the binding of bradykinin to its receptor.[1][2]
Mechanism of Action: Antagonism of the Bradykinin B2 Receptor
Bradykinin, upon binding to the G-protein coupled B2 receptor on endothelial cells, initiates a signaling cascade that leads to vasodilation and increased vascular permeability.[4] Icatibant competitively inhibits this interaction, thereby preventing the downstream signaling events.[1][2]
Signaling Pathways
The binding of bradykinin to the B2 receptor activates Gαq and Gαi proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the production of nitric oxide (NO) and prostaglandins, both potent vasodilators, and promotes the opening of endothelial cell junctions, leading to increased vascular permeability.[4]
Figure 1: Bradykinin B2 Receptor Signaling and Icatibant Inhibition.
Quantitative Data on Icatibant's Effects
Pharmacokinetic Properties of Icatibant
The pharmacokinetic profile of icatibant is characterized by rapid absorption and elimination.
| Parameter | 30 mg Single Dose | 90 mg Single Dose |
| Cmax (ng/mL) | 979 ± 262 | 2719 ± 666 |
| Tmax (h) | < 1 | < 1 |
| AUC0–t (h*ng/mL) | 2191 ± 565 | 6736 ± 1230 |
| Elimination Half-life (h) | 1.48 ± 0.35 | 2.00 ± 0.57 |
| Table 1: Pharmacokinetic Parameters of Icatibant in Healthy Volunteers.[5] |
Efficacy in Clinical Trials (FAST-1, FAST-2, FAST-3)
Pivotal Phase III clinical trials (FAST-1, FAST-2, and FAST-3) have demonstrated the efficacy of a 30 mg subcutaneous dose of icatibant in treating acute attacks of HAE.
| Efficacy Endpoint | FAST-1 (Icatibant vs. Placebo) | FAST-2 (Icatibant vs. Tranexamic Acid) | FAST-3 (Icatibant vs. Placebo) |
| Median Time to Onset of Symptom Relief (hours) | 2.5 vs. 4.6 | 2.0 vs. 12.0 | 2.0 vs. 19.8 |
| Median Time to Almost Complete Symptom Relief (hours) | 8.5 vs. 19.4 | N/A | 8.0 vs. 36.0 |
| Table 2: Key Efficacy Outcomes from the FAST Clinical Trial Program.[3][6][7] |
Dose-Dependent Inhibition of Bradykinin-Induced Vasodilation
Preclinical studies in healthy volunteers have quantified icatibant's ability to inhibit bradykinin-induced vasodilation, measured as changes in forearm blood flow.
| Icatibant Dose (i.v.) | Bradykinin-Induced Increase in Forearm Blood Flow (%) |
| Placebo | 238 ± 31 |
| 20 µg/kg | 112 ± 21 |
| 50 µg/kg | 71 ± 14 |
| 100 µg/kg | 48 ± 9 |
| Table 3: Dose-Dependent Inhibition of Bradykinin-Induced Vasodilation by Icatibant.[8][9] |
Experimental Protocols
Measurement of Vascular Permeability: Miles Assay
The Miles assay is a widely used in vivo method to quantify vascular permeability.
Figure 2: Workflow of the Miles Assay for Vascular Permeability.
Detailed Methodology:
-
Animal Model: C1 esterase inhibitor-deficient mice or other relevant models are used.[10]
-
Dye Injection: A solution of Evans blue dye (e.g., 1% in saline) is injected intravenously (e.g., via the tail vein). The dye binds to serum albumin.[11]
-
Agent Administration: After a short circulation time, bradykinin or another permeability-inducing agent is injected intradermally into a specific skin area. A vehicle control is injected at a contralateral site. To test the effect of icatibant, it can be co-administered with bradykinin or administered systemically prior to the bradykinin challenge.[10]
-
Incubation and Euthanasia: After a defined period (e.g., 20-30 minutes) to allow for extravasation, the animal is euthanized.[11]
-
Tissue Excision and Dye Extraction: The skin at the injection sites is excised, weighed, and incubated in formamide at an elevated temperature (e.g., 55-60°C) for 24-48 hours to extract the Evans blue dye.[12][13]
-
Quantification: The formamide supernatant is collected, and the absorbance is measured using a spectrophotometer at approximately 620 nm. A standard curve is used to determine the concentration of the dye.[12][13]
-
Data Analysis: The amount of extravasated dye per unit of tissue weight is calculated and compared between the treated and control sites to quantify the change in vascular permeability.
Measurement of Vasodilation: Venous Occlusion Plethysmography
Venous occlusion plethysmography is a non-invasive technique used to measure blood flow in the limbs, providing an assessment of vasodilation.
Figure 3: Workflow of Venous Occlusion Plethysmography.
Detailed Methodology:
-
Subject Preparation: The subject rests in a supine position with the arm slightly elevated. A mercury-in-silastic strain gauge is placed around the forearm at its widest point.[14]
-
Cuff Placement: An occlusion cuff is placed around the upper arm, and a wrist cuff is inflated to suprasystolic pressure to exclude blood flow to the hand.[14]
-
Baseline Measurement: The upper arm cuff is inflated to a pressure that occludes venous return without affecting arterial inflow (typically 40-50 mmHg). The rate of increase in forearm circumference, which is proportional to blood flow, is recorded by the plethysmograph.[14]
-
Drug Infusion: A cannula is inserted into the brachial artery for the infusion of vasoactive substances. Bradykinin is infused at varying doses to establish a dose-response curve for vasodilation.[8][15]
-
Icatibant Administration: Icatibant is administered intravenously at different doses prior to the bradykinin challenge to assess its inhibitory effect on vasodilation.[8][15]
-
Data Analysis: Forearm blood flow is calculated from the rate of change in forearm volume and expressed in ml/100ml of tissue/min. The percentage inhibition of the bradykinin-induced increase in blood flow by icatibant is then determined.[8]
Conclusion
Icatibant's mechanism as a selective bradykinin B2 receptor antagonist provides a targeted and effective approach to mitigating the vasodilation and increased vascular permeability that characterize hereditary angioedema. The quantitative data from clinical and preclinical studies robustly support its efficacy in a dose-dependent manner. The experimental protocols detailed herein have been instrumental in elucidating the pharmacological effects of icatibant and continue to be valuable tools in the ongoing research and development of therapies targeting the kallikrein-kinin system. This guide serves as a comprehensive resource for professionals in the field, facilitating a deeper understanding of icatibant's impact on vascular physiology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. assets.hpra.ie [assets.hpra.ie]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of bradykinin-induced vasodilation in human forearm vasculature by icatibant, a potent B2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Increased vascular permeability in C1 inhibitor-deficient mice mediated by the bradykinin type 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Venous occlusion plethysmography in cardiovascular research: methodology and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Icatibant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icatibant is a synthetic decapeptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor.[1] It is used for the symptomatic treatment of acute attacks of hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling.[2] The peptide consists of ten amino acids, including five non-proteinogenic amino acids, with the sequence H-D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg-OH. The presence of these unique residues and imino acids presents specific challenges in its chemical synthesis, necessitating a well-optimized solid-phase peptide synthesis (SPPS) protocol to achieve high purity and yield.
This document provides a detailed protocol for the Fmoc/tBu-based solid-phase synthesis of Icatibant, along with methodologies for its purification and characterization.
B2 Bradykinin Receptor Signaling Pathway
Icatibant exerts its therapeutic effect by blocking the binding of bradykinin to the B2 receptor, a G-protein coupled receptor (GPCR). The activation of the B2 receptor by bradykinin initiates a signaling cascade that leads to increased vascular permeability and, consequently, the swelling observed in HAE attacks. The pathway is primarily mediated through the Gq alpha subunit, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), both contributing to the inflammatory response.
Caption: B2 Bradykinin Receptor Signaling Pathway and Icatibant's Mechanism of Action.
Solid-Phase Peptide Synthesis (SPPS) Workflow for Icatibant
The synthesis of Icatibant is performed on a solid support resin, typically starting from the C-terminal amino acid. The process involves a series of repeated cycles of deprotection and coupling to elongate the peptide chain. The Fmoc (9-fluorenylmethyloxycarbonyl) group is used for temporary Nα-protection, which is removed by a piperidine solution. Side-chain protecting groups, such as tBu (tert-butyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), are acid-labile and remain intact until the final cleavage step.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for Icatibant.
Experimental Protocols
Materials and Reagents
-
Resin: 2-Chlorotrityl chloride (2-CTC) resin or pre-loaded Fmoc-Arg(Pbf)-Wang resin.
-
Fmoc-protected Amino Acids: Fmoc-D-Arg(Pbf)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Hyp(tBu)-OH, Fmoc-Gly-OH, Fmoc-Thi-OH, Fmoc-Ser(tBu)-OH, Fmoc-D-Tic-OH, Fmoc-Oic-OH.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).
-
Activation Base: DIPEA (N,N-Diisopropylethylamine).
-
Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide).
-
Solvents: DMF, DCM (Dichloromethane), Methanol, MTBE (Methyl tert-butyl ether).
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.
-
Purification: Acetonitrile (ACN), Water (HPLC grade), TFA or Acetic Acid.
Resin Loading (if starting with 2-CTC resin)
-
Swell 2-CTC resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Dissolve Fmoc-Arg(Pbf)-OH (1.0-1.5 eq. relative to resin capacity) in DMF.
-
Add DIPEA (2.0-4.0 eq.) to the dissolved amino acid and add the mixture to the swollen resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Wash the resin with DMF (3 times).
-
To cap any unreacted sites, treat the resin with a solution of DCM/Methanol/DIPEA (17:2:1 v/v/v) for 45-60 minutes.
-
Wash the resin with DCM (3 times) and DMF (3 times).
Peptide Chain Elongation
The following steps are repeated for each amino acid in the sequence, starting from Oic and proceeding to D-Arg.
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-6 times) and DCM (3 times).[3]
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-amino acid (2.0-4.0 eq.), HOBt (2.0-4.0 eq.), and HBTU (2.0-4.0 eq.) in DMF.[4]
-
Add DIPEA (4.0-6.0 eq.) to activate the amino acid solution.[4]
-
Add the activated amino acid solution to the deprotected peptidyl-resin.
-
Agitate the mixture for 1-2 hours at room temperature.[4]
-
Monitor the coupling completion using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).[4]
-
Cleavage and Global Deprotection
-
After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptidyl-resin with DMF, DCM, and finally methanol, then dry under vacuum.[4]
-
Prepare the cleavage cocktail: TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.[4]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold MTBE to the filtrate.
-
Centrifuge to pellet the crude peptide, decant the MTBE, and wash the pellet with fresh cold MTBE.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Purification:
-
Dissolve the crude Icatibant in a minimal amount of aqueous mobile phase (e.g., 0.1% TFA in water).
-
Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) on a C18 column.
-
A common method involves a two-step purification. The first step uses a mobile phase of 0.1% TFA in water (Solvent A) and acetonitrile (Solvent B).[5]
-
The second step, for salt exchange, can use 0.2% acetic acid in water as Solvent A and acetonitrile as Solvent B.[5]
-
Elute the peptide using a linear gradient of Solvent B.
-
Collect fractions and analyze for purity by analytical RP-HPLC.
-
Pool the fractions with >99% purity and lyophilize to obtain the final Icatibant acetate product.
-
-
Analysis:
-
Purity: Determined by analytical RP-HPLC, typically with UV detection at 220-230 nm.
-
Identity: Confirmed by mass spectrometry to verify the correct molecular weight (approx. 1304.5 g/mol ).
-
Quantitative Data Summary
| Parameter | Value/Condition | Reference(s) |
| Resin Loading | ||
| Resin Type | 2-Chlorotrityl chloride or Wang resin | [4] |
| First Amino Acid | Fmoc-Arg(Pbf)-OH | [4] |
| Equivalents (AA/DIPEA) | 1.0-1.5 eq. / 2.0-4.0 eq. | [4] |
| Reaction Time | 2-3 hours | [4] |
| Peptide Elongation | ||
| Deprotection Reagent | 20% Piperidine in DMF | [4] |
| Deprotection Time | 5 min + 20 min | [3] |
| Coupling Reagents | HBTU/HOBt/DIPEA | [4] |
| Equivalents (AA/Coupling Agents) | 2.0-4.0 eq. | [4] |
| Coupling Time | 1-2 hours per amino acid | [4] |
| Cleavage | ||
| Cleavage Cocktail | TFA / TIS / Water (95:2.5:2.5) | [4] |
| Reaction Time | 2-3 hours | [4] |
| Purification | ||
| Column | Preparative C18 RP-HPLC | [5] |
| Mobile Phase A (Step 1) | 0.1% TFA in Water | [5] |
| Mobile Phase B | Acetonitrile | [5] |
| Mobile Phase A (Step 2) | 0.2% Acetic Acid in Water | [5] |
| Final Product | ||
| Expected Molecular Weight | ~1304.5 g/mol | |
| Target Purity | >99.0% | [6] |
| Reported Crude Purity | ~68-90% | [4][6] |
| Reported Final Yield | 35-55% | [5][6] |
References
- 1. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nhpri.org [nhpri.org]
- 3. ijsit.com [ijsit.com]
- 4. KR20200088307A - Synthesis of Icatibant - Google Patents [patents.google.com]
- 5. A METHOD FOR PRODUCTION OF HIGH PURITY ICATIBANT | TREA [trea.com]
- 6. CN110343147B - Synthetic method of icatibant - Google Patents [patents.google.com]
Application Notes & Protocols: Liquid-Phase Peptide Synthesis of Icatibant and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icatibant is a synthetic decapeptide that acts as a selective and specific antagonist of bradykinin B2 receptors.[1][2] It is used for the symptomatic treatment of acute attacks of hereditary angioedema (HAE) in adults.[3] HAE is a genetic disorder characterized by a deficiency or dysfunction of the C1-esterase-inhibitor, leading to excessive bradykinin production.[3][4] Bradykinin, a potent vasodilator, is responsible for the characteristic HAE symptoms of localized swelling, inflammation, and pain.[2][3][4] Icatibant provides relief by blocking the binding of bradykinin to its B2 receptor.[2][3]
The synthesis of complex peptides like Icatibant, which contains five non-proteinogenic amino acids, presents significant challenges. While solid-phase peptide synthesis (SPPS) is a common method, liquid-phase peptide synthesis (LPPS) offers advantages for large-scale production, including potentially lower costs and reduced waste.[5] This document details a tag-assisted LPPS method for synthesizing Icatibant and provides a framework for the synthesis of its analogues.
Icatibant: Mechanism of Action
Icatibant exerts its therapeutic effect by competitively inhibiting the bradykinin B2 receptor. In HAE, unregulated activation of the kallikrein-kinin system leads to an overproduction of bradykinin.[4] Bradykinin then binds to B2 receptors on endothelial cells, triggering a signaling cascade that results in increased vascular permeability, vasodilation, and smooth muscle contraction, manifesting as acute angioedema attacks.[1] Icatibant, by blocking this interaction, directly counteracts the pathological effects of excess bradykinin.[2][4]
Caption: Mechanism of action of Icatibant in hereditary angioedema (HAE).
Protocol: Tag-Assisted Liquid-Phase Synthesis of Icatibant
This protocol is based on an improved tag-assisted LPPS method that enables the large-scale (100 g) production of Icatibant with high purity.[6][7][8] The core principle involves using a hydrophobic benzyl alcohol as a soluble support tag. The growing peptide chain, attached to the tag, can be easily precipitated from the reaction solution by adding a polar solvent, simplifying purification at each step.
Principle
The synthesis is performed in solution, combining the advantages of classical solution-phase synthesis with the purification efficiency of SPPS. A key innovation is the use of a sacrificial amine (e.g., propylamine) during the coupling step. This amine traps excess activated amino acids, preventing side reactions like "double hits" (the undesired coupling of a second amino acid before the first has been fully deprotected) and allowing for one-pot sequential coupling and deprotection cycles.[6][7][8]
Experimental Workflow
The synthesis begins with the attachment of the C-terminal amino acid to the soluble tag and proceeds with sequential deprotection and coupling cycles until the full decapeptide is assembled. The final step involves cleaving the peptide from the tag and removing all side-chain protecting groups.
Caption: General workflow for tag-assisted liquid-phase peptide synthesis of Icatibant.
Materials and Reagents
-
Soluble Support: Hydrophobic benzyl alcohol tag (HBA-tag)
-
Amino Acids: Fmoc-D-Arg(Pbf)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Hyp(tBu)-OH, Fmoc-Gly-OH, Fmoc-Thi-OH, Fmoc-Ser(tBu)-OH, Fmoc-D-Tic-OH, Fmoc-Oic-OH
-
Coupling/Activating Reagents: e.g., HBTU/HOBt or similar
-
Bases: Diisopropylethylamine (DIPEA)
-
Sacrificial Amine: Propylamine
-
Deprotection Reagent: 20% Piperidine in Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Acetonitrile (MeCN)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., water, TIS)
-
Purification: Preparative HPLC system with a C18 column
Detailed Procedure (Generalized)
-
Attachment of First Amino Acid:
-
Dissolve the HBA-tag and Fmoc-Arg(Pbf)-OH in a suitable solvent like DCM.
-
Add the coupling reagent and base (e.g., HBTU/DIPEA).
-
Allow the reaction to proceed to completion, monitoring by HPLC.
-
Precipitate the tag-bound amino acid by adding MeCN, filter, and wash to purify.
-
-
Fmoc-Deprotection:
-
Dissolve the tag-bound peptide in DMF.
-
Add 20% piperidine in DMF and stir until deprotection is complete (monitor by HPLC).
-
Precipitate the product by adding water or MeCN, filter, and wash thoroughly to remove piperidine.
-
-
One-Pot Amino Acid Coupling:
-
Dissolve the deprotected tag-bound peptide in DMF.
-
In a separate vessel, pre-activate the next Fmoc-amino acid with a coupling reagent (e.g., HBTU) and base.
-
Add the activated amino acid solution to the peptide solution.
-
After the coupling reaction starts, add propylamine (sacrificial amine) to quench any remaining activated amino acid.
-
Monitor the reaction for completion via HPLC.
-
-
Purification by Precipitation:
-
After the coupling is complete, add an anti-solvent (e.g., MeCN) to the reaction mixture to precipitate the elongated peptide still attached to the tag.[6][7]
-
Filter the precipitate and wash with the anti-solvent to remove unreacted reagents and byproducts.
-
According to the improved procedure, precipitation may only be necessary every other step, significantly reducing solvent usage.[6][7]
-
-
Synthesis Cycle:
-
Repeat steps 2-4 for each amino acid in the Icatibant sequence.
-
-
Cleavage and Final Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, treat the full-length, tag-bound peptide with a cleavage cocktail (e.g., TFA/Water/TIS).
-
Stir for several hours to cleave the peptide from the tag and remove all side-chain protecting groups (Pbf, tBu).
-
Precipitate the crude peptide from the TFA solution using cold diethyl ether.
-
-
Final Purification:
-
Dissolve the crude peptide in a water/acetonitrile mixture.
-
Purify the peptide using preparative reverse-phase HPLC.
-
Collect fractions with high purity (>99%), combine, and lyophilize to obtain the final Icatibant acetate product.[1]
-
Synthesis of Icatibant Analogues
Icatibant analogues are synthesized to explore structure-activity relationships (SAR), potentially leading to improved potency, selectivity, or pharmacokinetic properties. The synthesis of analogues using the tag-assisted LPPS method is straightforward.
Strategy
The most common strategy is the systematic substitution of individual amino acids in the parent sequence. This can involve:
-
Alanine Scanning: Replacing each amino acid one by one with Alanine to identify key residues for receptor binding.
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers to probe conformational requirements and increase resistance to enzymatic degradation.
-
Non-proteinogenic Amino Acid Substitution: Introducing novel unnatural amino acids to explore new chemical space.
The established LPPS protocol for Icatibant is simply modified by replacing the corresponding Fmoc-amino acid in the relevant coupling cycle with the desired Fmoc-analogue amino acid.
Caption: Logical workflow for generating Icatibant analogues from a parent synthesis protocol.
Data Presentation
Quantitative data from the literature provides insight into the efficiency of the synthesis methods.
Table 1: Quantitative Data for Tag-Assisted LPPS of Icatibant
| Parameter | Value | Reference |
|---|---|---|
| Synthesis Scale | Up to 100 g | [6][8] |
| Final Purity | >99% (by HPLC) | [6][7][8] |
| Starting Material Consumption | <0.05% remaining at each step | [6][7][8] |
| Purification Method | Precipitation at every other step |[6][7] |
Table 2: Common Impurities Identified in Icatibant Synthesis Note: The quantitative data below is derived from examples of solid-phase peptide synthesis (SPPS) but is relevant for understanding potential challenges in purification regardless of the synthesis method.
| Impurity Name/Identifier | Description | Purity/Level in Crude Product (SPPS) | Reference |
| (1-6)-Icatibant | N-terminal hexapeptide fragment | - | [4] |
| (7-10)-Icatibant | C-terminal tetrapeptide fragment | - | [4] |
| Des-D-Arg(1)-Icatibant | Deletion of the first amino acid | - | [4] |
| L-Arg(1)-Icatibant | Epimerization of the first amino acid | - | [4] |
| D-Thi(6)-Icatibant | Racemization impurity | Can be a significant impurity | [9] |
| D-Ser(7)-Icatibant | Racemization impurity | Can be a significant impurity | [9] |
| 0.88 RRT Impurity | Unidentified related substance | 3.55% | [10][11] |
| 0.97 RRT Impurity | Unidentified related substance | 1.46% | [10][11] |
Conclusion
The tag-assisted liquid-phase peptide synthesis offers a robust, scalable, and highly efficient method for the production of Icatibant. With its ability to achieve high purity (>99%) and simplify purification through precipitation, this method is well-suited for industrial applications. Furthermore, the protocol can be readily adapted for the rational design and synthesis of Icatibant analogues, providing a valuable tool for drug discovery and the development of next-generation bradykinin B2 receptor antagonists. Careful monitoring and control of potential impurities, particularly those arising from racemization or side-chain reactions, remain critical for ensuring the final product's quality and safety.
References
- 1. WO2019202057A1 - A method for production of high purity icatibant - Google Patents [patents.google.com]
- 2. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Icatibant Injection: Package Insert / Prescribing Info / MOA [drugs.com]
- 4. Icatibant Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. researchgate.net [researchgate.net]
- 6. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. CN107417770A - A kind of preparation method of Icatibant - Google Patents [patents.google.com]
- 10. WO2019064220A1 - Synthesis of icatibant - Google Patents [patents.google.com]
- 11. KR20200088307A - Synthesis of Icatibant - Google Patents [patents.google.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for Icatibant Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive overview and detailed protocols for the purification of Icatibant using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Icatibant, a synthetic decapeptide, is a selective bradykinin B2 receptor antagonist used in the treatment of hereditary angioedema (HAE).[1][2][3][4] Achieving high purity of this peptidomimetic drug is critical for its therapeutic efficacy and safety. This document outlines both analytical and preparative RP-HPLC methods, offering a systematic approach for researchers and professionals in drug development and quality control. The protocols described herein are based on established methods for peptide purification and specific analytical conditions reported for Icatibant.
Introduction
Icatibant is a complex peptidomimetic drug consisting of ten amino acids.[2] Its therapeutic function as a competitive antagonist of bradykinin B2 receptors necessitates stringent purity standards to minimize potential side effects and ensure consistent clinical outcomes.[1][3][4][5] RP-HPLC is the predominant technique for the analysis and purification of peptides due to its high resolution and the volatility of the mobile phases typically employed.[6] This note details the application of RP-HPLC for the purification of Icatibant, addressing common challenges such as the separation of closely related impurities, including isomers.[7][8]
Icatibant Signaling Pathway
Icatibant exerts its therapeutic effect by blocking the action of bradykinin at the B2 receptor, thereby preventing the downstream signaling that leads to vasodilation, increased vascular permeability, and the symptoms of angioedema.[1][3][4][5]
Caption: Icatibant competitively antagonizes the bradykinin B2 receptor.
Experimental Protocols
Analytical RP-HPLC for Purity Assessment
This protocol is designed for the rapid analysis of Icatibant purity in bulk drug substances and formulated products.
Table 1: Analytical RP-HPLC Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Alternate Mobile Phase | Methanol: Acetonitrile: Water (57:30:13 v/v/v)[9][10] |
| Gradient | 10-70% B over 45 minutes (screening gradient) |
| Flow Rate | 1.0 mL/min[9][10] |
| Detection | UV at 224 nm[9][10] |
| Injection Volume | 20 µL[9][10] |
| Column Temperature | Ambient |
| Sample Preparation | Dissolve sample in mobile phase A to a concentration of 1 mg/mL. |
Methodology:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the prepared sample.
-
Run the gradient program as specified.
-
Monitor the elution profile at 224 nm.
-
The retention time for Icatibant is approximately 9.98 minutes under isocratic conditions with a Methanol:Acetonitrile:Water mobile phase.[9][10]
-
Integrate the peak areas to determine the purity of the sample.
Preparative RP-HPLC for Icatibant Purification
This protocol outlines a general procedure for the purification of Icatibant from a crude synthesis mixture. The method should be optimized based on the specific impurity profile of the crude material.
Table 2: Preparative RP-HPLC Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 21.2 mm, 10 µm particle size |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | A shallow gradient optimized from an analytical run (e.g., 20-40% B over 60 minutes) |
| Flow Rate | 15-25 mL/min (adjusted based on column dimensions and system pressure) |
| Detection | UV at 224 nm |
| Sample Loading | Up to 100 mg of crude peptide per injection (loading to be optimized) |
| Column Temperature | Ambient |
| Sample Preparation | Dissolve crude Icatibant in a minimal amount of a strong solvent (e.g., DMSO or DMF) and then dilute with mobile phase A. |
| Fraction Collection | Collect fractions based on UV signal, starting just before the main peak elutes and ending after the tail of the peak. |
Methodology:
-
Develop an optimized analytical method to achieve good resolution between Icatibant and its impurities.
-
Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume proportionally.
-
Equilibrate the preparative column with the starting mobile phase composition.
-
Load the prepared crude Icatibant sample onto the column.
-
Run the optimized preparative gradient.
-
Collect fractions corresponding to the Icatibant peak.
-
Analyze the purity of the collected fractions using the analytical RP-HPLC method.
-
Pool the fractions that meet the desired purity specifications.
-
Remove the organic solvent and lyophilize the pooled fractions to obtain pure Icatibant as a fluffy white powder.
Caption: Workflow for the purification of Icatibant using preparative HPLC.
Data Presentation
The following table summarizes expected data from the analytical and preparative HPLC of Icatibant.
Table 3: Summary of Expected HPLC Data
| Parameter | Analytical HPLC | Preparative HPLC |
| Sample | Icatibant Standard | Crude Icatibant |
| Typical Retention Time | ~10 min (Isocratic) | Varies with gradient |
| Crude Purity | N/A | Typically 80-95% |
| Purity after Purification | >99.5% | >99.5% |
| Typical Yield | N/A | 70-85% |
| Loading Capacity | < 0.1 mg | 50-150 mg |
Conclusion
Reversed-phase HPLC is an effective and scalable method for the purification of Icatibant. By optimizing the chromatographic conditions, it is possible to achieve high purity and yield, which is essential for the clinical application of this therapeutic peptide. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals working with Icatibant and other similar peptidomimetic compounds. Advanced techniques such as multicolumn countercurrent solvent gradient purification may offer further improvements in yield and productivity for industrial-scale manufacturing.[11]
References
- 1. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. CN102532267A - Method for preparing icatibant - Google Patents [patents.google.com]
- 7. The identification and chromatographic separation of a new highly analogous impurity of the active pharmaceutical ingredient icatibant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijsit.com [ijsit.com]
- 10. [PDF] A NOVEL RP-HPLC METHOD FOR THE QUANTIFICATION OF ICATIBANT IN FORMULATIONS | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Mass Spectrometric Characterization of Icatibant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icatibant is a synthetic decapeptide that acts as a selective and specific antagonist of bradykinin B2 receptors.[1][2] It is primarily used for the symptomatic treatment of acute attacks of hereditary angioedema (HAE) in adults.[1] HAE is a genetic disorder characterized by a deficiency or dysfunction of the C1 esterase inhibitor, leading to an overproduction of bradykinin.[2][3] Bradykinin is a potent vasodilator that increases vascular permeability, causing the recurrent episodes of swelling, pain, and inflammation typical of HAE attacks.[2][3] Icatibant provides relief by blocking the binding of bradykinin to its B2 receptor, thereby mitigating the symptoms.[2][4]
Given its peptide nature, ensuring the identity, purity, and stability of Icatibant is critical for its therapeutic efficacy and safety. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the comprehensive characterization of Icatibant. It allows for precise molecular weight determination, amino acid sequence confirmation through fragmentation analysis, and the identification and quantification of impurities and degradation products.
This document provides detailed protocols and application notes for the characterization of Icatibant using mass spectrometry techniques.
Mechanism of Action: Icatibant Signaling Pathway
Icatibant exerts its therapeutic effect by intervening in the Kallikrein-Kinin system. In HAE, insufficient C1-Esterase-Inhibitor activity leads to excessive production of bradykinin. Bradykinin then binds to B2 receptors on endothelial cells, triggering vasodilation and increased vascular permeability, which results in angioedema. Icatibant acts as a competitive antagonist at the B2 receptor, preventing bradykinin from binding and halting the inflammatory cascade.[2][4][5]
Caption: Icatibant's mechanism of action in Hereditary Angioedema (HAE).
Experimental Workflow for Icatibant Characterization
A typical workflow for analyzing Icatibant using LC-MS involves sample preparation, chromatographic separation, mass spectrometric detection and fragmentation, and subsequent data analysis to confirm identity and assess purity.
Caption: General experimental workflow for LC-MS characterization of Icatibant.
Protocols and Methodologies
Intact Mass Analysis
Objective: To confirm the molecular identity of Icatibant by accurately measuring its molecular weight.
Protocol:
-
Sample Preparation: Dissolve the Icatibant reference standard or sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 0.1 mg/mL.
-
LC-MS Parameters:
-
LC System: UPLC/HPLC system.
-
Column: A short, reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A rapid gradient or isocratic elution sufficient to desalt the sample before it enters the mass spectrometer.
-
Injection Volume: 1-5 µL.
-
-
MS Parameters:
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Scan Mode: Full MS scan over a mass range of m/z 400-1500.
-
Data Analysis: The resulting multi-charged spectrum is deconvoluted using appropriate software (e.g., MaxEnt1) to obtain the zero-charge, neutral mass of the peptide.
-
Data Presentation:
| Compound | Chemical Formula | Theoretical Monoisotopic Mass (Da) |
| Icatibant | C₅₉H₈₉N₁₉O₁₃S | 1303.65 |
Note: The observed mass should be within a low ppm error of the theoretical mass.
Peptide Fragmentation Analysis (MS/MS)
Objective: To verify the amino acid sequence of Icatibant through collision-induced dissociation (CID) or other fragmentation techniques.
Protocol:
-
Sample Preparation: Same as for intact mass analysis.
-
LC-MS/MS Parameters: Use the same LC conditions as above to ensure the peptide is well-resolved.
-
MS/MS Parameters:
-
Ionization: ESI+.
-
Scan Mode: Tandem MS (MS/MS) mode.
-
Precursor Ion Selection: Isolate a prominent charge state of Icatibant (e.g., the [M+2H]²⁺ or [M+3H]³⁺ ion).
-
Fragmentation: Collision-Induced Dissociation (CID) with optimized collision energy.
-
Analyzer: Scan for product ions in the m/z range of 100-1400.
-
-
Data Analysis: The resulting fragment ions (primarily b- and y-type ions for peptides) are mapped to the known sequence of Icatibant to confirm its identity.
Data Presentation:
| Theoretical Fragment Ion | m/z Value | Ion Type |
| b₂ | 271.16 | b-ion |
| y₁ | 174.11 | y-ion |
| y₈ | 973.51 | y-ion |
| b₉ | 1130.56 | b-ion |
| (Note: This table is representative. A full fragmentation map would be required for complete sequence confirmation.) |
Impurity Profiling
Objective: To detect, identify, and quantify impurities and degradation products in the Icatibant sample. A known impurity is an isomer that forms under temperature stress.[6]
Protocol:
-
Sample Preparation: Prepare the Icatibant sample as for intact analysis. For forced degradation studies, subject the sample to stress conditions (e.g., heat at 100°C, acid/base hydrolysis, oxidation) before analysis.[6]
-
LC-MS Parameters: A high-resolution LC separation is critical for impurity analysis.
-
LC System: UPLC/HPLC system.
-
Column: High-resolution reversed-phase column (e.g., C18, 2.1 x 150 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A long, shallow gradient is required to separate closely eluting impurities. For example, 5% to 50% B over 30 minutes.
-
Column Temperature: Elevated temperatures (e.g., 75°C) may be used to improve peak shape and resolution.[7]
-
Detection: UV at 200-220 nm and MS detection.
-
-
MS Parameters:
-
Mass Spectrometer: High-resolution mass spectrometer.
-
Scan Mode: Full MS scan to detect impurities, followed by data-dependent MS/MS to fragment them for structural elucidation.
-
-
Data Analysis: Compare the chromatogram of the test sample to a reference standard. Integrate peaks corresponding to impurities and determine their relative abundance. Use the accurate mass and fragmentation data to propose structures for unknown impurities.
Data Presentation:
| Compound/Impurity | Molecular Weight (Da) | Description | Typical Observation |
| Icatibant | 1304.5 | Active Pharmaceutical Ingredient | Main peak in chromatogram |
| Isomer Impurity | 1304.5 | Isomerization at the N-terminal amino acid residue.[6][7] | Elutes very close to the main Icatibant peak. Increases upon temperature stress.[6] |
| Des-D-Arg(1)-Icatibant | 1148.35 | Impurity lacking the N-terminal Arginine.[8] | Process-related impurity. |
| Ac-Icatibant | 1346.58 | Acetylated form of Icatibant.[8] | Process-related impurity. |
Summary
Mass spectrometry is a powerful and essential technology for the characterization of peptide therapeutics like Icatibant. The protocols outlined here for intact mass analysis, MS/MS fragmentation, and impurity profiling provide a robust framework for ensuring the identity, sequence integrity, and purity of the drug substance. These methods are fundamental to quality control during manufacturing and are crucial for regulatory submissions in drug development. The use of high-resolution instrumentation allows for high confidence in structural assignments and sensitive detection of even minor impurities.
References
- 1. Icatibant - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Icatibant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Icatibant Acetate? [synapse.patsnap.com]
- 6. The identification and chromatographic separation of a new highly analogous impurity of the active pharmaceutical ingredient icatibant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Application Notes and Protocols for a Reliable In-Vitro Assay of Icatibant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icatibant is a potent and selective competitive antagonist of the bradykinin B2 receptor (B2R).[1][2] It is a synthetic decapeptide that mimics the structure of bradykinin, allowing it to bind to the B2 receptor without activating it.[3] This mechanism of action makes Icatibant an effective therapeutic agent for conditions characterized by excessive bradykinin activity, most notably Hereditary Angioedema (HAE).[3][4] In HAE, the overproduction of bradykinin, a potent vasodilator, leads to increased vascular permeability, resulting in localized swelling, inflammation, and pain.[3][4] Icatibant competitively blocks the binding of bradykinin to the B2 receptor, thereby mitigating these symptoms.[3][4]
These application notes provide detailed protocols for two reliable in-vitro assays to determine the activity of Icatibant: a cell-based calcium mobilization assay and an organ bath-based human umbilical vein contractility assay.
Mechanism of Action: Bradykinin B2 Receptor Signaling
The bradykinin B2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[4][5] Upon binding of its endogenous ligand, bradykinin, the receptor activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which can be measured using fluorescent calcium indicators.[6] Icatibant competitively antagonizes this pathway by preventing bradykinin from binding to the B2 receptor.
Quantitative Data Summary
The potency of Icatibant can be expressed by its half-maximal inhibitory concentration (IC50) or its inhibitor constant (Ki). These values can vary depending on the assay system and conditions. Below is a summary of reported values for Icatibant.
| Parameter | Value (nM) | Assay System | Reference |
| IC50 | 1.07 | Bradykinin B2 Receptor Binding Assay | [1] |
| Ki | 0.798 | Bradykinin B2 Receptor Binding Assay | [1] |
| EC50 | 6.55 - 7.49 | In vivo Bradykinin Challenge | [3] |
Note: IC50 values are dependent on experimental conditions and may vary between laboratories.[7][8] It is recommended to determine the IC50 value under your specific assay conditions.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of Icatibant to inhibit bradykinin-induced intracellular calcium mobilization in a cell line stably expressing the human bradykinin B2 receptor. A "no-wash" fluorescent dye, such as Fluo-4 AM, is used to detect changes in intracellular calcium concentration.
Materials:
-
CHO-K1 cell line stably expressing the human bradykinin B2 receptor (BDKRB2)
-
Cell culture medium (e.g., Ham's F-12K with 10% FBS)
-
96-well black-walled, clear-bottom cell culture plates
-
Icatibant
-
Bradykinin
-
Fluo-4 No Wash Calcium Assay Kit
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence microplate reader with bottom-read capabilities and excitation/emission wavelengths of 490/525 nm.
Protocol:
-
Cell Culture and Plating:
-
Dye Loading:
-
Compound Addition:
-
Prepare serial dilutions of Icatibant in HBSS with 20 mM HEPES.
-
Add the desired volume of each Icatibant dilution to the respective wells. Include a vehicle control (buffer only).
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Fluorescence Measurement:
-
Prepare a solution of bradykinin in HBSS with 20 mM HEPES at a concentration that elicits an 80% maximal response (EC80). This concentration should be determined in a separate agonist dose-response experiment.
-
Using the fluorescence plate reader's injection function, add the bradykinin solution to all wells.
-
Immediately begin measuring the fluorescence intensity at an excitation of ~490 nm and an emission of ~525 nm.[14] Record data kinetically for at least 60-120 seconds.
-
-
Data Analysis:
-
Determine the maximum fluorescence signal for each well after the addition of bradykinin.
-
Normalize the data to the control wells (bradykinin stimulation without Icatibant).
-
Plot the normalized response against the logarithm of the Icatibant concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Human Umbilical Vein Contractility Assay
This ex-vivo assay provides a more physiologically relevant model by measuring the ability of Icatibant to inhibit bradykinin-induced smooth muscle contraction in isolated human umbilical vein rings.
Materials:
-
Fresh human umbilical cord (obtained with appropriate ethical approval)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Icatibant
-
Bradykinin
Protocol:
-
Tissue Preparation:
-
Mounting and Equilibration:
-
Mount the vein rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Apply an optimal resting tension (to be determined empirically, typically 1-2 g) and allow the tissue to equilibrate for at least 90 minutes.
-
Replace the bath solution every 15-20 minutes during equilibration.
-
-
Antagonist Incubation:
-
After equilibration, add varying concentrations of Icatibant to the organ baths. Include a vehicle control.
-
Incubate the tissues with Icatibant for 30 minutes.
-
-
Agonist-Induced Contraction:
-
Add a concentration of bradykinin known to produce a submaximal contraction (e.g., EC50) to the organ baths.
-
Record the isometric contraction until a stable plateau is reached.
-
-
Data Analysis:
-
Measure the peak contractile response to bradykinin in the presence and absence of Icatibant.
-
Express the response in the presence of Icatibant as a percentage of the control response.
-
Plot the percentage of inhibition against the logarithm of the Icatibant concentration to determine its potency.
-
Conclusion
The described in-vitro assays provide reliable and reproducible methods for characterizing the activity of Icatibant. The calcium mobilization assay is well-suited for higher-throughput screening of B2R antagonists, while the human umbilical vein contractility assay offers a more physiologically relevant model for confirming antagonist activity. The choice of assay will depend on the specific research question and available resources. Consistent application of these detailed protocols will ensure high-quality data for the assessment of Icatibant and other bradykinin B2 receptor modulators.
References
- 1. selleckchem.com [selleckchem.com]
- 2. content.abcam.com [content.abcam.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 5. Function and structure of bradykinin receptor 2 for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. cloud-clone.com [cloud-clone.com]
- 10. ubigene.us [ubigene.us]
- 11. editxor.com [editxor.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. elabscience.com [elabscience.com]
- 14. content.abcam.com [content.abcam.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. Vascular Research - Cell Biology Core - Protocols [vrd.bwh.harvard.edu]
- 17. Isolation of Human Umbilical Vein Endothelial Cells (HUVEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A modified protocol for the isolation and culture of human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Vascular Research - Cell Biology Core - Protocols [vrd.bwh.harvard.edu]
Icatibant Administration in Clinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Icatibant administration protocols in clinical research settings, with a focus on its application in the treatment of acute attacks of Hereditary Angioedema (HAE). The following sections detail the mechanism of action, pharmacokinetic properties, and established clinical trial methodologies for this selective bradykinin B2 receptor antagonist.
Mechanism of Action
Icatibant is a synthetic decapeptide that acts as a competitive antagonist of the bradykinin B2 receptor.[1][2] In Hereditary Angioedema, a deficiency or dysfunction of the C1 esterase inhibitor leads to an overproduction of bradykinin, a potent vasodilator.[3] Bradykinin binds to B2 receptors on endothelial cells, increasing vascular permeability and causing the characteristic localized swelling, inflammation, and pain associated with an HAE attack.[2][4] Icatibant competitively blocks this interaction, thereby mitigating the symptoms of an acute HAE episode.[3][5]
Pharmacokinetic Properties
Icatibant is administered via subcutaneous injection and is rapidly absorbed, with a bioavailability of approximately 97%.[2] The pharmacokinetic profile is dose-proportional, and there is no evidence of accumulation with repeated doses.[6][7]
Table 1: Pharmacokinetic Parameters of Subcutaneous Icatibant in Healthy Adults
| Parameter | 30 mg Dose (Mean ± SD) | 90 mg Dose (Mean ± SD) |
| Cmax (ng/mL) | 979 ± 262[6][7] | 2719 ± 666[6][7] |
| Tmax (hours) | < 1[6] | < 1[6] |
| AUC0–t (ng·hr/mL) | 2191 ± 565[6][7] | 6736 ± 1230[6][7] |
| Elimination Half-Life (hours) | 1.48 ± 0.35[6][7] | 2.00 ± 0.57[6][7] |
| Absolute Bioavailability (%) | ~97[2] | Not Reported |
| Data from phase I clinical studies in healthy volunteers.[6][7] |
Clinical Efficacy in Hereditary Angioedema
Clinical trials, such as the FAST-3 study, have demonstrated the efficacy of Icatibant in treating acute HAE attacks.[8] The primary endpoint in these trials is often the time to onset of symptom relief.
Table 2: Efficacy of Icatibant 30 mg vs. Placebo in Cutaneous or Abdominal HAE Attacks (FAST-3 Trial)
| Efficacy Endpoint | Icatibant (Median Time in hours) | Placebo (Median Time in hours) | P-value |
| Time to 50% or more Reduction in Symptom Severity | 2.0[8] | 19.8[8] | < .001[8] |
| Time to Onset of Primary Symptom Relief | 1.5[8] | 18.5[8] | < .001[8] |
| Time to Almost Complete Symptom Relief | 8.0[8] | 36.0[8] | .012[8] |
| Time to Initial Symptom Relief | 0.8[8] | 3.5[8] | < .001[8] |
Application Notes and Protocols
Subject Eligibility and Screening
-
Inclusion Criteria: Participants should have a confirmed diagnosis of HAE Type I or II.[9] Age criteria may vary, with studies including both adult and pediatric populations.[10][11] For acute treatment trials, participants must be experiencing an active HAE attack of at least moderate severity.[8][11]
-
Exclusion Criteria: Specific exclusion criteria should be defined in the study protocol, but may include contraindications to Icatibant, concurrent participation in other clinical trials, or other conditions that could interfere with the assessment of HAE symptoms.
Icatibant Administration Protocol
This protocol is based on the administration methodology used in pivotal clinical trials.
-
Dosage: The standard recommended dose is a single 30 mg subcutaneous injection.[12][13]
-
Preparation:
-
Visually inspect the pre-filled syringe for particulate matter and discoloration prior to administration.
-
Ensure the solution is clear and colorless.
-
No reconstitution is required.
-
-
Administration:
-
Repeat Dosing:
-
If symptoms persist or recur, a second 30 mg injection may be administered at least 6 hours after the initial dose.[6][13]
-
A third 30 mg injection may be administered at least 6 hours after the second dose if necessary.[13]
-
No more than three 30 mg injections should be administered within a 24-hour period.[13]
-
Experimental Protocols
a. Efficacy Assessment: Patient-Reported Symptom Severity
-
Objective: To quantify the change in HAE symptom severity over time following Icatibant administration.
-
Methodology: Utilize a Visual Analog Scale (VAS) as employed in the FAST-3 trial.[14]
-
The VAS consists of a 100 mm horizontal line, with "No Symptoms" at the 0 mm mark and "Worst Possible Symptoms" at the 100 mm mark.
-
At baseline (prior to administration) and at specified time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), the participant will be asked to mark the line at the point that represents their current overall symptom severity.
-
The distance from the "No Symptoms" end to the participant's mark is measured in millimeters to give a quantitative score.
-
Primary efficacy endpoints are calculated from these scores, such as the time to a 50% reduction from the baseline score.[8]
-
b. Safety and Tolerability Assessment
-
Objective: To monitor and document any adverse events (AEs), with a particular focus on injection site reactions.
-
Methodology:
-
Adverse Event Monitoring: Systematically collect, document, and report all AEs from the time of informed consent until the end of the study follow-up period. AEs should be graded for severity and assessed for their relationship to the study drug.
-
Injection Site Reaction Assessment:
-
At specified time points following each injection (e.g., 1, 4, and 24 hours), the injection site should be visually inspected by trained study personnel.
-
Assess for the presence and severity of redness, bruising, swelling, warmth, burning, itching, irritation, hives, numbness, pressure, or pain at the injection site.[4]
-
Severity can be graded on a simple scale (e.g., mild, moderate, severe).
-
-
Clinical Laboratory Evaluations: Collect blood and urine samples at baseline and at the end of the study to monitor hematology, clinical chemistry (including liver function tests), and urinalysis.[15]
-
Vital Signs and ECGs: Monitor vital signs (blood pressure, heart rate, respiratory rate, temperature) at regular intervals post-administration.[15] An electrocardiogram (ECG) may be performed at baseline and at specified follow-up times to assess for any cardiac effects.[15]
-
These protocols provide a framework for the administration and evaluation of Icatibant in a clinical research setting. Adherence to these standardized methodologies will ensure the collection of high-quality, comparable data on the efficacy and safety of this important therapeutic agent.
References
- 1. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Icatibant Acetate? [synapse.patsnap.com]
- 4. How Icatibant Injection Works - Icatibant Injection from Fresenius Kabi [icatibantinjection.com]
- 5. Icatibant , the bradykinin B2 receptor antagonist with target to the interconnected kinin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Pharmacokinetics of single and repeat doses of icatibant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. assets.hpra.ie [assets.hpra.ie]
- 14. Icatibant for Multiple Hereditary Angioedema Attacks across the Controlled and Open-Label Extension Phases of FAST-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Measuring Icatibant Concentration in Plasma: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the quantitative determination of icatibant in plasma samples. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and bioequivalence studies of icatibant. The primary recommended method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Introduction to Icatibant and its Measurement
Icatibant is a synthetic peptidomimetic and a selective, competitive antagonist of the bradykinin B2 receptor.[1] It is indicated for the symptomatic treatment of acute attacks of hereditary angioedema (HAE).[1] HAE is a rare genetic disorder characterized by a deficiency or dysfunction of the C1 esterase inhibitor, leading to an overproduction of bradykinin.[1] Bradykinin is a potent vasodilator that increases vascular permeability, resulting in localized swelling, inflammation, and pain, which are the hallmark symptoms of an HAE attack. Icatibant exerts its therapeutic effect by blocking the binding of bradykinin to the B2 receptor, thereby mitigating these symptoms.
Accurate measurement of icatibant concentrations in plasma is crucial for assessing its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Following a single 30 mg subcutaneous injection, the absolute bioavailability of icatibant is approximately 97%, with a mean maximum plasma concentration (Cmax) of 974 ± 280 ng/mL reached in about 0.75 hours.[1]
Analytical Methodologies
While various bioanalytical techniques can be employed, LC-MS/MS is the most suitable method for the quantification of icatibant in plasma due to its high selectivity, sensitivity, and robustness. Currently, there is a lack of commercially available ELISA kits specifically designed for icatibant detection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This technique allows for the precise quantification of icatibant, even at low concentrations in a complex biological matrix like plasma.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the determination of icatibant in human plasma, based on data from pharmacokinetic studies.
| Parameter | Typical Value/Range |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Internal Standard (IS) | Stable isotope-labeled icatibant |
Experimental Protocols
Protocol 1: Quantification of Icatibant in Human Plasma using LC-MS/MS
This protocol describes a general procedure for the extraction and analysis of icatibant from human plasma. It is recommended to use a stable isotope-labeled icatibant as an internal standard (IS) to ensure accuracy and precision.
Materials and Reagents:
-
Human plasma (K2EDTA as anticoagulant)
-
Icatibant analytical standard
-
Stable isotope-labeled icatibant (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 50 mg)
-
96-well plates
-
LC-MS/MS system (e.g., Agilent, Sciex, Waters)
Procedure:
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Thaw plasma samples and standards on ice.
-
To 200 µL of plasma, add 20 µL of the internal standard working solution (e.g., 100 ng/mL in 50% methanol). Vortex briefly.
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute icatibant and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Injection Volume: 10 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Icatibant: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
Specific m/z values should be optimized for the instrument used. For icatibant, multiple charge states can be monitored and summed for quantitation.[2]
-
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of icatibant to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression to fit the data.
-
Determine the concentration of icatibant in the unknown samples from the calibration curve.
-
Visualizations
Signaling Pathway of Icatibant
Icatibant acts as an antagonist to the bradykinin B2 receptor, which is a G-protein coupled receptor (GPCR). The binding of bradykinin to the B2 receptor activates the Gq alpha subunit, initiating a signaling cascade that leads to the classic symptoms of inflammation. Icatibant prevents this cascade by blocking the initial binding of bradykinin.
Caption: Icatibant blocks bradykinin binding to the B2 receptor.
Experimental Workflow for Icatibant Quantification
The following diagram illustrates the key steps in the LC-MS/MS workflow for measuring icatibant concentration in plasma samples.
Caption: LC-MS/MS workflow for plasma icatibant measurement.
References
Application Notes and Protocols: Icatibant as a Pharmacological Tool for Studying Bradykinin Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icatibant, a synthetic decapeptide, is a potent and selective competitive antagonist of the bradykinin B2 receptor.[1][2][3] Its high affinity for the B2 receptor, similar to that of bradykinin itself, makes it an invaluable pharmacological tool for elucidating the complex signaling pathways mediated by bradykinin.[2][4] These pathways are implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, vasodilation, and increased vascular permeability.[5][6]
This document provides detailed application notes and experimental protocols for utilizing icatibant to study bradykinin signaling in both in vitro and in vivo models.
Mechanism of Action
Icatibant functions by competitively binding to the bradykinin B2 receptor, thereby preventing the binding of the endogenous ligand, bradykinin.[4] This blockade inhibits the downstream signaling cascades initiated by B2 receptor activation. The B2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq and Gi proteins.[5][7] Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][8] These events culminate in the activation of various downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway.[5][7] The Gi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Data Presentation
The following tables summarize key quantitative data for icatibant, providing a reference for experimental design and data interpretation.
Table 1: Icatibant Pharmacokinetic Parameters
| Parameter | Value | Species | Administration Route | Reference |
| Bioavailability | ~97% | Human | Subcutaneous | [2] |
| Cmax (30 mg dose) | 974 ± 280 ng/mL | Human | Subcutaneous | [2] |
| Tmax (30 mg dose) | ~0.75 hours | Human | Subcutaneous | [2] |
| Elimination Half-Life | 1.48 ± 0.35 hours (30 mg) | Human | Subcutaneous | [9] |
| Elimination Half-Life | 2.00 ± 0.57 hours (90 mg) | Human | Subcutaneous | [9] |
Table 2: Icatibant In Vitro Potency
| Parameter | Value | Assay System | Reference |
| IC50 | 1.07 nM | Bradykinin B2 Receptor Binding Assay | [10] |
| Ki | 0.798 nM | Bradykinin B2 Receptor Binding Assay | [10] |
| Kb | 2.81 nM | Calcium Mobilization Assay (Human B2 Receptor) | [10] |
| pA2 | 8.06 | Human Umbilical Vein Contraction Assay | [10] |
Table 3: Icatibant Efficacy in a Clinical Setting (Hereditary Angioedema)
| Endpoint | Icatibant (30 mg) | Placebo | Study | Reference |
| Median Time to 50% Reduction in Symptom Severity | 2.0 hours | 19.8 hours | FAST-3 | [11][12] |
| Median Time to Onset of Primary Symptom Relief | 1.5 hours | 18.5 hours | FAST-3 | [11][12] |
| Median Time to Initial Symptom Relief | 0.8 hours | 3.5 hours | FAST-3 | [11][12] |
| Median Time to Almost Complete Symptom Relief | 8.0 hours | 36.0 hours | FAST-3 | [11][12] |
Mandatory Visualizations
Caption: Bradykinin B2 Receptor Signaling Pathway and Icatibant Inhibition.
References
- 1. The bradykinin B2 receptor antagonist icatibant (Hoe 140) blocks aminopeptidase N at micromolar concentrations: off-target alterations of signaling mediated by the bradykinin B1 and angiotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of icatibant, a bradykinin B2 receptor antagonist, on the development of experimental ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin-(1-7) induces bradykinin-mediated hypotensive responses in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of captopril and Icatibant on bradykinin (BK) and des [Arg9] BK in carrageenan-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. In various tumour cell lines the peptide bradykinin B2 receptor antagonist, Hoe 140 (Icatibant), may act as mitogenic agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of murine bradykinin type 2 receptor despite treatment with NO, bradykinin, icatibant, or C1-INH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment of acute edema attacks in hereditary angioedema with a bradykinin receptor-2 antagonist (Icatibant) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomized placebo-controlled trial of the bradykinin B₂ receptor antagonist icatibant for the treatment of acute attacks of hereditary angioedema: the FAST-3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Icatibant in Experimental B2 Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Icatibant, a selective bradykinin B2 receptor antagonist, for inducing experimental models of B2 receptor blockade. This document outlines the mechanism of action, experimental protocols for various research models, and quantitative data to facilitate the design and execution of preclinical studies.
Introduction to Icatibant
Icatibant is a synthetic decapeptide that acts as a potent and selective competitive antagonist of the bradykinin B2 receptor.[1][2] It mimics the structure of bradykinin, allowing it to bind to the B2 receptor with high affinity without activating it.[2] This effectively blocks the downstream signaling cascade typically initiated by bradykinin, which includes vasodilation, increased vascular permeability, and the perception of pain.[1][2] Icatibant's utility in research stems from its ability to elucidate the role of the bradykinin B2 receptor in various physiological and pathophysiological processes, including inflammation, pain, and cardiovascular regulation.
Mechanism of Action: B2 Receptor Blockade
Bradykinin, a key mediator in inflammatory processes, exerts its effects by binding to the B2 receptor, a G-protein coupled receptor. This binding activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade culminates in vasodilation, increased vascular permeability, and the sensation of pain. Icatibant competitively inhibits the initial binding of bradykinin to the B2 receptor, thereby preventing the activation of this downstream pathway.
Quantitative Data from Experimental Models
The following tables summarize quantitative data from various preclinical studies using Icatibant to induce B2 receptor blockade.
Table 1: Icatibant in Rodent Models of Inflammation
| Animal Model | Icatibant Dose | Administration Route | Key Findings | Reference |
| Rat | 10 nmol/paw | Intraplantar | Significantly inhibited Tityus serrulatus venom-induced paw edema. | |
| Mouse | 0.3 or 1.5 mg/kg | Subcutaneous | Significantly suppressed shortening of the large intestine in a DSS-induced colitis model. | [3] |
| Mouse | 50 mg/kg | Oral | Significantly suppressed shortening of the large intestine and onset of diarrhea in a DSS-induced colitis model. | [3] |
Table 2: Icatibant in Rodent Cardiovascular Models
| Animal Model | Icatibant Dose | Administration Route | Key Findings | Reference |
| Rat (Wistar Kyoto) | 25 nmol/day/kg | Subcutaneous | Chronic blockade from early life increased systolic blood pressure to 135 ± 1 mmHg vs 115 ± 1 mmHg in vehicle-treated rats. | [1] |
| Dog (anesthetized myocardial infarction model) | Not specified | Intracoronary infusion | Increased mortality rate 2-fold over saline. | [4] |
Table 3: Icatibant Pharmacokinetics in Animal Models
| Animal Model | Administration Route | Key Observation | Reference |
| Rat | Subcutaneous | No evidence of tumorigenicity at doses up to 6 mg/kg/day. | [5][6] |
| Mouse | Subcutaneous | No evidence of tumorigenicity at doses up to 15 mg/kg/day (twice per week). | [5][6] |
| Rat | Subcutaneous | Crosses the placenta and is excreted in breast milk. | [7] |
Experimental Protocols
The following are detailed protocols for inducing B2 receptor blockade with Icatibant in common experimental models.
Carrageenan-Induced Paw Edema in Rats (Inflammation Model)
This model is used to assess the anti-inflammatory effects of B2 receptor blockade.
Materials:
-
Icatibant powder or solution
-
Sterile saline (0.9% NaCl)
-
Carrageenan (lambda, Type IV)
-
Male Wistar rats (180-220g)
-
Plethysmometer
-
Syringes and needles (27-30G)
Protocol:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment with free access to food and water.
-
Icatibant Preparation: Dissolve Icatibant in sterile saline to the desired concentration. For intraplantar injection, a dose of 10 nmol/paw has been reported to be effective. For subcutaneous administration, doses can range from 0.3 to 1.5 mg/kg.[3]
-
Baseline Measurement: Measure the volume of the right hind paw of each rat using a plethysmometer before any injections.
-
Icatibant Administration: Administer the prepared Icatibant solution or vehicle (sterile saline) subcutaneously in the dorsal region or directly into the subplantar surface of the right hind paw 30 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the subplantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement. Compare the results between the Icatibant-treated and vehicle-treated groups.
Acetic Acid-Induced Writhing in Mice (Nociception Model)
This model assesses the analgesic effects of B2 receptor blockade on visceral pain.
Materials:
-
Icatibant powder or solution
-
Sterile saline (0.9% NaCl)
-
Glacial acetic acid
-
Male Swiss albino mice (20-25g)
-
Observation chambers
-
Syringes and needles (27-30G)
Protocol:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment.
-
Icatibant Preparation: Dissolve Icatibant in sterile saline. A range of doses can be tested to determine efficacy.
-
Icatibant Administration: Administer Icatibant or vehicle (sterile saline) subcutaneously 30 minutes before the injection of acetic acid.
-
Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally at a volume of 10 mL/kg.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (stretching of the abdomen and/or hind limbs) over a 30-minute period.
-
Data Analysis: Calculate the percentage inhibition of writhing for the Icatibant-treated groups compared to the vehicle control group.
Blood Pressure Measurement in Rats (Cardiovascular Model)
This protocol is for assessing the role of the B2 receptor in blood pressure regulation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Icatibant, a New Bradykinin-Receptor Antagonist, in Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of icatibant, a bradykinin B2 receptor antagonist, on the development of experimental ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. The bradykinin B2 receptor antagonist icatibant (Hoe 140) blocks aminopeptidase N at micromolar concentrations: off-target alterations of signaling mediated by the bradykinin B1 and angiotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Icatibant Efficacy in Animal Models of Edema
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icatibant is a selective and specific antagonist of the bradykinin B2 receptor.[1][2] Bradykinin is a potent vasodilator that plays a crucial role in inflammatory processes and is the key mediator of swelling in conditions like hereditary angioedema (HAE).[2][3] By blocking the bradykinin B2 receptor, Icatibant effectively mitigates the increase in vascular permeability, vasodilation, and subsequent edema formation.[2][3] These application notes provide detailed protocols for assessing the efficacy of Icatibant in preclinical animal models of edema, offering a framework for researchers in the fields of pharmacology and drug development.
Mechanism of Action of Icatibant
Bradykinin, upon binding to its B2 receptor on endothelial cells, initiates a signaling cascade that leads to increased vascular permeability and edema.[2][3] Icatibant acts as a competitive antagonist at the bradykinin B2 receptor, preventing bradykinin from binding and thereby inhibiting its downstream effects.[2][3]
Experimental Protocols
Collagenase-Induced Paw Edema in Rats (A Model of Bradykinin-Mediated Edema)
This model is highly relevant for studying bradykinin-mediated edema as collagenase injection leads to the release of endogenous bradykinin, which is the primary mediator of the subsequent inflammatory response.[4]
Materials:
-
Male Wistar rats (200-250 g)
-
Collagenase from Clostridium histolyticum
-
Icatibant
-
Saline solution (0.9% NaCl)
-
Plethysmometer
-
Syringes and needles (27G)
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory environment for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Control (saline injection)
-
Vehicle (collagenase injection + vehicle for Icatibant)
-
Icatibant-treated (collagenase injection + Icatibant at various doses)
-
-
Icatibant Administration: Administer Icatibant (e.g., 10, 30, 100 nmol/kg) or vehicle subcutaneously (s.c.) 30 minutes before the collagenase injection.[4]
-
Induction of Edema: Induce paw edema by injecting 100 µL of collagenase solution (e.g., 100 µg in saline) into the subplantar region of the right hind paw.[4]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before collagenase injection) and at regular intervals (e.g., 30, 60, 120, 180, and 240 minutes) after collagenase injection.
-
Data Analysis: Calculate the increase in paw volume for each animal at each time point. The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(ΔV control - ΔV treated) / ΔV control] x 100 Where ΔV is the change in paw volume.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation where bradykinin is one of the key mediators in the early phase.
Materials:
-
Male Wistar rats (180-200 g)
-
Lambda carrageenan (1% w/v in saline)
-
Icatibant
-
Saline solution (0.9% NaCl)
-
Plethysmometer
-
Syringes and needles (27G)
Procedure:
-
Animal Acclimatization and Grouping: Follow the same initial steps as in the collagenase-induced edema protocol.
-
Icatibant Administration: Administer Icatibant (e.g., 32.5 nmol/paw, intraplantar) or vehicle 30 minutes before carrageenan injection.[1]
-
Induction of Edema: Inject 100 µL of 1% carrageenan solution into the subplantar region of the right hind paw.[5][6]
-
Paw Volume Measurement: Measure paw volume at baseline and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[5][6]
-
Data Analysis: Calculate the increase in paw volume and the percentage of inhibition as described previously.
Assessment of Vascular Permeability (Miles Assay)
This assay quantifies the leakage of plasma proteins into the extravascular space, providing a direct measure of vascular permeability.[7][8][9]
Materials:
-
Mice (e.g., C57BL/6 or BALB/c)
-
Evans blue dye (0.5% in sterile saline)
-
Bradykinin or other permeability-inducing agent
-
Icatibant
-
Saline solution (0.9% NaCl)
-
Formamide
-
Spectrophotometer
Procedure:
-
Animal Preparation and Grouping: Acclimatize and group the animals as previously described.
-
Icatibant Administration: Administer Icatibant or vehicle intravenously (i.v.) or subcutaneously (s.c.) at a predetermined time before the permeability challenge.
-
Evans Blue Injection: Inject Evans blue dye (e.g., 50 mg/kg) intravenously via the tail vein.
-
Induction of Permeability: After a short circulation time (e.g., 10 minutes), intradermally inject the permeability-inducing agent (e.g., bradykinin) into the dorsal skin. Inject saline as a control at a contralateral site.
-
Tissue Collection: After a defined period (e.g., 30 minutes), euthanize the animals and excise the skin at the injection sites.
-
Dye Extraction: Incubate the skin samples in formamide at 60°C for 24 hours to extract the Evans blue dye.
-
Quantification: Measure the absorbance of the formamide extracts at 620 nm using a spectrophotometer. The amount of extravasated dye is proportional to the increase in vascular permeability.
Data Presentation
Table 1: Effect of Icatibant on Collagenase-Induced Paw Edema in Rats
| Treatment Group | Dose (nmol/kg, s.c.) | Maximal Edema Reduction (%) |
| Icatibant | 10 | Significant Reduction |
| Icatibant | 100 | ~65% |
Data adapted from Legat et al., 1994.[4]
Table 2: Effect of Icatibant on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (nmol/paw, intraplantar) | Time of Significant Edema Reduction (hours post-carrageenan) |
| Icatibant (in captopril-untreated rats) | 32.5 | 3 - 8 |
| Icatibant (in captopril-treated rats) | 32.5 | 1 and 3 |
Data adapted from Pereira de Souza et al., 1999.[1]
Experimental Workflow
References
- 1. Effects of captopril and Icatibant on bradykinin (BK) and des [Arg9] BK in carrageenan-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Therapeutic efficacy of icatibant in angioedema induced by angiotensin-converting enzyme inhibitors: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mediation by bradykinin of rat paw oedema induced by collagenase from Clostridium histolyticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Vascular Permeability by a Modified Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay | Semantic Scholar [semanticscholar.org]
- 9. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the solid-phase synthesis of Icatibant
Welcome to the technical support center for the solid-phase synthesis of Icatibant. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the synthesis of this complex decapeptide. Icatibant's unique structure, which includes five non-proteinogenic amino acids, presents specific hurdles such as peptide aggregation, difficult couplings, and the formation of closely-related impurities.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow.
Q1: My peptide-resin is not swelling properly, and I'm observing poor reaction kinetics. What is happening and how can I fix it?
A1: This is likely due to peptide aggregation on the solid support.[3] The growing Icatibant sequence is susceptible to forming β-sheet-like structures, which causes the peptidyl-resin to collapse.[4][5] This limits the diffusion of reagents, leading to slow and incomplete coupling and deprotection reactions.[5][6]
Recommended Solutions:
-
Solvent System Modification: Switch from standard DMF to N-methylpyrrolidone (NMP) or add a chaotropic agent like DMSO to the solvent to disrupt hydrogen bonding.[3]
-
Elevated Temperature: Perform coupling reactions at a higher temperature to reduce aggregation.[3]
-
Chaotropic Salts: Add salts like LiCl, NaClO4, or KSCN to the reaction mixture.[3]
-
Resin Choice: Consider using a different resin, such as a PEG-based resin (e.g., TentaGel), which can help minimize inter-chain aggregation.[3]
-
Microwave Irradiation: Utilize microwave-assisted synthesis to enhance reaction kinetics and disrupt aggregation.[3]
Q2: The Kaiser test is positive (or a monitoring HPLC shows incomplete reaction) after a coupling step. What are the next steps?
A2: An incomplete coupling reaction requires immediate attention to avoid the formation of deletion-sequence impurities. The cause can range from peptide aggregation to sterically hindered amino acids.
Troubleshooting Steps:
-
Recouple: Immediately perform a second coupling reaction using the same conditions.
-
Change Coupling Agent: If recoupling fails, switch to a more potent coupling agent. For example, if you used HBTU/HOBt, consider using COMU or PyBOP, especially for sterically hindered residues like Fmoc-Ser(tBu)-OH.[4]
-
Capping: If the coupling remains incomplete after these attempts, you must cap the unreacted amino groups to prevent the formation of deletion peptides. This is typically done using acetic anhydride and a base like DIPEA.[4][5]
Below is a logical workflow for addressing this issue:
Caption: Troubleshooting workflow for incomplete coupling reactions.
Q3: My final crude product shows a high percentage of impurities with very similar retention times to Icatibant in RP-HPLC. How can these be minimized?
A3: The synthesis of Icatibant is prone to generating impurities that are structurally very similar to the target peptide, making purification challenging.[7][8] These often include truncated or deletion sequences and diastereomers resulting from racemization.[1][9]
Strategies for Minimization:
-
Optimize Coupling: Use efficient coupling agents and additives. The addition of inorganic salts like copper(II) chloride or magnesium chloride in catalytic amounts has been shown to improve coupling completion and reduce racemization.[4]
-
Improve Deprotection/Wash Steps: After Fmoc-deprotection with piperidine, wash the resin with a dilute solution of HOBt in DMF (e.g., 0.1 M). This ensures the complete removal of piperidine, which can otherwise cause the formation of insertion impurities.[4][5]
-
Convergent Synthesis: Instead of a linear, sequential approach, consider a convergent (fragment-based) strategy. Synthesizing smaller peptide fragments (e.g., a 5+5 or 4+6 approach) and then coupling them on the solid phase can reduce the accumulation of side products and simplify purification.[1][2]
-
Purification Strategy: Use a high-resolution preparative HPLC method. A multi-column countercurrent solvent gradient purification (MCSGP) process can significantly improve the trade-off between yield and purity compared to standard batch chromatography.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during Icatibant synthesis and how can they be controlled?
A1: The most prevalent side reactions are the formation of deletion sequences from incomplete couplings and racemization, particularly at the C-terminal amino acid of activated fragments.[4][5][9] Isomerization at the N-terminal arginine residue has also been identified as a significant degradation product, especially under thermal stress.[9]
Control Measures:
-
Deletion Sequences: Ensure complete coupling at each step by using effective coupling reagents and monitoring reactions. Capping unreacted amines is a critical step if a coupling cannot be driven to completion.[4]
-
Racemization: Use additives like HOBt or Oxymapure during coupling. The addition of catalytic amounts of certain inorganic salts can also suppress racemization.[4][10] For fragment condensation strategies, couple fragments with a C-terminal Glycine or Proline where possible, as these amino acids are not prone to racemization. The Icatibant sequence conveniently has a Glycine at position 5, making it a suitable point for fragment coupling.[1]
Q2: What is the recommended overall synthetic strategy: sequential or convergent?
A2: Both strategies are used, but a convergent (fragment-based) approach offers significant advantages for Icatibant.[1][4]
-
Sequential Synthesis: Involves adding one amino acid at a time to the growing peptide chain on the resin. While straightforward, the repetitive steps can lead to an accumulation of impurities, especially with a challenging sequence like Icatibant.[4]
-
Convergent Synthesis: Involves the synthesis of protected peptide fragments that are then coupled together on the solid support. This method can lead to a cleaner crude product because the shorter fragments are easier to synthesize and purify, and the final coupling step is more efficient than multiple individual amino acid couplings.[1][2] This substantially reduces the formation of impurities, facilitating the final purification process.[2]
Caption: Comparison of sequential and convergent synthesis strategies.
Q3: Are there specific coupling reagents that are more effective for certain amino acids in the Icatibant sequence?
A3: Yes, the choice of coupling reagent can be critical for specific "difficult" couplings. While standard reagents like HBTU/HOBt are often used, some steps may require more advanced or specialized reagents.[4][10] For example, the coupling of Fmoc-Ser(tBu)-OH can be challenging and may benefit from stronger uronium/guanidinium salts like COMU or phosphonium salts like PyBOP, often in the presence of an additive like Oxymapure.[4] The use of inorganic salts as additives has also been shown to improve the efficiency of specific coupling reactions.[10]
Data and Protocols
Table 1: Coupling Reagent Combinations for Icatibant Synthesis
| Amino Acids | Coupling Reagent/Additive | Base | Notes | Reference |
| Most residues (e.g., Oic, D-Tic, Thi, Gly, Hyp, Pro, Arg) | HBTU / HOBt | DIPEA | Standard, effective for many couplings. Can be enhanced with catalytic CuCl₂/MgCl₂. | [4][10] |
| Fmoc-Ser(tBu)-OH | COMU / Oxymapure | DIPEA | Recommended for this sterically hindered and challenging coupling. | [4] |
| Fmoc-Ser(tBu)-OH | PyBOP / HOBt / Oxymapure | DIPEA | An alternative phosphonium-based reagent for difficult couplings. | [4] |
| Fmoc-Ser(tBu)-OH, Arg, D-Arg | DEPBT / Oxymapure | DIPEA | Another option for challenging couplings, particularly Arg residues. | [10] |
Experimental Protocols
Protocol 1: Standard Fmoc-Amino Acid Coupling (Based on a 10g resin scale with 0.61 mmol/g substitution)
-
Resin Swelling: Swell the peptidyl-resin in DMF (80-100 mL) for 1 hour. Drain the solvent.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) twice for 5-15 minutes each time.
-
Washing: Wash the resin with a 0.1 M HOBt solution in DMF (2 x 100 mL), followed by standard DMF washes (2 x 100 mL) to ensure complete removal of piperidine.[4]
-
Activation: In a separate vessel, dissolve the Fmoc-amino acid (2.0-4.0 eq.), HOBt (2.0-4.0 eq.), and HBTU (2.0-4.0 eq.) in DMF. Add DIPEA (2.0-4.0 eq.) and allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Stir for 1-3 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for reaction completion.
-
Washing: Once complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 x 100 mL).
Protocol 2: Cleavage from Resin and Global Deprotection
-
Resin Preparation: After the final Fmoc-deprotection and washing, wash the peptidyl-resin with DCM, Methanol, and finally MTBE. Dry the resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture is TFA:DCM:Phenol:m-cresol:TIS in a ratio of 70:10:10:5:5.[4]
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Stir at room temperature for 3 hours.
-
Peptide Precipitation: Filter the resin and wash it with a small amount of fresh TFA. Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold methyl tert-butyl ether (MTBE).
-
Isolation: Centrifuge or filter the suspension to collect the precipitated crude peptide. Wash the solid with more cold MTBE and dry under vacuum.
-
Purification: The resulting crude Icatibant can be purified by preparative RP-HPLC.[1][2]
Table 2: Analytical HPLC Method for Icatibant Purity Assessment
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | A time-dependent gradient from ~90% A to ~60% A over 30-40 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 224 nm |
| Column Temperature | 75 °C (elevated temperature can improve peak shape) |
| Injection Volume | 1-20 µL |
| (This is a representative method; specific gradients and conditions may vary.)[2][9][11] |
References
- 1. WO2019202057A1 - A method for production of high purity icatibant - Google Patents [patents.google.com]
- 2. US20210238230A1 - A method for production of high purity icatibant - Google Patents [patents.google.com]
- 3. peptide.com [peptide.com]
- 4. WO2019064220A1 - Synthesis of icatibant - Google Patents [patents.google.com]
- 5. BR112020005963A2 - icatibant synthesis - Google Patents [patents.google.com]
- 6. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. data.epo.org [data.epo.org]
- 9. researchgate.net [researchgate.net]
- 10. KR20200088307A - Synthesis of Icatibant - Google Patents [patents.google.com]
- 11. ijsit.com [ijsit.com]
Technical Support Center: Synthesis and Purification of Icatibant
Welcome to the technical support center for the synthetic peptide, Icatibant. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of Icatibant. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis and purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of Icatibant, presented in a question-and-answer format.
Question: My peptide coupling reactions are slow or incomplete, leading to low yield and deletion impurities. What could be the cause and how can I fix it?
Answer: Incomplete coupling is a common issue in Solid-Phase Peptide Synthesis (SPPS), especially for a decapeptide like Icatibant which contains sterically hindered and hydrophobic residues. The primary cause is often peptide chain aggregation on the resin, which blocks reactive sites.
Troubleshooting Steps:
-
Optimize Coupling Reagents: Ensure you are using an efficient coupling reagent. Onium salts like HBTU and HATU, often used with an additive such as HOBt or Oxyma, are generally more effective than carbodiimides alone for difficult couplings.
-
Solvent and Temperature:
-
Switch the primary solvent from Dichloromethane (DCM) or Dimethylformamide (DMF) to N-methylpyrrolidone (NMP) or add Dimethyl sulfoxide (DMSO), which are better at disrupting secondary structures that cause aggregation.[1]
-
Perform the coupling at a higher temperature (e.g., up to 38°C) to increase reaction kinetics.[2]
-
Utilize microwave-assisted synthesis to accelerate coupling and reduce aggregation.[1][3]
-
-
Mechanical Disruption: Use sonication during the coupling step to physically break up resin-bound peptide aggregates.[1]
-
Chaotropic Salts: Add chaotropic salts such as LiCl, NaClO4, or KSCN to the reaction mixture. These salts disrupt hydrogen bonds that lead to aggregation.[1] A patent for Icatibant synthesis specifically mentions the use of inorganic salts during coupling to improve reaction completion.[2][4]
-
Resin Choice: Use a low-substitution resin or a resin with a more flexible linker, like a PEG-based resin (e.g., TentaGel), to reduce steric hindrance and aggregation.[1]
-
Double Coupling: For particularly difficult amino acid additions, perform the coupling step twice before proceeding to the next deprotection step.
-
Monitoring: Use a qualitative test like the Kaiser (ninhydrin) test to confirm the presence of free primary amines after coupling. A positive test indicates incomplete reaction, and a second coupling should be performed.
Question: I am observing significant racemization of amino acids in my final product. How can I minimize this side reaction?
Answer: Racemization is the conversion of an L-amino acid to a D-amino acid, which can occur during the activation step of the coupling reaction. This is particularly a risk for amino acids like Cysteine and Histidine.
Mitigation Strategies:
-
Use of Additives: Always use a racemization-suppressing additive with your coupling reagent. 1-hydroxy-benzotriazole (HOBt), 1-hydroxy-7-aza-benzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are highly effective at minimizing racemization by forming an active ester intermediate.[2][5][6]
-
Coupling Reagent Selection: Carbodiimide reagents like Diisopropylcarbodiimide (DIC) are known to have a higher risk of racemization if used without an additive.[6] Onium salt reagents (HBTU, HATU) are generally considered safer in this regard, especially when used with additives.
-
Base Selection: If a base is required for the coupling reaction, use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of a stronger base like Diisopropylethylamine (DIPEA), particularly for sensitive amino acids.[6][7]
-
Temperature Control: For amino acids prone to racemization, consider performing the coupling at a lower temperature (e.g., 0°C or room temperature) instead of elevated temperatures.[7]
Question: My crude Icatibant has a high level of deletion impurities, specifically des-D-Arg¹-icatibant and des-Arg²-icatibant. What is the cause and how can I prevent this?
Answer: The presence of deletion sequences indicates that one or more amino acid couplings failed to go to completion. The N-terminal arginines in Icatibant can be particularly difficult to couple due to their bulky side-chain protecting group (e.g., Pbf) and the potential for aggregation of the growing peptide chain.
Prevention and Solutions:
-
Fragment Condensation: Instead of a linear, stepwise synthesis, consider a convergent or fragment condensation approach. In this strategy, smaller peptide fragments are synthesized and purified separately, then coupled together on the solid phase or in solution.[1] This can significantly improve the purity of the crude product by avoiding the accumulation of deletion sequences during a long synthesis. A patented method for Icatibant involves coupling a resin-bound fragment A (Thi-Ser-D-Tic-Oic-Arg) with a fragment B (containing the remaining N-terminal amino acids).[1]
-
Capping: After each coupling step, "cap" any unreacted free amines using an acetylating agent like acetic anhydride. This terminates the unreacted chains, preventing them from forming deletion sequences that are one amino acid shorter. These capped, shorter peptides are typically easier to separate during purification than the highly similar deletion sequences.
-
Optimized Deprotection: Ensure complete removal of the Fmoc protecting group before each coupling. Washing with a solution of HOBt in DMF after piperidine treatment can help ensure the complete removal of piperidine, which can otherwise interfere with the subsequent coupling.[2][4]
-
Enhanced Coupling Conditions: Employ the strategies mentioned for incomplete coupling, such as using stronger coupling reagents, optimized solvents, and double coupling for the arginine residues.
Question: The purification of my crude Icatibant by RP-HPLC is resulting in a low recovery yield, despite achieving high purity. How can I improve this?
Answer: This is a classic yield-purity trade-off in preparative chromatography, especially when impurities co-elute closely with the main product peak.[8]
Improvement Strategies:
-
Optimize Crude Purity: The most effective way to improve purification yield is to start with a purer crude product. Employ the synthesis troubleshooting strategies above to minimize side products.
-
Chromatography Method Optimization:
-
Gradient Slope: Use a shallower gradient around the elution time of Icatibant to improve the resolution between the product and closely eluting impurities.
-
Column Chemistry and Temperature: Experiment with different C18 column packings or consider a C8 column. Increasing the column temperature (e.g., up to 75°C) can improve peak shape and resolution.[8]
-
-
Advanced Purification Techniques:
-
Multicolumn Countercurrent Solvent Gradient Purification (MCSGP): This continuous chromatography technique is highly effective for challenging purifications like Icatibant. It allows for the automated recycling of fractions containing both product and impurities, significantly increasing recovery yield without compromising purity. Studies have shown that MCSGP can increase Icatibant recovery from as low as 12% in batch HPLC to over 95%, while maintaining >99% purity.
-
Data on Yield and Purity
The following tables summarize quantitative data gathered from various sources on the synthesis and purification of Icatibant.
Table 1: Comparison of Icatibant Synthesis Strategies
| Synthesis Strategy | Resin | Coupling Reagents | Cleavage Cocktail | Crude Purity | Final Purity | Overall Yield | Reference |
| Stepwise SPPS | 2-Chlorotrityl Chloride | HBTU/HOBt/DIPEA with inorganic salts | TFA:TIS:Water (90:5:5) | ~68% | >99% | Not specified | [2] |
| Convergent (Fragment) Synthesis | Wang Resin | DIC/DMAP for fragment synthesis | Not specified | 85.4% | 99.7% | ~70% | [1] |
| Liquid-Phase Peptide Synthesis (LPPS) | Soluble Benzyl Alcohol Support | Not specified | Not specified | >99% (in-process) | >99% | Not specified | [9] |
Table 2: Example RP-HPLC Purification Performance
| Purification Method | Crude Purity | Final Purity | Recovery Yield | Reference |
| Batch Preparative HPLC | Not Specified | >99% | ~12% | |
| MCSGP | Not Specified | >99% | >95% |
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) of Icatibant
This protocol outlines a standard manual synthesis on a 2-chlorotrityl chloride resin.
-
Resin Preparation and First Amino Acid Loading (Fmoc-Arg(Pbf)-OH):
-
Swell 2-chlorotrityl chloride resin (e.g., 300 mg for a 0.1 mmol scale) in DCM for at least 30 minutes in a reaction vessel.[5]
-
Drain the DCM.
-
Dissolve Fmoc-Arg(Pbf)-OH (3 eq.) and DIPEA (7.5 eq.) in DCM and add to the resin.
-
Agitate the mixture for 1-2 hours.
-
Drain the reaction solution.
-
To cap any remaining reactive trityl chloride sites, add a solution of DCM:Methanol:DIPEA (17:2:1) and agitate for 30 minutes.[5]
-
Wash the resin multiple times with DCM and then DMF to prepare for synthesis.
-
-
Peptide Chain Elongation (One Cycle):
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Confirmation (Optional): Perform a Kaiser test. If positive (blue beads), repeat the coupling step.
-
Repeat this cycle for each amino acid in the Icatibant sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and Water in a ratio of 90:5:5.[2]
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[2]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge or filter to collect the precipitated peptide.
-
Wash the crude peptide with cold ether and dry under vacuum.
-
Protocol 2: RP-HPLC Purification of Crude Icatibant
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 250 x 21.2 mm).[1]
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Sample Preparation:
-
Dissolve the crude Icatibant in a minimal amount of Mobile Phase A, with a small amount of acetic acid or DMSO if solubility is an issue.
-
Filter the sample through a 0.45 µm filter.
-
-
Chromatography:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 10-20%).
-
Inject the sample onto the column.
-
Run a linear gradient to elute the peptide. The exact gradient will need to be optimized but may range from 20% to 50% Mobile Phase B over 30-60 minutes.
-
Monitor the elution at a wavelength of 220-230 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main Icatibant peak.
-
Analyze the purity of each fraction by analytical HPLC.
-
Pool the fractions that meet the desired purity specification (>99%).
-
-
Final Steps:
-
Remove the acetonitrile from the pooled fractions by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified Icatibant as a fluffy white powder.
-
(Optional) Perform a salt exchange step if the acetate salt is required, using a column equilibrated with an appropriate buffer like ammonium acetate.[1]
-
Frequently Asked Questions (FAQs)
Q1: Which resin is better for Icatibant synthesis, Wang or 2-Chlorotrityl (2-CTC)?
A: Both resins can be used to synthesize Icatibant, which has a C-terminal carboxylic acid.[1]
-
Wang resin is a common choice, but loading the first amino acid can be challenging and carries a risk of racemization.[10] It requires strong acidic conditions (e.g., >50% TFA) for cleavage.[6][11]
-
2-CTC resin is often preferred because its steric bulk reduces racemization during loading and prevents side reactions like diketopiperazine formation.[10][11] A key advantage is that the peptide can be cleaved under very mild acidic conditions, which is useful for preparing protected peptide fragments for a convergent synthesis strategy.[11]
Q2: What is the purpose of the scavengers like TIS in the cleavage cocktail?
A: During TFA cleavage, the protecting groups (like Pbf from Arginine and tBu from Serine) are removed, forming highly reactive carbocations. These cations can re-attach to and modify nucleophilic amino acid side chains, particularly Tryptophan (not in Icatibant) and Methionine. Scavengers like Triisopropylsilane (TIS) are "cation traps" that react with and neutralize these carbocations, preventing side reactions and improving the purity of the crude peptide.
Q3: Can I use an automated peptide synthesizer for Icatibant?
A: Yes, automated synthesizers are commonly used for SPPS and are suitable for preparing Icatibant. The underlying chemistry of deprotection, washing, and coupling remains the same.[5] However, for a "difficult" sequence like Icatibant, it is crucial to program the synthesizer with optimized protocols, which may include extended coupling times, double coupling for specific residues, and using high-performance solvents like NMP.
Q4: What analytical method should I use to check the purity of my final product?
A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of synthetic peptides like Icatibant. A typical method would use a C18 column with a water/acetonitrile mobile phase containing an ion-pairing agent like TFA.[12][13] An example analytical method uses a mobile phase of Methanol:Acetonitrile:Water (57:30:13 v/v/v) with UV detection at 224 nm.[12][13]
Q5: What is fragment condensation and is it a better approach for Icatibant?
A: Fragment condensation is a synthetic strategy where a peptide is built by coupling together smaller, pre-synthesized peptide fragments, rather than adding one amino acid at a time.[1] For a decapeptide like Icatibant, which has challenging sequences, this approach can be highly advantageous. It often leads to a purer crude product and higher overall yield because the purification of the smaller fragments is easier, and the number of problematic coupling steps in the final assembly is reduced.[1][14] A published method for Icatibant with high yield and purity utilized this convergent approach.[1]
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of Icatibant.
Caption: Decision tree for troubleshooting incomplete peptide coupling.
Caption: Purification workflow for crude Icatibant using RP-HPLC.
References
- 1. WO2019202057A1 - A method for production of high purity icatibant - Google Patents [patents.google.com]
- 2. WO2019064220A1 - Synthesis of icatibant - Google Patents [patents.google.com]
- 3. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 4. BR112020005963A2 - icatibant synthesis - Google Patents [patents.google.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. peptide.com [peptide.com]
- 7. Icatibant injection side effects: What to do about them [medicalnewstoday.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. nbinno.com [nbinno.com]
- 12. [PDF] A NOVEL RP-HPLC METHOD FOR THE QUANTIFICATION OF ICATIBANT IN FORMULATIONS | Semantic Scholar [semanticscholar.org]
- 13. ijsit.com [ijsit.com]
- 14. Successful synthesis of a glial‐specific blood–brain barrier shuttle peptide following a fragment condensation approach on a solid‐phase resin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Icatibant Dosage for In-Vivo Animal Studies
Welcome to the technical support center for the use of Icatibant in pre-clinical animal research. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on dosage optimization, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is Icatibant and what is its mechanism of action?
A1: Icatibant is a synthetic decapeptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor.[1][2][3][4][5] Bradykinin is a potent vasodilator that increases vascular permeability, leading to swelling and inflammation.[1][2][3][4][5] By blocking the bradykinin B2 receptor, Icatibant prevents bradykinin from exerting its effects, thereby reducing edema and inflammation.[1][4] This mechanism has been investigated in animal models of hereditary angioedema (HAE), where mice lacking B2 receptors showed reduced swelling.[1][2]
Q2: What are the common research applications of Icatibant in animal models?
A2: In animal studies, Icatibant is frequently used to investigate the role of the bradykinin B2 receptor in various physiological and pathological processes. Common applications include studies on:
-
Inflammation and edema, such as in the rat carrageenin-induced and burn-induced paw edema models.
-
Bradykinin-induced hypotension.
-
Bronchoconstriction in guinea pig models.
-
Pain and analgesia.
Q3: How should Icatibant be prepared for in-vivo studies?
A3: Icatibant is typically supplied as a sterile, clear, and colorless solution for injection.[8][9][10] For research purposes, it is often available as a powder (icatibant acetate) which needs to be reconstituted. It is freely soluble in water.[8] The commercial formulation is a 10 mg/mL sterile, isotonic, acetate-buffered solution.[8] When preparing solutions, it is crucial to use a sterile, isotonic vehicle to minimize injection site reactions. It is recommended to prepare solutions fresh for each experiment as they can be unstable.[11] For subcutaneous injections, warming the solution to room or body temperature can reduce discomfort for the animal.[12]
Q4: What are the key pharmacokinetic parameters of Icatibant to consider?
A4: While most detailed pharmacokinetic data comes from human studies, it provides valuable insights for preclinical study design. Following subcutaneous administration in humans, Icatibant has a high absolute bioavailability of approximately 97%.[1][13] It reaches maximum plasma concentrations quickly, typically within 45 minutes.[14] The elimination half-life is relatively short, around 1 to 2 hours.[15] These parameters suggest a rapid onset of action but a relatively short duration of effect, which may necessitate repeat dosing depending on the experimental design.
Icatibant Dosage Information for In-Vivo Animal Studies
The optimal dose of Icatibant will vary depending on the animal species, the specific research model, and the intended biological effect. The following tables summarize reported dosages from various studies. It is strongly recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Table 1: Icatibant Dosages in Rodent Models
| Animal Model | Species | Route of Administration | Effective Dose Range | Notes |
| Collagenase-induced Paw Edema | Rat | Subcutaneous (s.c.) | 10 - 100 nmol/kg | A dose of 100 nmol/kg resulted in a maximal reduction of edema by approximately 65%, with effects lasting at least 3 hours.[16] |
| Bradykinin Challenge (Hypotension) | Human (for reference) | Intravenous (i.v.) | 0.4 - 0.8 mg/kg | Infused over 4 hours, this dose inhibited the response to bradykinin challenge for 6 to 8 hours.[9][13] |
| Hereditary Angioedema (Vascular Permeability) | C1 inhibitor-deficient mice | Intravenous (i.v.) | Not specified | Icatibant administration restored vascular permeability to wild-type levels.[6] |
| Toxicology Studies | Mouse | Subcutaneous (s.c.) | Up to 15 mg/kg/day (twice a week) | Used in a 2-year carcinogenicity study.[9][17] |
| Toxicology Studies | Rat | Subcutaneous (s.c.) | Up to 6 mg/kg/day | Used in a 2-year carcinogenicity study.[9][17] |
Experimental Protocols
Protocol 1: Subcutaneous (s.c.) Injection in Mice
This protocol provides a general guideline for subcutaneous administration of Icatibant in mice.
Materials:
-
Sterile Icatibant solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol or other skin disinfectant
-
Appropriate animal restraint device
Procedure:
-
Preparation: Ensure the Icatibant solution is at room temperature and free of particulates. Draw the calculated dose into a sterile syringe.
-
Animal Restraint: Gently restrain the mouse by scruffing the loose skin over the shoulders. This can be done manually or with a restraint device.[18]
-
Injection Site: The preferred site for subcutaneous injection is the dorsal (back) area, between the shoulder blades, where the skin is loose.
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Create a "tent" of skin by lifting the scruff.
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (aspiration). If blood appears, reposition the needle.
-
Slowly inject the solution. A small bleb or lump under the skin is normal and will dissipate as the solution is absorbed.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Monitoring: Observe the animal for any adverse reactions after the injection.
Protocol 2: Intravenous (i.v.) Tail Vein Injection in Rats
This protocol provides a general guideline for intravenous administration of Icatibant in rats.
Materials:
-
Sterile Icatibant solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge) or butterfly catheter
-
70% ethanol or other skin disinfectant
-
A rat restraint device
-
A heat lamp or warming pad to dilate the tail veins
Procedure:
-
Preparation: Ensure the Icatibant solution is at room temperature and free of particulates. Draw the calculated dose into a sterile syringe.
-
Animal Restraint and Vein Dilation: Place the rat in a restraint device, allowing the tail to be accessible. Warm the tail using a heat lamp or warming pad to make the lateral tail veins more visible.[19]
-
Injection Site: The lateral tail veins are located on either side of the tail.
-
Injection:
-
Clean the tail with 70% ethanol.
-
Immobilize the tail and insert the needle, bevel up, into one of the lateral veins at a shallow angle.
-
A "flash" of blood in the needle hub indicates successful entry into the vein.
-
Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein and should be repositioned.
-
Withdraw the needle and apply firm pressure to the injection site with gauze to prevent bleeding.
-
-
Monitoring: Return the rat to its cage and monitor for any adverse reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Leakage of solution from the injection site after s.c. injection | - Injection volume too large for the site.- Needle was not inserted deep enough.- Animal moved during injection. | - Use a smaller injection volume per site or use multiple injection sites.[5]- Ensure the needle fully penetrates the subcutaneous space.- Ensure proper animal restraint. |
| Swelling or irritation at the s.c. injection site | - Solution is not isotonic or has a non-physiological pH.- Solution was injected too quickly.- Contamination of the solution or injection site. | - Use a sterile, isotonic vehicle for reconstitution.- Inject the solution slowly and steadily.[4]- Maintain aseptic technique throughout the procedure. |
| Difficulty locating or cannulating the tail vein for i.v. injection | - Veins are not sufficiently dilated.- Animal is stressed, causing vasoconstriction.- Improper restraint. | - Ensure adequate warming of the tail to dilate the veins.[20]- Handle the animal calmly and use an appropriate restraint device to minimize stress.- Ensure the tail is properly positioned and immobilized. |
| Hematoma formation after i.v. injection | - Needle passed through the vein.- Insufficient pressure applied after needle withdrawal. | - Use a shallow angle for needle insertion.- Apply firm pressure to the injection site for at least 30 seconds after removing the needle.[19] |
| Variable or unexpected experimental results | - Incorrect dosage.- Inconsistent injection technique.- Degradation of Icatibant solution. | - Perform a dose-response study to determine the optimal dose for your model.- Ensure all personnel are properly trained and follow a standardized injection protocol.- Prepare Icatibant solutions fresh for each experiment and store them appropriately.[11] |
Visual Guides
Signaling Pathway of Icatibant
Caption: Mechanism of action of Icatibant as a bradykinin B2 receptor antagonist.
Experimental Workflow for Dose Optimization
Caption: A typical workflow for optimizing Icatibant dosage in animal studies.
Troubleshooting Logic for Subcutaneous Injections
Caption: A logical guide for troubleshooting common issues with subcutaneous injections.
References
- 1. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. ltk.uzh.ch [ltk.uzh.ch]
- 5. research-support.uq.edu.au [research-support.uq.edu.au]
- 6. tga.gov.au [tga.gov.au]
- 7. researchgate.net [researchgate.net]
- 8. research-support.uq.edu.au [research-support.uq.edu.au]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. icatibantinjection.com [icatibantinjection.com]
- 11. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 12. researchanimaltraining.com [researchanimaltraining.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. reference.medscape.com [reference.medscape.com]
- 15. research.vt.edu [research.vt.edu]
- 16. Mediation by bradykinin of rat paw oedema induced by collagenase from Clostridium histolyticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DailyMed - FIRAZYR- icatibant acetate injection, solution [dailymed.nlm.nih.gov]
- 18. urmc.rochester.edu [urmc.rochester.edu]
- 19. research.vt.edu [research.vt.edu]
- 20. depts.ttu.edu [depts.ttu.edu]
Technical Support Center: Troubleshooting Off-Target Effects of Icatibant in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating the off-target effects of Icatibant in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of Icatibant?
A1: Icatibant is a synthetic decapeptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor (B2R).[1][2][3][4] By blocking this receptor, Icatibant inhibits the effects of bradykinin, a key mediator of inflammation and swelling.[1][4]
Q2: What are the known off-target effects of Icatibant that can interfere with cellular assays?
A2: The two primary off-target effects of Icatibant observed in cellular assays are:
-
Inhibition of Aminopeptidase N (ANPEP/CD13): Icatibant can inhibit the enzymatic activity of Aminopeptidase N, particularly at micromolar concentrations.[5]
-
Activation of Mas-related G protein-coupled receptor X2 (MRGPRX2): Icatibant can act as a G protein-biased agonist on MRGPRX2, which is expressed on mast cells and other immune cells, leading to their degranulation.[6][7][8][9]
Q3: At what concentrations are these off-target effects typically observed?
A3: Off-target effects of Icatibant are concentration-dependent. Inhibition of Aminopeptidase N has been reported with a Ki of 9.1 µM.[5] Activation of MRGPRX2 and subsequent mast cell degranulation can occur at concentrations that are clinically relevant, although specific EC50 values in various cellular models can vary. It is crucial to consider the local concentration of Icatibant in your specific assay system.
Q4: Can these off-target effects lead to misleading experimental results?
A4: Yes. For example, if you are studying a cellular process that is influenced by peptide metabolism, the inhibition of Aminopeptidase N by Icatibant could alter the concentration of other signaling peptides in your assay, leading to confounding results. Similarly, if your cell culture contains mast cells, Icatibant-induced degranulation via MRGPRX2 could release a variety of inflammatory mediators, indirectly affecting your cells of interest.
Troubleshooting Guides
Issue 1: Unexpected Cellular Response Inconsistent with B2 Receptor Blockade
Symptoms:
-
You observe a cellular response to Icatibant that cannot be explained by the antagonism of the bradykinin B2 receptor.
-
The response is observed even in the absence of bradykinin.
-
Your cell culture may contain various cell types, including immune cells.
Possible Cause:
-
Activation of MRGPRX2 on mast cells or other immune cells in your culture, leading to the release of cytokines, histamine, and other inflammatory mediators.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for unexpected cellular responses potentially caused by MRGPRX2 activation.
Issue 2: Altered Metabolism of Other Peptides in the Assay
Symptoms:
-
You are studying the effects of a peptide that is known to be a substrate for Aminopeptidase N.
-
The observed biological effect of this peptide is potentiated in the presence of Icatibant.
Possible Cause:
-
Icatibant is inhibiting Aminopeptidase N, leading to a reduced degradation and therefore higher effective concentration of the peptide of interest.
Troubleshooting Workflow:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Icatibant , the bradykinin B2 receptor antagonist with target to the interconnected kinin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
- 4. Icatibant, a New Bradykinin-Receptor Antagonist, in Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The bradykinin B2 receptor antagonist icatibant (Hoe 140) blocks aminopeptidase N at micromolar concentrations: off-target alterations of signaling mediated by the bradykinin B1 and angiotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiogenic Host Defense Peptide AG-30/5C and Bradykinin B2 Receptor Antagonist Icatibant Are G Protein Biased Agonists for MRGPRX2 in Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angiogenic Host Defense Peptide AG-30/5C and Bradykinin B2 receptor antagonist Icatibant are G protein-biased agonists for MRGPRX2 in mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Angiogenic Host Defense Peptide AG-30/5C and Bradykinin B2 Receptor Antagonist Icatibant Are G Protein Biased Agonists for MRGPRX2 in Mast Cells | Semantic Scholar [semanticscholar.org]
Technical Support Center: Managing Injection Site Reactions in Preclinical Icatibant Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing injection site reactions (ISRs) during preclinical studies with Icatibant.
Frequently Asked Questions (FAQs)
Q1: What is Icatibant and how does it work?
A1: Icatibant is a synthetic decapeptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor.[1] In conditions like Hereditary Angioedema (HAE), excessive bradykinin production leads to increased vascular permeability, resulting in swelling, inflammation, and pain.[2][3] Icatibant blocks the binding of bradykinin to its B2 receptor, thereby mitigating these symptoms.[4]
Q2: Are injection site reactions common with Icatibant in preclinical studies?
A2: Yes, injection site reactions are a very common finding with subcutaneously administered Icatibant. Clinical trial data reports ISRs in almost all patients (approximately 97%).[2][5] These reactions are typically characterized by redness, swelling, and pain at the injection site and are generally mild to moderate in severity and transient in nature.[3]
Q3: What is the suspected mechanism behind Icatibant-induced injection site reactions?
A3: The exact mechanism is not fully elucidated, but two primary hypotheses are:
-
Partial Agonist Activity: Icatibant may exhibit partial agonist activity at the bradykinin B2 receptor, meaning it can weakly activate the receptor, leading to a localized inflammatory response.[3][6]
-
Mast Cell Activation: Studies have shown that Icatibant can induce histamine release from mast cells, which contributes to the observed wheal and flare responses.[1][7] This is thought to occur via the Mas-related G protein-coupled receptor X2 (MRGPRX2).
Troubleshooting Guide: Preclinical Injection Site Reactions
Issue: Observation of significant erythema and edema at the injection site in animal models.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Mitigation Strategy |
| Drug Concentration/Formulation | While the approved formulation is a 10 mg/mL sterile, isotonic, acetate-buffered solution, preclinical studies could explore modifications. Consider evaluating the effect of lowering the concentration if the study design permits. Assess the impact of different buffer systems (e.g., phosphate vs. acetate) and pH adjustments on local tolerability.[8] |
| Injection Volume and Technique | High injection volumes can increase tissue distension and discomfort. For preclinical models, ensure the injection volume is appropriate for the animal's size. Employ proper subcutaneous injection technique to minimize tissue trauma. |
| Vehicle/Excipients | The excipients in the formulation can contribute to ISRs. If developing a novel formulation, conduct vehicle-only control injections to differentiate reactions caused by the vehicle versus the active pharmaceutical ingredient (API). |
| Partial Agonism at Bradykinin B2 Receptor | This is an intrinsic property of the molecule. While difficult to mitigate completely, understanding this mechanism can inform the interpretation of preclinical findings. Co-administration of antihistamines has been shown to reduce the severity of Icatibant-induced skin responses in human volunteers, suggesting a potential mitigation strategy to explore in preclinical models.[7] |
| Mast Cell Activation | The activation of mast cells and subsequent histamine release is a likely contributor. Pre-treatment with mast cell stabilizers or antihistamines in the animal model could be investigated to confirm the role of mast cells and potentially reduce the severity of ISRs.[1][7] |
Quantitative Data Summary
Table 1: Incidence of Injection Site Reactions with Icatibant (30 mg subcutaneous injection) in Clinical Trials
| Reaction | Incidence | Severity | Duration |
| Redness | High | Mild to Moderate | Transient, resolves within hours |
| Swelling | High | Mild to Moderate | Transient, resolves within hours |
| Pain/Burning Sensation | High | Mild to Moderate | Transient, resolves within hours |
| Itching | Common | Mild to Moderate | Transient |
Source: Synthesized from multiple clinical trial reports.[2][3][5]
Key Experimental Protocols
Protocol 1: Assessment of Injection Site Reactions in a Rat Model
Objective: To macroscopically and microscopically evaluate local tolerance to subcutaneous Icatibant injections.
Methodology:
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Groups:
-
Group 1: Vehicle control (e.g., acetate buffered saline, pH 5.5)
-
Group 2: Icatibant formulation (e.g., 10 mg/mL)
-
(Optional) Group 3: Alternative Icatibant formulation
-
-
Administration:
-
Administer a single subcutaneous injection of a defined volume (e.g., 0.5 mL/kg) into a shaved area on the dorsal back.
-
-
Macroscopic Evaluation:
-
Observe and score the injection sites for erythema and edema at 1, 4, 24, and 48 hours post-injection using a standardized scoring system (e.g., Draize scale).
-
-
Histopathological Evaluation:
-
At 48 hours post-injection, euthanize the animals and collect the skin and underlying tissue at the injection site.
-
Fix tissues in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should score the sections for inflammation, edema, necrosis, and hemorrhage using a semi-quantitative scoring system (e.g., 0 = none, 1 = minimal, 2 = mild, 3 = moderate, 4 = marked).
-
Protocol 2: In Vitro Mast Cell Degranulation Assay
Objective: To assess the potential of different Icatibant formulations to induce mast cell degranulation.
Methodology:
-
Cell Line: Rat basophilic leukemia (RBL-2H3) cells, a common model for mast cell degranulation.
-
Procedure:
-
Culture RBL-2H3 cells in appropriate media.
-
Sensitize cells with anti-DNP IgE.
-
Wash cells and resuspend in a buffer.
-
Expose cells to various concentrations of Icatibant formulations or controls (positive control: DNP-HSA; negative control: vehicle).
-
Incubate for a specified time (e.g., 30 minutes).
-
Centrifuge and collect the supernatant.
-
-
Quantification:
-
Measure the release of β-hexosaminidase, an indicator of mast cell degranulation, in the supernatant using a colorimetric assay.
-
Calculate the percentage of degranulation relative to the positive control.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Icatibant, a New Bradykinin-Receptor Antagonist, in Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Inflammatory skin responses induced by icatibant injection are mast cell mediated and attenuated by H(1)-antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Enhancing Icatibant Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments aimed at enhancing the bioavailability of Icatibant, particularly for non-invasive delivery routes.
I. Troubleshooting Guides
This section is designed to help you navigate common experimental challenges.
In Vitro Permeability Assays (e.g., Caco-2 Model)
The Caco-2 cell monolayer is a widely used in vitro model to predict intestinal drug absorption. Here are some common problems and solutions:
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or Inconsistent TEER (Transepithelial Electrical Resistance) Values | 1. Incomplete monolayer confluence.2. Cell monolayer damage during handling.3. Temperature fluctuations during measurement.[1]4. Contamination of cell culture.5. Improper electrode placement.[1] | 1. Ensure Confluence: Allow Caco-2 cells to culture for at least 21 days to ensure proper differentiation and tight junction formation.[2]2. Gentle Handling: When changing media or adding test compounds, pipette gently against the side of the well to avoid disrupting the cell layer.3. Temperature Stability: Equilibrate plates to room temperature before measuring TEER to avoid temperature-induced fluctuations in resistance.[1]4. Aseptic Technique: Maintain strict aseptic techniques to prevent contamination. Regularly check for signs of contamination.5. Consistent Electrode Placement: Ensure the "chopstick" electrodes are placed in the same position and depth in each well for consistent readings.[1] |
| High Variability in Icatibant Permeability (Papp) Values | 1. Inconsistent application of permeation enhancers.2. Degradation of Icatibant in the assay medium.3. Non-specific binding of Icatibant to plasticware.4. Analytical variability during quantification (e.g., HPLC, LC-MS/MS). | 1. Homogeneous Solutions: Ensure permeation enhancers and Icatibant are fully dissolved and homogeneously mixed in the transport buffer.2. Stability Assessment: Pre-incubate Icatibant in the assay medium and analyze its concentration over time to assess stability. Consider adding protease inhibitors if degradation is significant.3. Reduce Non-Specific Binding: Add a small amount of bovine serum albumin (BSA) to the receiver compartment to minimize binding to plastic surfaces.[3]4. Analytical Method Validation: Validate your analytical method for linearity, accuracy, and precision in the relevant matrix. |
| Permeation Enhancer Cytotoxicity | 1. The concentration of the permeation enhancer is too high.2. Prolonged exposure of the cell monolayer to the enhancer. | 1. Dose-Response Curve: Determine the optimal, non-toxic concentration of your permeation enhancer by performing a dose-response cytotoxicity assay (e.g., LDH release or MTT assay).2. Control Exposure Time: Limit the exposure time of the cell monolayer to the permeation enhancer to the minimum required to observe a significant effect on Icatibant permeability.3. Reversibility Check: After the experiment, replace the enhancer-containing medium with fresh medium and monitor TEER recovery to ensure the effect on tight junctions is reversible.[4] |
Formulation Development (e.g., Nanoformulations)
Developing formulations like nanoparticles to encapsulate Icatibant can protect it from degradation and enhance its absorption.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Encapsulation Efficiency of Icatibant | 1. Poor affinity between Icatibant and the nanoparticle matrix.2. Suboptimal formulation parameters (e.g., pH, solvent, polymer/lipid concentration).3. Leakage of Icatibant during nanoparticle formation or purification. | 1. Material Selection: Screen different polymers or lipids to find a matrix with better compatibility with Icatibant.2. Parameter Optimization: Systematically vary formulation parameters to identify the optimal conditions for encapsulation.3. Gentle Purification: Use less harsh purification methods, such as cross-flow filtration instead of high-speed centrifugation, to minimize drug leakage. |
| Instability of the Icatibant Nanoformulation (Aggregation/Precipitation) | 1. Inadequate surface stabilization.2. Unfavorable storage conditions (e.g., temperature, pH).3. High drug loading leading to instability. | 1. Surface Modification: Incorporate stabilizing agents (e.g., PEG, poloxamers) on the nanoparticle surface to prevent aggregation.2. Stability Studies: Conduct stability studies under different storage conditions to determine the optimal environment.3. Optimize Drug Loading: Find a balance between high drug loading and maintaining the physical stability of the nanoformulation. |
Analytical Methods (e.g., HPLC)
Accurate quantification of Icatibant is crucial for bioavailability studies.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing or Splitting in HPLC Chromatogram | 1. Column degradation or contamination.2. Mismatch between injection solvent and mobile phase.3. Void volume in the column or tubing connections.[5] | 1. Column Maintenance: Flush the column with appropriate solvents to remove contaminants. If the problem persists, replace the column.2. Solvent Compatibility: Whenever possible, dissolve the sample in the mobile phase.[6]3. Check Connections: Ensure all fittings and tubing are properly connected to minimize dead volume.[5] |
| Baseline Noise or Drift | 1. Air bubbles in the pump or detector.2. Contaminated mobile phase or detector cell.3. Fluctuations in pump pressure. | 1. Degas Solvents: Adequately degas the mobile phase before use. Purge the pump to remove any trapped air bubbles.2. Clean System: Flush the system with a strong solvent (e.g., isopropanol) to clean the detector cell and tubing.3. Pump Maintenance: Check for leaks in the pump seals and ensure consistent solvent delivery. |
II. Frequently Asked Questions (FAQs)
Q1: What is the rationale for exploring bioavailability enhancement strategies for Icatibant when its subcutaneous bioavailability is already high?
A1: While the subcutaneous bioavailability of Icatibant is approximately 97%, this route of administration requires an injection, which can be inconvenient and lead to lower patient compliance.[7][8] The primary goal of enhancing Icatibant's bioavailability is to enable less invasive delivery routes, such as oral or nasal administration. These routes are generally preferred by patients but are challenging for peptide drugs like Icatibant due to enzymatic degradation and poor permeability across biological membranes.[9]
Q2: What are the main barriers to the oral bioavailability of a peptide like Icatibant?
A2: The main barriers include:
-
Enzymatic Degradation: Icatibant is susceptible to degradation by proteolytic enzymes in the stomach and small intestine.[9]
-
Low Permeability: Due to its size and hydrophilic nature, Icatibant has poor permeability across the intestinal epithelium.[9]
-
First-Pass Metabolism: Although Icatibant is not metabolized by cytochrome P450 enzymes, it can be subject to metabolism in the liver after absorption from the intestine.
Q3: Which permeation enhancers are suitable for investigation with Icatibant?
A3: Several classes of permeation enhancers could be investigated, including:
-
Medium-Chain Fatty Acids: Sodium caprate (C10) and sodium caprylate (C8) have been shown to transiently open tight junctions between epithelial cells, facilitating the paracellular transport of peptides.[10]
-
Surfactants: Mild, non-ionic surfactants can enhance permeability by fluidizing the cell membrane.
-
Chelating Agents: Agents like EDTA can enhance paracellular transport by chelating calcium ions, which are essential for maintaining tight junction integrity.
It is crucial to assess the toxicity and reversibility of any permeation enhancer used.[4]
Q4: How can nanoformulations improve the oral bioavailability of Icatibant?
A4: Nanoformulations, such as lipid-based nanoparticles or polymeric nanoparticles, can enhance oral bioavailability by:
-
Protecting from Degradation: Encapsulating Icatibant within a nanoparticle matrix can shield it from enzymatic degradation in the gastrointestinal tract.[11][12][13]
-
Improving Permeability: Nanoparticles can be taken up by intestinal cells through various endocytic pathways, bypassing the need for paracellular or transcellular diffusion.
-
Targeted Delivery: The surface of nanoparticles can be modified with ligands to target specific receptors on intestinal cells, enhancing uptake.
Q5: What are the key parameters to evaluate in an in vivo pharmacokinetic study of a novel oral Icatibant formulation?
A5: The key pharmacokinetic parameters to determine in an animal model after oral administration are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of Icatibant reached in the blood.
-
Tmax (Time to Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total exposure to Icatibant over time.
-
Absolute Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
III. Experimental Protocols
Caco-2 Permeability Assay for Icatibant
Objective: To assess the permeability of Icatibant across a Caco-2 cell monolayer, with and without a permeation enhancer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.[2]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. TEER values should be >300 Ω·cm² before starting the experiment.[2]
-
Preparation of Solutions:
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Prepare a dosing solution of Icatibant in the transport buffer at the desired concentration.
-
If using a permeation enhancer, prepare a dosing solution containing both Icatibant and the enhancer.
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the Icatibant dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh transport buffer.
-
-
Sample Analysis: Quantify the concentration of Icatibant in the collected samples using a validated HPLC or LC-MS/MS method.
-
Post-Assay Integrity Check: After the final time point, measure the TEER again to ensure the monolayer integrity was maintained throughout the experiment. The final TEER should be at least 75% of the initial value.[2]
-
Calculation of Apparent Permeability (Papp):
-
Calculate the rate of Icatibant transport (dQ/dt).
-
Calculate Papp using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of Icatibant across the monolayer.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of Icatibant in the apical chamber.
-
-
HPLC Method for Quantification of Icatibant
Objective: To develop a simple and accurate RP-HPLC method for the quantification of Icatibant.
Methodology (based on a published method): [14]
-
Column: C18 column (e.g., 250mm x 4.6mm, 5µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Methanol, Acetonitrile, and water (e.g., 57:30:13 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 224 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare a stock solution of Icatibant in a suitable solvent (e.g., mobile phase).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Inject the standards and samples onto the HPLC system.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of Icatibant in the unknown samples by interpolating their peak areas from the calibration curve.
-
IV. Visualizations
Caption: Mechanism of action of Icatibant in Hereditary Angioedema.
Caption: Workflow for developing and testing oral Icatibant formulations.
Caption: Logical workflow for troubleshooting inconsistent permeability data.
References
- 1. wpiinc.com [wpiinc.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. resolian.com [resolian.com]
- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 5. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating Oral Peptides' Gastrointestinal Absorption: Methods and Applications - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. wjarr.com [wjarr.com]
- 14. ijsit.com [ijsit.com]
Technical Support Center: Refinement of Analytical Methods for Icatibant Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for the detection and quantification of Icatibant.
I. High-Performance Liquid Chromatography (HPLC) Methods
Frequently Asked Questions (FAQs)
Q1: Which HPLC method is suitable for the routine analysis of Icatibant in pharmaceutical formulations?
A1: A simple and rapid isocratic reverse-phase HPLC (RP-HPLC) method with UV detection is well-suited for routine quality control of Icatibant in tablet dosage forms. This method has been validated according to ICH guidelines and demonstrates good precision, accuracy, and robustness.[1][2][3]
Q2: What are the typical chromatographic conditions for an isocratic RP-HPLC analysis of Icatibant?
A2: A summary of typical isocratic RP-HPLC conditions is provided in the table below.
| Parameter | Recommended Conditions |
| Mobile Phase | Methanol: Acetonitrile: Water (57:30:13 v/v/v)[1][2] |
| Column | Chromosil C18 (250mm x 4.6mm, 5µm)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Detection | UV at 224 nm[1][2] |
| Injection Volume | 20 µL[1][2] |
| Temperature | Ambient[1][2] |
| Retention Time | Approximately 9.98 minutes[1][2] |
Q3: How can I analyze Icatibant and its impurities simultaneously?
A3: A gradient RP-HPLC method is more suitable for the separation and analysis of Icatibant and its impurities, including a known isomeric impurity.[4][5] This is crucial for stability-indicating assays and forced degradation studies.
Q4: What are the recommended conditions for a gradient RP-HPLC method for Icatibant impurity profiling?
A4: The following table outlines a gradient RP-HPLC method optimized for impurity detection.
| Parameter | Recommended Conditions |
| Mobile Phase A | 0.1% Formic acid in ultrapure water[4] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[4] |
| Column | X-Bridge C18 (250 x 4.6 mm, 3.5 µm) |
| Flow Rate | 0.3 mL/min[4] |
| Column Temperature | 50 °C[4] |
| Detection | UV at 200 nm[4] |
| Injection Volume | 1.0 µL[4] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Active sites on the column interacting with the basic arginine residues of Icatibant.- Column degradation. | - Use a mobile phase with a pH modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.- Employ a new, high-quality C18 column. |
| Poor Resolution Between Icatibant and Impurities | - Inappropriate mobile phase composition or gradient program.- Suboptimal column chemistry. | - Optimize the gradient slope to enhance separation.- Screen different stationary phases (e.g., phenyl-hexyl) for alternative selectivity. |
| Inconsistent Retention Times | - Fluctuations in column temperature.- Inconsistent mobile phase preparation.- Air bubbles in the pump. | - Use a column oven to maintain a stable temperature.- Ensure accurate and consistent preparation of the mobile phase.- Degas the mobile phase and prime the pump. |
| Ghost Peaks | - Contamination in the mobile phase or from the sample matrix.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol in the autosampler. |
| High Backpressure | - Clogged column frit or tubing.- Particulate matter from the sample. | - Filter all samples and mobile phases before use.- Use a guard column to protect the analytical column.- Back-flush the column with an appropriate solvent. |
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
Frequently Asked Questions (FAQs)
Q1: Why is LC-MS/MS preferred for the bioanalysis of Icatibant?
A1: LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for quantifying low concentrations of Icatibant and its metabolites in complex biological matrices like plasma. This is crucial for pharmacokinetic studies.
Q2: What are the typical Multiple Reaction Monitoring (MRM) transitions for Icatibant and its major metabolites?
A2: The table below lists the reported MRM transitions for Icatibant and its metabolites, M1 and M2. To enhance quantitation, it is recommended to monitor and sum two MRM transitions for each analyte to account for potential variations in charge state distribution.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Icatibant | 653.2 | 132.1 |
| 435.8 | 132.1 | |
| Metabolite M1 | 598.4 | 189.1 |
| 299.8 | 189.1 | |
| Metabolite M2 | 572.3 | 326.3 |
| 286.6 | 326.3 |
Q3: What is a suitable sample preparation technique for extracting Icatibant from plasma?
A3: Protein precipitation is a common and effective method for extracting Icatibant from plasma samples. This involves adding a cold organic solvent like acetonitrile to the plasma sample to precipitate the proteins, followed by centrifugation to collect the supernatant containing the analyte.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Signal Intensity/Poor Sensitivity | - Inefficient ionization.- Matrix effects (ion suppression or enhancement).- Suboptimal sample preparation leading to analyte loss. | - Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature).- Dilute the sample or use a more effective sample cleanup method (e.g., solid-phase extraction) to minimize matrix effects.- Evaluate different protein precipitation solvents or SPE cartridges. |
| High Background Noise | - Contaminated mobile phase or LC system.- Co-eluting endogenous compounds from the matrix. | - Use LC-MS grade solvents and additives.- Implement a divert valve to direct the early and late eluting components of the chromatogram to waste.- Improve chromatographic separation to resolve the analyte from interfering peaks. |
| Inconsistent Peak Areas | - Variability in sample preparation.- Instability of the analyte in the processed sample. | - Use an appropriate internal standard to normalize for variations.- Ensure consistent timing and temperature during sample processing.- Evaluate the stability of Icatibant in the autosampler. |
| No Peak Detected | - Incorrect MRM transitions or collision energies.- Analyte degradation during sample storage or preparation. | - Verify the MRM transitions and optimize collision energies for your specific instrument.- Investigate the stability of Icatibant under different storage and sample processing conditions. |
III. Immunoassay (ELISA) Methods
Frequently Asked Questions (FAQs)
Q1: Can an immunoassay be used for Icatibant quantification?
A1: Yes, an Enzyme-Linked Immunosorbent Assay (ELISA) can be developed for the quantification of Icatibant. Immunoassays are particularly useful for high-throughput screening of a large number of samples. However, the development of a specific and sensitive immunoassay for a peptide like Icatibant can be challenging.
Q2: What are the key steps in developing an ELISA for Icatibant?
A2: The general steps for developing a sandwich ELISA for Icatibant would include:
-
Coating: Immobilizing a capture antibody specific to Icatibant onto a microplate.
-
Blocking: Adding a blocking buffer to prevent non-specific binding.
-
Sample Incubation: Adding the Icatibant-containing samples and standards.
-
Detection: Adding a detection antibody (which can be biotinylated) that also binds to Icatibant at a different epitope.
-
Enzyme Conjugate: Adding an enzyme-linked streptavidin (if a biotinylated detection antibody is used).
-
Substrate Addition: Adding a substrate that reacts with the enzyme to produce a measurable signal (e.g., colorimetric, fluorometric).
-
Measurement: Quantifying the signal, which is proportional to the amount of Icatibant in the sample.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background | - Insufficient blocking.- High concentration of detection antibody or enzyme conjugate.- Inadequate washing. | - Increase blocking time or try a different blocking agent.- Optimize the concentrations of the detection antibody and enzyme conjugate.- Increase the number of wash steps and ensure complete removal of wash buffer. |
| Low Signal | - Low antibody affinity or concentration.- Inactive enzyme or substrate.- Short incubation times. | - Screen for high-affinity antibodies.- Optimize antibody concentrations.- Ensure the enzyme and substrate are active and properly stored.- Increase incubation times for sample and antibody steps. |
| High Coefficient of Variation (%CV) | - Inconsistent pipetting.- Temperature gradients across the plate.- Edge effects. | - Use calibrated pipettes and ensure proper technique.- Allow all reagents and the plate to reach room temperature before use.- Avoid stacking plates during incubation and use a plate sealer. |
| Poor Standard Curve | - Improper dilution of standards.- Degradation of the peptide standard. | - Prepare fresh standards for each assay.- Verify the accuracy of the standard dilutions.- Ensure proper storage of the Icatibant standard. |
IV. Experimental Protocols & Visualizations
Icatibant Signaling Pathway
Icatibant is a selective antagonist of the bradykinin B2 receptor.[6] Bradykinin, upon binding to its B2 receptor (a G-protein coupled receptor), activates signaling cascades involving Gαq and Gαi proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC). These events contribute to the physiological effects of bradykinin, such as vasodilation and increased vascular permeability. Icatibant competitively blocks the binding of bradykinin to the B2 receptor, thereby inhibiting these downstream signaling events.
Caption: Icatibant antagonism of the Bradykinin B2 receptor signaling pathway.
Experimental Workflow: Isocratic RP-HPLC
The following diagram illustrates the workflow for the routine analysis of Icatibant using an isocratic RP-HPLC method.
Caption: Workflow for isocratic RP-HPLC analysis of Icatibant.
Experimental Workflow: Bioanalytical LC-MS/MS
This diagram outlines a typical workflow for the quantification of Icatibant in plasma using LC-MS/MS.
References
- 1. ulab360.com [ulab360.com]
- 2. ELISA Protocol [protocols.io]
- 3. The identification and chromatographic separation of a new highly analogous impurity of the active pharmaceutical ingredient icatibant [pubmed.ncbi.nlm.nih.gov]
- 4. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. genscript.com [genscript.com]
Validation & Comparative
Icatibant vs. Other Bradykinin B2 Receptor Antagonists: A Comparative Analysis in HAE Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Icatibant with other emerging bradykinin B2 (B2) receptor antagonists for the treatment of Hereditary Angioedema (HAE). The content is based on experimental data from various in vitro and in vivo models, designed to assist researchers in evaluating the performance and potential of these therapeutic agents.
Hereditary Angioedema is a rare genetic disorder primarily caused by a deficiency or dysfunction of the C1 esterase inhibitor.[1] This leads to excessive production of bradykinin, a potent vasodilator that binds to the B2 receptor, increasing vascular permeability and causing recurrent, debilitating, and potentially life-threatening swelling attacks.[1][2][3] Bradykinin B2 receptor antagonists function by competitively blocking this interaction, thereby mitigating the symptoms of an acute HAE attack.[2][4]
Icatibant (Firazyr®), a synthetic peptide, is an established selective, competitive B2 receptor antagonist used for the on-demand treatment of acute HAE attacks.[2][5][6] This guide compares Icatibant to newer, orally bioavailable small-molecule antagonists that have shown promise in preclinical and early-phase clinical studies.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from key comparative studies, highlighting the potency and efficacy of different B2 receptor antagonists.
Table 1: In Vitro Potency Comparison of B2 Receptor Antagonists
| Compound | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| Icatibant | Calcium Mobilization | CHO cells (human B2R) | Kb | 2.81 nM | [7][8] |
| Human Umbilical Vein | Human smooth muscle | pA2 (Kb) | 8.06 (8.71 nM) | [7][8] | |
| Human Bradykinin Challenge | Healthy Volunteers | EC50 | 9.5 ng/mL | ||
| PHA-022121 (Deucrictibant) | Calcium Mobilization | CHO cells (human B2R) | Kb | 0.24 nM | [7][8] |
| Human Umbilical Vein | Human smooth muscle | pA2 (Kb) | 9.67 (0.21 nM) | [7][8] | |
| Human Bradykinin Challenge | Healthy Volunteers | EC50 | 2.4 ng/mL | [9] | |
| MEN16132 | Radioligand Binding | CHO cells (human B2R) | Ki | 0.46 nM | [10] |
| IP Accumulation | CHO cells (human B2R) | pA2 | 9.4 | [10] |
Kb: Antagonist dissociation constant; pA2: A measure of antagonist potency; EC50: Half-maximal effective concentration.
Table 2: In Vivo Efficacy Comparison in HAE Models
| Model | Species | Compound | Dose | Key Outcome | Reference |
| Bradykinin Challenge | Cynomolgus Monkey | PHA-022121 | 0.1 - 10 mg/kg (oral) | Faster onset and longer, dose-dependent inhibition of BK-induced hypotension compared to Icatibant. | [11][12] |
| Icatibant | 0.6 mg/kg equivalent (s.c.) | Slower onset of action compared to PHA-022121. | [12] | ||
| Bradykinin Challenge | Human (Healthy) | PHA-022121 | 12 mg & 22 mg (oral) | Longer duration of BK-antagonism than Icatibant. 22 mg dose effect lasts ~2x as long. | [13] |
| Icatibant | 30 mg (s.c.) | Effective duration of ~6.5 hours. | |||
| C1-INH Knockout | Mouse | Icatibant | Not specified | Reverses increased vascular permeability. | [14] |
| Traumatic Brain Injury | Mouse | Anatibant | 3.0 mg/kg (s.c.) | Significantly reduced intracranial pressure and contusion volume. | [15] |
Signaling Pathway and Experimental Workflows
Visualizations of the core signaling pathway and common experimental procedures provide a clearer understanding of the mechanism of action and evaluation methods for these antagonists.
Caption: Bradykinin B2 Receptor Signaling Pathway in HAE.
Caption: General Experimental Workflow for B2 Receptor Antagonists.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings.
In Vitro Assays
-
Calcium Mobilization Assay: This assay is used to determine the functional potency of an antagonist.[16]
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are stably transfected to express the human bradykinin B2 receptor.[7][8]
-
Procedure: Cells are loaded with a calcium-sensitive fluorescent dye. The antagonist compound is pre-incubated with the cells before the addition of bradykinin (the agonist).
-
Measurement: The change in intracellular calcium concentration upon bradykinin stimulation is measured using a fluorimetric plate reader.[17] The antagonist's ability to inhibit this calcium flux is quantified to determine its inhibitory constant (Kb) or IC50.[7]
-
-
Human Isolated Umbilical Vein Bioassay: This assay uses native tissue expressing endogenous B2 receptors to assess antagonist potency in a more physiologically relevant system.[18]
-
Tissue Preparation: Segments of the human umbilical vein are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.
-
Procedure: The contractile response of the smooth muscle tissue to bradykinin is measured. To determine antagonist potency, cumulative concentration-response curves for bradykinin are generated in the absence and presence of increasing concentrations of the antagonist.
-
Measurement: The magnitude of the rightward shift in the concentration-response curve caused by the antagonist is used to calculate the pA2 value, a measure of competitive antagonist potency.[7][8]
-
In Vivo Models
-
Monkey Bradykinin Challenge Model: This is a translational model used to evaluate the pharmacodynamics of B2 receptor antagonists.[11]
-
Animal Model: Non-human primates (e.g., Cynomolgus monkeys) are used.[11]
-
Procedure: A baseline cardiovascular response is established by administering an intravenous bolus of bradykinin, which induces a transient drop in blood pressure.[12] The test antagonist (e.g., oral PHA-022121) or a comparator (e.g., subcutaneous Icatibant) is then administered. Bradykinin challenges are repeated at various time points after drug administration.[13]
-
Measurement: The primary endpoint is the percentage inhibition of the bradykinin-induced hypotensive effect over time. This allows for the assessment of the antagonist's onset of action, potency, and duration of effect.[11]
-
-
Murine Model of HAE (SiNP-induced Hypotension): This model mimics the systemic vasodilation seen in acute HAE attacks.[19]
-
Animal Model: C57BL/6 mice or serping1-/- mice are used.[19][20] To mimic HAE, mice are pre-treated with an ACE inhibitor (Captopril) to prevent bradykinin degradation.
-
Procedure: An HAE-like attack is induced by an intravenous injection of silica nanoparticles (SiNPs), which activates the contact system and leads to bradykinin production, causing a rapid and reversible decrease in mean arterial pressure (MAP).[20] The therapeutic agent is administered prior to the SiNP challenge.
-
Measurement: Blood pressure is monitored in real-time using implanted telemetry. The ability of the antagonist to prevent or attenuate the SiNP-induced hypotension is the key measure of efficacy.[19][20]
-
Conclusion
Icatibant remains a cornerstone for the acute treatment of HAE, with a well-established efficacy and safety profile.[21] However, the data presented indicate that a new generation of orally bioavailable, small-molecule bradykinin B2 receptor antagonists, such as PHA-022121 (Deucrictibant), may offer significant advantages. Preclinical and early clinical data suggest that PHA-022121 is more potent and provides a faster onset and longer duration of action compared to subcutaneous Icatibant.[11][13][22] The development of potent oral antagonists represents a major advancement, potentially improving convenience and treatment outcomes for both on-demand and prophylactic management of HAE.[11][22] Further research and late-stage clinical trials will be critical in fully defining the therapeutic role of these novel antagonists in HAE.
References
- 1. Icatibant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Icatibant - Wikipedia [en.wikipedia.org]
- 4. How Icatibant Injection Works - Icatibant Injection from Fresenius Kabi [icatibantinjection.com]
- 5. beckerentandallergy.com [beckerentandallergy.com]
- 6. Icatibant vs. Other Treatments: Choosing the Best Option for Hereditary Angioedema Patients [hidocdr.com]
- 7. Frontiers | In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist [frontiersin.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Pharvaris Presents Pharmacokinetic and Pharmacodynamic Data for Oral PHA121, Under Development for the Treatment of HAE, at 12th C1 Inhibitor Deficiency and Angioedema Workshop - BioSpace [biospace.com]
- 10. Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. angioedemanews.com [angioedemanews.com]
- 12. Potent, orally available bradykinin B2 receptor antagonist - HAE International (HAEi) [haei.org]
- 13. angioedemanews.com [angioedemanews.com]
- 14. Icatibant, a New Bradykinin-Receptor Antagonist, in Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anatibant, a selective non-peptide bradykinin B2 receptor antagonist, reduces intracranial hypertension and histopathological damage after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Magic™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 17. innoprot.com [innoprot.com]
- 18. A Robust Bioassay of the Human Bradykinin B2 Receptor That Extends Molecular and Cellular Studies: The Isolated Umbilical Vein [mdpi.com]
- 19. A novel murine in vivo model for acute hereditary angioedema attacks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Treatment of hereditary angioedema with icatibant: efficacy in clinical trials versus effectiveness in the real-world setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Guide to Icatibant and C1 Esterase Inhibitors for Hereditary Angioedema
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety of Icatibant and C1 esterase inhibitors (C1-INH) for the treatment of acute attacks of hereditary angioedema (HAE). The information presented is based on available clinical trial data and prescribing information.
Introduction to Hereditary Angioedema and Treatment Mechanisms
Hereditary angioedema is a rare genetic disorder characterized by recurrent episodes of severe swelling (angioedema) affecting various parts of the body. These attacks are mediated by the overproduction of bradykinin, a potent vasodilator. The two primary therapeutic approaches for acute HAE attacks are targeting the bradykinin B2 receptor and replacing the deficient or dysfunctional C1 esterase inhibitor.
Icatibant is a synthetic decapeptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor.[1] By blocking this receptor, Icatibant prevents bradykinin from exerting its effects, thereby reducing vascular permeability and mitigating the symptoms of an HAE attack.[1][2]
C1 esterase inhibitors are replacement therapies that address the underlying deficiency in HAE. C1-INH is a crucial regulator of the complement and contact systems.[3] By supplementing C1-INH levels, these therapies inhibit the activation of the contact system, which in turn prevents the excessive production of bradykinin.[3][4] C1-INH products are available in intravenous and subcutaneous formulations and can be plasma-derived or recombinant.[5]
Signaling Pathway in Hereditary Angioedema
The following diagram illustrates the bradykinin-mediated signaling pathway in HAE and the points of intervention for Icatibant and C1 esterase inhibitors.
Comparative Efficacy Data
The following table summarizes key efficacy data from clinical trials of Icatibant and intravenous C1 esterase inhibitors for the treatment of acute HAE attacks. It is important to note that no head-to-head clinical trials have directly compared the efficacy of Icatibant and C1 esterase inhibitors.[6] The data presented are from separate placebo-controlled or comparative trials.
| Efficacy Endpoint | Icatibant (FAST-3 Trial)[7][8] | C1 Esterase Inhibitor (Berinert®) (I.M.P.A.C.T. 1 Trial)[8] | C1 Esterase Inhibitor (Ruconest®)[9] |
| Median Time to 50% Reduction in Symptom Severity | 2.0 hours (vs. 19.8 hours for placebo) | Not reported as primary endpoint | Not reported as primary endpoint |
| Median Time to Onset of Symptom Relief | 1.5 hours (vs. 18.5 hours for placebo) | 0.5 hours (20 U/kg dose vs. 1.5 hours for placebo) | 1.5 hours (50 U/kg dose vs. >4 hours for placebo) |
| Median Time to Almost Complete Symptom Relief | 8.0 hours (vs. 36.0 hours for placebo) | Not reported | Not reported |
| Median Time to Complete Symptom Resolution | Data from observational studies suggest a median time of 6.75 to 12.9 hours[10][11] | Not reported from pivotal trial | Not reported from pivotal trial |
| Rescue Medication Use | No icatibant-treated subjects required rescue medication before symptom relief.[7] | Data not available in a directly comparable format. | Data not available in a directly comparable format. |
Comparative Safety and Tolerability
| Adverse Event Profile | Icatibant[1][7][12][13] | C1 Esterase Inhibitors (Plasma-Derived and Recombinant)[2][4][14][15][16][17][18][19][20][21] |
| Common Adverse Events | Injection site reactions (bruising, erythema, pain, swelling, warmth; reported in almost all patients), pyrexia, increased transaminases, dizziness, rash, nausea, headache.[1][12][13][22] | Headache, nausea, diarrhea, infusion site reactions, dysgeusia (bad taste).[2][4][16][23] |
| Serious Adverse Events | Rare. Urticaria has been identified during post-approval use.[1] | Serious arterial and venous thromboembolic events have been reported. Hypersensitivity reactions, including anaphylaxis, may occur.[14][17][20] |
| Contraindications | None listed in the prescribing information.[13] | Life-threatening immediate hypersensitivity reactions to the product. For recombinant C1-INH (Ruconest®), known or suspected allergy to rabbits.[2][14][16][17][23] |
| Route of Administration | Subcutaneous injection.[13] | Intravenous infusion.[4][16] |
Experimental Protocols
FAST-3 Trial (Icatibant)
The "For Angioedema Subcutaneous Treatment" (FAST) 3 trial was a Phase III, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of icatibant for acute HAE attacks.[7]
-
Objective: To assess the efficacy of a single subcutaneous injection of icatibant 30 mg compared to placebo in treating acute cutaneous or abdominal HAE attacks.[7]
-
Study Population: Adults with HAE type I or II experiencing a moderate to severe attack.[7]
-
Intervention: Patients were randomized to receive either icatibant 30 mg subcutaneously or placebo.[7]
-
Primary Endpoint: The primary efficacy endpoint was the time to onset of symptom relief, assessed using a composite visual analog scale (VAS).[8]
-
Workflow:
I.M.P.A.C.T. 1 Trial (C1 Esterase Inhibitor - Berinert®)
The International Multi-center Prospective Angioedema C1-inhibitor Trial (I.M.P.A.C.T.) 1 was a randomized, double-blind, placebo-controlled study to assess the efficacy and safety of a plasma-derived C1-INH concentrate.[8]
-
Objective: To evaluate the efficacy of intravenous C1-INH concentrate at doses of 10 U/kg and 20 U/kg compared to placebo for treating acute abdominal or facial HAE attacks.[8]
-
Study Population: 125 patients with HAE type I or II.[8]
-
Intervention: Patients were randomized to receive a single intravenous dose of C1-INH 10 U/kg, C1-INH 20 U/kg, or placebo.[8]
-
Primary Endpoint: The primary outcome was the time from the start of treatment to the onset of symptom relief.[8]
COMPACT Trial (Subcutaneous C1 Esterase Inhibitor - for prophylaxis)
The "Clinical Study for Optimal Management of Preventing Angioedema with Low-Volume Subcutaneous C1-Inhibitor Replacement Therapy" (COMPACT) was a Phase III, randomized, double-blind, placebo-controlled, crossover study to evaluate a subcutaneous formulation of C1-INH for prophylactic use.[24][25] While this guide focuses on acute treatment, understanding the prophylactic trial design is relevant for a comprehensive view of C1-INH therapy.
-
Objective: To assess the efficacy and safety of twice-weekly subcutaneous C1-INH in preventing HAE attacks.[25]
-
Study Population: Adolescent and adult patients with HAE types I or II who have frequent attacks.[25]
-
Intervention: Patients received two different doses of subcutaneous C1-INH and placebo in a crossover design, with each treatment period lasting 16 weeks.[24]
-
Primary Endpoint: The time-normalized number of HAE attacks.[24]
Conclusion
Both Icatibant and C1 esterase inhibitors are effective treatments for acute attacks of hereditary angioedema, albeit with different mechanisms of action, routes of administration, and adverse event profiles. Icatibant offers the convenience of subcutaneous self-administration and acts rapidly by directly blocking the bradykinin B2 receptor. C1 esterase inhibitors, administered intravenously for acute attacks, address the underlying protein deficiency. The choice of therapy may depend on various factors including patient preference, attack severity and location, and the presence of comorbidities. The absence of direct comparative trials necessitates careful consideration of the available evidence for each agent when making clinical and research decisions.
References
- 1. prescriberpoint.com [prescriberpoint.com]
- 2. content.takeda.com [content.takeda.com]
- 3. ruconest.com [ruconest.com]
- 4. Prescribing Information | BERINERT C1 Esterase Inhibitor, Human [berinert.com]
- 5. FAST III [ecri-trials.com]
- 6. Icatibant. Attacks of hereditary angioedema: continue to use C1 esterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Icatibant: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. 165 Early Versus Delayed Treatment of Swelling Attacks with Icatibant, a Bradykinin 2 Receptor Antagonist in Patients With Hereditary Angioedema due to C1-INH Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Icatibant treatment for acquired C1-inhibitor deficiency: a real-world observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ec.europa.eu [ec.europa.eu]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. fda.gov [fda.gov]
- 15. labeling.cslbehring.com [labeling.cslbehring.com]
- 16. drugs.com [drugs.com]
- 17. Ruconest® Solutions - HAE Patient Support | Ruconest® (C1 esterase inhibitor [recombinant]) [ruconest.com]
- 18. labeling.cslbehring.com [labeling.cslbehring.com]
- 19. nhpri.org [nhpri.org]
- 20. drugs.com [drugs.com]
- 21. fda.gov [fda.gov]
- 22. FIRAZYR® (icatibant injection) Side Effects [firazyr.com]
- 23. Ruconest - Side Effects, Uses, Dosage, Overdose, Pregnancy, Alcohol | RxWiki [rxwiki.com]
- 24. 2minutemedicine.com [2minutemedicine.com]
- 25. First patient enrolled in phase III of COMPACT, a study of volume-reduced subcutaneous C1-INH for prevention of Hereditary Angioedema (HAE) attacks [prnewswire.com]
A Head-to-Head Examination of Icatibant in the Treatment of Hereditary Angioedema (HAE)
An objective comparison of Icatibant's performance against other therapeutic alternatives, supported by clinical trial data.
This guide provides a comprehensive analysis of Icatibant for the acute treatment of Hereditary Angioedema (HAE) attacks, with a focus on data from pivotal head-to-head clinical trials. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and trial designs.
Hereditary Angioedema is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling.[1] The underlying cause is a deficiency or dysfunction of the C1-esterase inhibitor (C1-INH), leading to an overproduction of bradykinin, a key mediator of swelling.[2] Icatibant is a synthetic decapeptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor, effectively blocking the action of excess bradykinin and mitigating the symptoms of an HAE attack.[2][3]
Clinical Trial Data Summary
Icatibant's efficacy and safety have been primarily established in the Phase 3 "For Angioedema Subcutaneous Treatment" (FAST) clinical trial program.[4] While direct head-to-head trials with other acute HAE treatments like C1-esterase inhibitors and ecallantide are limited, the FAST trials provide robust data comparing icatibant to placebo and tranexamic acid.[1][5]
| Trial | Comparator | Primary Endpoint | Icatibant (30 mg SC) | Comparator | p-value |
| FAST-1 | Placebo | Median Time to Clinically Significant Symptom Relief | 2.5 hours | 4.6 hours | Not Statistically Significant |
| FAST-2 | Tranexamic Acid | Median Time to Clinically Significant Symptom Relief | 2.0 hours | 12.0 hours | <0.001 |
| FAST-3 | Placebo | Median Time to 50% Reduction in Symptom Severity | 2.0 hours | 19.8 hours | <0.001 |
Table 1: Key Efficacy Outcomes from the FAST Clinical Trial Program. [4][6][7]
| Trial | Icatibant (n) | Placebo (n) | Tranexamic Acid (n) | Most Common Adverse Event with Icatibant |
| FAST-1 | 27 | 30 | - | Injection-site reactions |
| FAST-2 | 37 | - | 37 | Injection-site reactions |
| FAST-3 | 43 | 45 | - | Injection-site reactions |
Table 2: Patient Demographics and Common Adverse Events in the FAST Trials. [4][7][8]
Experimental Protocols
The FAST trials were pivotal in establishing the clinical profile of Icatibant for acute HAE attacks.
The FAST-3 study was a randomized, double-blind, placebo-controlled trial.[7]
-
Patient Population : Adults with a confirmed diagnosis of HAE type I or II experiencing a moderate to very severe cutaneous or abdominal attack, or a mild to moderate laryngeal attack.[7][9]
-
Intervention : Patients were randomized to receive a single subcutaneous injection of Icatibant 30 mg or placebo.[7] Treatment was to be administered within 6 hours of the attack becoming at least moderate in severity.[9]
-
Primary Endpoint : The primary efficacy endpoint was the median time to a 50% or more reduction in symptom severity, as assessed by a composite visual analogue scale (VAS).[7]
-
Key Secondary Endpoints : Included time to onset of primary symptom relief and time to almost complete symptom relief.[7]
The FAST-2 study was a randomized, double-blind, double-dummy, parallel-group trial comparing icatibant with tranexamic acid.[6][8]
-
Patient Population : Adults with HAE experiencing a moderate to very severe cutaneous or abdominal attack.[8]
-
Intervention : Patients were randomized to receive either a single subcutaneous injection of Icatibant 30 mg and an oral placebo, or an oral dose of tranexamic acid (1g three times a day for two days) and a subcutaneous placebo injection.[4]
-
Primary Endpoint : The primary endpoint was the median time to clinically significant symptom relief.[6]
The FAST-1 study was a randomized, double-blind, placebo-controlled trial.[4][6]
-
Patient Population : Adults with HAE experiencing a cutaneous or abdominal attack.[4]
-
Intervention : Patients were randomized to receive a single subcutaneous injection of Icatibant 30 mg or placebo.[4]
-
Primary Endpoint : The primary endpoint was the median time to clinically significant symptom relief.[6]
Signaling Pathways and Experimental Workflow
The pathophysiology of HAE and the mechanism of action of Icatibant are rooted in the kallikrein-kinin system.
Caption: HAE Pathophysiology and Icatibant's Mechanism of Action.
Caption: Generalized Workflow of the FAST Clinical Trials.
Conclusion
The FAST clinical trial program has established Icatibant as an effective and generally well-tolerated treatment for acute attacks of HAE.[7] The subcutaneous administration of Icatibant offers a convenient option for patients.[1] While direct comparative efficacy data against other modern acute HAE therapies are not abundant, the robust placebo-controlled data from the FAST trials, particularly FAST-3, demonstrate a significant and clinically meaningful reduction in the time to symptom relief.[7][10] The most frequently reported adverse events are transient, mild-to-moderate injection-site reactions.[7] For researchers and drug development professionals, the data from these trials underscore the therapeutic value of targeting the bradykinin B2 receptor in the management of HAE.
References
- 1. Icatibant. Attacks of hereditary angioedema: continue to use C1 esterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shire Reports Positive Efficacy and Safety Results From FAST-3 Study of FIRAZYR(R) (icatibant) for Acute Attacks of Hereditary Angioedema [prnewswire.com]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. angioedemanews.com [angioedemanews.com]
- 5. rtihs.org [rtihs.org]
- 6. Icatibant for the treatment of hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized placebo-controlled trial of the bradykinin B₂ receptor antagonist icatibant for the treatment of acute attacks of hereditary angioedema: the FAST-3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A Study of Icatibant in Patients With Acute Attacks of Hereditary Angioedema (FAST-3) [ctv.veeva.com]
- 10. drugtopics.com [drugtopics.com]
Cross-reactivity studies of Icatibant with other G-protein coupled receptors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the G-protein coupled receptor (GPCR) cross-reactivity of Icatibant, a bradykinin B2 receptor antagonist. This analysis, supported by experimental data, delves into its off-target interactions, particularly with the Mas-related G protein-coupled receptor X2 (MRGPRX2), and contrasts its performance with the next-generation antagonist, Deucrictibant (PHA-022121).
Icatibant is a selective and competitive antagonist of the bradykinin B2 receptor, effective in treating acute attacks of hereditary angioedema (HAE)[1]. While highly potent at its target receptor, studies have revealed significant cross-reactivity with MRGPRX2, a receptor implicated in mast cell degranulation and pseudo-allergic reactions[2][3]. This off-target agonism is believed to be the cause of the common injection-site reactions observed with Icatibant administration[3].
This guide presents a detailed examination of the experimental data quantifying these interactions, outlines the methodologies used in these assessments, and provides a comparative perspective with Deucrictibant, a novel, highly selective bradykinin B2 receptor antagonist.
Comparative Analysis of Receptor Binding and Functional Activity
The following tables summarize the quantitative data on the binding affinities and functional activities of Icatibant and Deucrictibant at their primary target, the bradykinin B2 receptor, and the key off-target receptor, MRGPRX2.
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| Icatibant | Bradykinin B2 | Radioligand Binding | Ki | 0.41 | [4] |
| Icatibant | Bradykinin B2 | Functional Antagonism | Kb | 2.81 | [5] |
| Deucrictibant (PHA-022121) | Bradykinin B2 | Radioligand Binding | Ki | 0.47 | [6] |
| Deucrictibant (PHA-022121) | Bradykinin B2 | Functional Antagonism | Kb | 0.15 | [6] |
Table 1: Comparative Binding Affinities and Functional Antagonism at the Bradykinin B2 Receptor. This table highlights the sub-nanomolar affinity of both Icatibant and Deucrictibant for the bradykinin B2 receptor. Notably, Deucrictibant demonstrates approximately 18-fold higher functional antagonist potency (lower Kb value) than Icatibant in a calcium mobilization assay[5].
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| Icatibant | MRGPRX2 | Mast Cell Degranulation (β-hexosaminidase release) | EC50 | 38-141 µg/mL | [3] |
| Deucrictibant (PHA-022121) | Various GPCRs | In vitro off-target profiling | --- | High degree of selectivity | [6] |
Table 2: Cross-Reactivity Profile. Icatibant demonstrates agonist activity at the MRGPRX2 receptor, inducing mast cell degranulation with EC50 values in the microgram per milliliter range[3]. In contrast, Deucrictibant is reported to have a high degree of selectivity over a wide range of molecular targets, suggesting minimal off-target effects[6].
Signaling Pathways and Experimental Workflows
The interaction of Icatibant with both the bradykinin B2 receptor and MRGPRX2 initiates distinct intracellular signaling cascades. The following diagrams illustrate these pathways and a general workflow for assessing GPCR cross-reactivity.
Figure 1: Icatibant's Dual Signaling Pathways. This diagram illustrates Icatibant's antagonistic action at the bradykinin B2 receptor and its agonistic effect at the MRGPRX2 receptor, leading to distinct physiological outcomes.
Figure 2: GPCR Cross-Reactivity Assessment Workflow. This diagram outlines a typical experimental workflow for evaluating the selectivity of a compound against a panel of G-protein coupled receptors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for Bradykinin B2 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the bradykinin B2 receptor.
Materials:
-
Cell membranes expressing the human bradykinin B2 receptor.
-
Radioligand: [3H]-Bradykinin.
-
Test compound (e.g., Icatibant, Deucrictibant).
-
Non-specific binding control: High concentration of unlabeled bradykinin.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of [3H]-Bradykinin and varying concentrations of the test compound in the assay buffer.
-
For determining non-specific binding, incubate the membranes and radioligand with a high concentration of unlabeled bradykinin.
-
Allow the binding to reach equilibrium at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 value of the test compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay for Bradykinin B2 and MRGPRX2 Receptors
Objective: To assess the functional antagonist (for B2R) or agonist (for MRGPRX2) activity of a test compound by measuring changes in intracellular calcium concentration.
Materials:
-
Cells stably expressing the human bradykinin B2 receptor or MRGPRX2.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonist (for B2R antagonism assay, e.g., bradykinin).
-
Test compound (e.g., Icatibant).
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
For B2R Antagonism: Pre-incubate the cells with varying concentrations of the test compound (Icatibant or Deucrictibant).
-
Stimulate the cells with a fixed concentration of bradykinin (typically the EC80).
-
For MRGPRX2 Agonism: Directly stimulate the cells with varying concentrations of the test compound (Icatibant).
-
Measure the fluorescence intensity before and after stimulation to determine the change in intracellular calcium concentration.
-
For Antagonism: Plot the response against the concentration of the test compound to determine the IC50, which can be used to calculate the Kb or pA2 value.
-
For Agonism: Plot the response against the concentration of the test compound to determine the EC50 value.
β-Hexosaminidase Release Assay for Mast Cell Degranulation
Objective: To quantify mast cell degranulation as a measure of MRGPRX2 agonist activity.
Materials:
-
Mast cell line (e.g., LAD2) or primary human mast cells.
-
Test compound (e.g., Icatibant).
-
Positive control for degranulation (e.g., compound 48/80).
-
Assay buffer (e.g., Tyrode's buffer).
-
Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG).
-
Stop solution (e.g., 0.1 M carbonate buffer).
-
Spectrophotometer.
Procedure:
-
Wash and resuspend mast cells in the assay buffer.
-
Incubate the cells with varying concentrations of the test compound or positive control at 37°C for a defined period (e.g., 30 minutes).
-
Centrifuge the cells to pellet them and collect the supernatant.
-
To determine the total β-hexosaminidase content, lyse a separate aliquot of unstimulated cells with a detergent (e.g., Triton X-100).
-
Incubate the supernatant and the cell lysate with the PNAG substrate in a buffer at pH 4.5.
-
Stop the enzymatic reaction by adding the stop solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release relative to the total cellular content.
-
Plot the percentage of release against the concentration of the test compound to determine the EC50 value.
Conclusion
The available data clearly indicate that while Icatibant is a potent antagonist of the bradykinin B2 receptor, its clinical utility is accompanied by off-target agonist activity at the MRGPRX2 receptor, leading to mast cell degranulation. This cross-reactivity is a likely contributor to the injection-site reactions frequently observed in patients. In contrast, the next-generation antagonist, Deucrictibant, not only exhibits higher potency at the bradykinin B2 receptor but is also characterized by its high selectivity, suggesting a more favorable safety profile with a reduced likelihood of off-target effects. For researchers and drug development professionals, these findings underscore the importance of comprehensive GPCR cross-reactivity screening in the early stages of drug discovery to identify and mitigate potential off-target liabilities. The continued development of highly selective antagonists like Deucrictibant represents a significant advancement in the targeted therapy of bradykinin-mediated diseases.
References
- 1. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Positive Results from CHAPTER-1 Phase 2 Study of Deucrictibant for the Prophylactic Treatment of HAE Attacks to be Presented at AAAAI 2024 Annual Meeting - Pharvaris N.V. [ir.pharvaris.com]
- 5. In vitro pharmacological profile of PHA-022121, a small molecule bradykinin B2 receptor antagonist in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Icatibant's Efficacy in Hereditary Angioedema (HAE) Subtypes
A guide for researchers and drug development professionals on the differential effects of the bradykinin B2 receptor antagonist, Icatibant, across various forms of Hereditary Angioedema.
Hereditary Angioedema (HAE) is a rare, debilitating genetic disorder characterized by recurrent and unpredictable episodes of severe swelling. While the underlying mechanisms can vary, the overproduction of bradykinin is a key mediator of the swelling in most HAE types. Icatibant, a synthetic decapeptide, functions as a selective and competitive antagonist of the bradykinin B2 receptor, offering a targeted therapy for acute HAE attacks.[1][2] This guide provides a comparative analysis of Icatibant's performance in different HAE subtypes, supported by clinical data and experimental insights.
Understanding HAE Subtypes
HAE is broadly categorized into two main groups: HAE with C1-inhibitor (C1-INH) deficiency and HAE with normal C1-INH function.[3][4]
-
HAE with C1-INH Deficiency (C1-INH-HAE): This is the most common form and is further divided into:
-
Type I: Characterized by low levels of C1-INH protein (approximately 85% of cases).[3]
-
Type II: Characterized by normal levels of a dysfunctional C1-INH protein (approximately 15% of cases).[3] In both types, the lack of functional C1-INH leads to dysregulation of the kallikrein-kinin system, resulting in excessive bradykinin production.[5]
-
-
HAE with Normal C1-INH (nC1-INH-HAE): This is a rarer and more recently characterized group where patients have normal C1-INH levels and function. The underlying genetic causes are more diverse and can include mutations in genes such as Factor XII (F12), plasminogen, and angiopoietin-1, though the cause often remains unknown.[6][7] Despite the different genetic origins, bradykinin is still considered a key mediator of swelling.[8]
Mechanism of Action of Icatibant
Icatibant exerts its therapeutic effect by directly targeting the final step in the bradykinin-mediated pathway. By blocking the bradykinin B2 receptor, it prevents bradykinin from binding and inducing the vasodilation and increased vascular permeability that lead to angioedema attacks.[9][10]
Comparative Efficacy of Icatibant
Icatibant is officially approved for the symptomatic treatment of acute attacks in adults with C1-INH-HAE (Types I and II).[2] Its use in nC1-INH-HAE is considered off-label in many regions, but growing evidence from observational studies supports its efficacy.[6][11]
| Parameter | C1-INH-HAE (Type I & II) | nC1-INH-HAE | Data Source |
| Median Time to Symptom Relief | 2.0 hours (vs. 19.8h for placebo) | Generally effective, specific time varies | [6] |
| Median Time to Attack Resolution | 14.0 hours | 20.0 hours | [11][12] |
| Single Injection Efficacy | ~79-96% of attacks treated with one injection | ~70-97% of attacks treated with one injection | [11][13][14] |
| Need for Second Injection | ~19% | ~24% | [11] |
| Self-Administration Rate | ~76% | ~96% | [11][12] |
Key Observations:
-
Time to Resolution: Data from a retrospective French cohort study showed that while Icatibant was effective in both C1-INH-HAE and nC1-INH-HAE groups, the median time to complete attack resolution was significantly longer in patients with nC1-INH-HAE (20.0 hours) compared to those with HAE type I (14.0 hours).[11][12]
-
Single-Dose Efficacy: In both C1-INH-HAE and nC1-INH-HAE, a single 30 mg subcutaneous injection of Icatibant is sufficient to treat the vast majority of attacks. Data from Brazilian and French patient registries show high single-injection success rates across subtypes.[11][13][14]
-
Attack Characteristics: Patients with nC1-INH-HAE may experience a higher proportion of abdominal and laryngeal attacks compared to patients with HAE type I.[11][12] Conversely, a Brazilian cohort noted that patients with nC1-INH-HAE were more likely to have laryngeal attacks but less likely to have abdominal attacks than the C1-INH-HAE group.[13]
Experimental Protocols and Study Design
The efficacy of Icatibant in C1-INH-HAE was established in three pivotal Phase III, randomized, controlled trials known as FAST-1, FAST-2, and FAST-3.[15] Data for nC1-INH-HAE is primarily derived from observational studies and registries, such as the Icatibant Outcome Survey (IOS).[11][13][16]
Typical Clinical Trial Protocol (FAST Trials):
Methodology of Key Experiments:
-
Study Design: The FAST trials were randomized, double-blind, and placebo-controlled (FAST-1, FAST-3) or active-controlled (FAST-2, vs. tranexamic acid).[6][15] After the controlled phase, patients could enter an open-label extension (OLE) phase where all subsequent attacks were treated with Icatibant.[15]
-
Patient Population: Adult patients (≥18 years) with a confirmed diagnosis of HAE Type I or II experiencing a moderate to severe attack were included.[15]
-
Intervention: A single subcutaneous injection of 30 mg Icatibant administered in the abdominal region.[2][17] A second injection could be administered after 6 hours if symptoms were insufficient or recurred.[2]
-
Primary Endpoint: The primary measure of efficacy was the time to onset of symptom relief, assessed using a patient-reported Visual Analog Scale (VAS).[15]
Safety and Tolerability
Icatibant is generally well-tolerated across HAE subtypes. The most common adverse events are injection site reactions, including redness, bruising, swelling, and pain, which are typically mild and self-limiting.[9][10] No significant differences in the safety profile have been reported between C1-INH-HAE and nC1-INH-HAE patient populations.[7][11] A study on Brazilian patients noted that injection site erythema affected 34.6% of C1-INH-HAE patients and 18.8% of nC1-INH-HAE patients.[7][18]
Conclusion
Icatibant is a highly effective and well-tolerated treatment for acute attacks in patients with C1-INH-HAE (Types I and II). Its mechanism of action, which directly targets the bradykinin B2 receptor, is independent of the underlying C1-INH deficiency. This provides a strong rationale for its use in nC1-INH-HAE, where bradykinin is also a key pathological mediator.
While robust, randomized controlled trial data for Icatibant in nC1-INH-HAE is lacking, evidence from registries and observational studies consistently demonstrates its effectiveness and safety in this population.[19] A notable difference is a potentially longer time to complete symptom resolution in nC1-INH-HAE compared to C1-INH-HAE. Further prospective studies are warranted to fully characterize the efficacy of Icatibant in the genetically diverse subtypes of nC1-INH-HAE and to establish it as a standard of care for these rarer forms of the disease.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. spaic.pt [spaic.pt]
- 3. What new drugs are available for the management of hereditary angioedema? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 4. Hereditary Angioedema - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Context and Policy Issues - Icatibant for Patients with Type III Hereditary Angioedema: An Updated Review of Clinical Effectiveness and Harms - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Icatibant use in Brazilian patients with hereditary angioedema (HAE) type 1 or 2 and HAE with normal C1-INH levels: findings from the Icatibant Outcome Survey Registry Study | Anais Brasileiros de Dermatologia (Portuguese) [anaisdedermatologia.org.br]
- 9. How Icatibant Injection Works - Icatibant Injection from Fresenius Kabi [icatibantinjection.com]
- 10. Icatibant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Hereditary angioedema with normal C1 inhibitor in a French cohort: Clinical characteristics and response to treatment with icatibant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. cda-amc.ca [cda-amc.ca]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. Comparing acquired angioedema with hereditary angioedema (types I/II): findings from the Icatibant Outcome Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Icatibant use in Brazilian patients with hereditary angioedema (HAE) type 1 or 2 and HAE with normal C1-INH levels: findings from the Icatibant Outcome Survey Registry Study | Anais Brasileiros de Dermatologia [anaisdedermatologia.org.br]
- 19. cda-amc.ca [cda-amc.ca]
Icatibant in ACE Inhibitor-Induced Angioedema: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Icatibant for the treatment of Angiotensin-Converting Enzyme (ACE) inhibitor-induced angioedema, contrasted with alternative therapeutic options. The information is supported by data from clinical trials to aid in research and development decisions.
Introduction to ACE Inhibitor-Induced Angioedema
Angiotensin-converting enzyme (ACE) inhibitors are a widely prescribed class of medications for hypertension and heart failure. A significant, though uncommon, side effect is angioedema, a localized swelling of the deep dermis, subcutaneous, or submucosal tissues.[1] Unlike allergic angioedema, the ACE inhibitor-induced form is primarily mediated by bradykinin, not histamine.[2][3][4] ACE inhibitors block the degradation of bradykinin, leading to its accumulation.[2][3] Elevated bradykinin levels increase vascular permeability, resulting in fluid leakage into the surrounding tissues and subsequent swelling.[2][5] This type of angioedema is notably unresponsive to standard treatments for allergic reactions like antihistamines, corticosteroids, and epinephrine.[2][4][6]
Mechanism of Action: Icatibant and Alternatives
Icatibant is a selective and competitive antagonist of the bradykinin B2 receptor.[5][7] By blocking this receptor, Icatibant prevents bradykinin from exerting its vasodilatory and permeability-increasing effects, thereby directly counteracting the underlying pathophysiology of ACE inhibitor-induced angioedema.[5]
Alternative therapies for bradykinin-mediated angioedema include:
-
Ecallantide: A plasma kallikrein inhibitor that reduces the production of bradykinin.[1]
-
C1 Esterase Inhibitor (C1-INH) Concentrate: This therapy, primarily used for hereditary angioedema, supplements the primary inhibitor of the complement and contact systems, which can reduce bradykinin generation.[1][8]
-
Fresh Frozen Plasma (FFP): Contains kininase II (the same enzyme as ACE), which can help degrade excess bradykinin.[1]
Signaling Pathway in ACE Inhibitor-Induced Angioedema
References
- 1. Angiotensin‐converting enzyme inhibitor–induced angioedema: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jwatch.org [jwatch.org]
- 4. Treatment of ACEi-induced angioedema [emcrit.org]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. droracle.ai [droracle.ai]
- 7. A randomized trial of icatibant in ACE-inhibitor-induced angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Icatibant in Hereditary Angioedema: A Comparative Clinical Trial Analysis
A systematic review of Icatibant's clinical trial data reveals its efficacy and safety profile in the treatment of acute attacks of hereditary angioedema (HAE). This guide provides a comprehensive comparison with alternative therapies, supported by experimental data, for researchers, scientists, and drug development professionals.
Icatibant, a selective bradykinin B2 receptor antagonist, has been extensively studied in a series of pivotal clinical trials known as the For Angioedema Subcutaneous Treatment (FAST) studies. These trials have demonstrated its effectiveness in providing symptom relief for patients experiencing acute HAE attacks.[1][2][3][4] This document synthesizes the publicly available clinical trial data for Icatibant and compares it with other approved treatments for HAE, including Berinert, Ruconest, and the prophylactic agent lanadelumab.
Comparative Efficacy of Acute HAE Treatments
The primary measure of efficacy in the acute treatment of HAE is the time to onset of symptom relief. Clinical trial data for Icatibant and its comparators are summarized below.
| Treatment | Mechanism of Action | Median Time to Onset of Symptom Relief | Study Population | Key Clinical Trial(s) |
| Icatibant (Firazyr) | Bradykinin B2 Receptor Antagonist | 2.0 hours | Adults with cutaneous or abdominal attacks | FAST-3[1][2] |
| Berinert | C1 Esterase Inhibitor (human plasma-derived) | Within 4 hours for 69.8% of patients | Adults and pediatrics with abdominal, facial, or laryngeal attacks | IMPACT 1 |
| Ruconest (conestat alfa) | C1 Esterase Inhibitor (recombinant) | 90 minutes | Adults and adolescents with acute attacks | Phase III trials[5] |
Note: Direct comparison between these trials should be approached with caution due to differences in study design, patient populations, and endpoint definitions.
Comparative Safety and Tolerability
The safety profiles of these treatments are a critical consideration. The most frequently reported adverse events are summarized below.
| Treatment | Common Adverse Events | Serious Adverse Events |
| Icatibant (Firazyr) | Injection site reactions (erythema, swelling, pruritus), headache, dizziness, nausea. | Arrhythmia and noncardiac chest pain (rare, considered possibly related).[6][7] |
| Berinert | Dysgeusia (altered taste), headache, nausea. | Increase in severity of pain associated with HAE. |
| Ruconest (conestat alfa) | Headache, nausea, diarrhea. | Anaphylaxis (rare).[5][8] |
Detailed Experimental Protocols
The methodologies of the key clinical trials are crucial for interpreting the data accurately.
Icatibant: The FAST-3 Trial Protocol
The FAST-3 trial was a pivotal Phase III, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of Icatibant for acute HAE attacks.[1][2][9]
Inclusion Criteria:
-
Adults (≥18 years) with a confirmed diagnosis of HAE Type I or II.[9][10]
-
Presenting with a moderate to very severe cutaneous or abdominal attack, or a mild to moderate laryngeal attack.[6][7][9]
-
A Visual Analog Scale (VAS) score of ≥30mm for at least one symptom.[10]
Exclusion Criteria:
-
Prior treatment with Icatibant.[9]
-
Use of pain medication for the current attack.[9]
-
Receipt of C1-INH products within 5 days of the current attack.[9]
-
Concomitant use of ACE inhibitors.[9]
Endpoint Assessment: The primary endpoint was the median time to a 50% or more reduction in symptom severity, as assessed by the patient using a Visual Analog Scale (VAS).[1] The VAS is a self-reported scale ranging from 0 mm (no symptoms) to 100 mm (extremely disabling symptoms).[5]
Signaling Pathways and Experimental Workflows
To visualize the underlying biological mechanisms and the process of clinical evaluation, the following diagrams are provided.
Caption: Bradykinin B2 Receptor Signaling Pathway and Icatibant's Mechanism of Action.
Caption: Generalized Workflow of a Randomized, Placebo-Controlled HAE Clinical Trial.
References
- 1. Randomized placebo-controlled trial of the bradykinin B₂ receptor antagonist icatibant for the treatment of acute attacks of hereditary angioedema: the FAST-3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Clinical efficacy of icatibant in the treatment of acute hereditary angioedema during the FAST-3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ruconest for Treatment of Hereditary Angioedema (HAE) - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. researchgate.net [researchgate.net]
- 7. Icatibant for Multiple Hereditary Angioedema Attacks across the Controlled and Open-Label Extension Phases of FAST-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fiercepharma.com [fiercepharma.com]
- 9. A Study of Icatibant in Patients With Acute Attacks of Hereditary Angioedema (FAST-3) [ctv.veeva.com]
- 10. A Phase III Randomized Double-blind, Placebo-controlled Multicenter Study of Icatibant for Subcutaneous Injection in Patients with Acute Attacks of Hereditary Angioedema (HAE) - FAST-3 | MedPath [trial.medpath.com]
A Comparative Analysis of the Safety Profiles of Icatibant and Other Treatments for Hereditary Angioedema
For Researchers, Scientists, and Drug Development Professionals
Hereditary Angioedema (HAE) is a rare and debilitating genetic disorder characterized by recurrent episodes of severe, localized swelling. The therapeutic landscape for HAE has evolved significantly, offering patients a range of treatment options. This guide provides an objective comparison of the safety profiles of Icatibant, a bradykinin B2 receptor antagonist, and other prominent HAE treatments, supported by data from key clinical trials.
Introduction to HAE Treatments
The management of HAE involves both on-demand treatment of acute attacks and long-term prophylaxis. The primary mediator of swelling in most forms of HAE is bradykinin, a potent vasodilator.[1][2] Therapeutic strategies, therefore, focus on either replacing the deficient C1 esterase inhibitor (C1-INH), inhibiting the production of bradykinin, or blocking its effects at the B2 receptor.[3][4] This guide will focus on the safety profiles of the following HAE treatments:
-
Icatibant (Firazyr®): A selective bradykinin B2 receptor antagonist for the on-demand treatment of HAE attacks.[5]
-
C1 Esterase Inhibitors (Human):
-
Plasma-derived (pdC1-INH): Berinert®, Cinryze®
-
Recombinant (rhC1-INH): Ruconest®
-
-
Plasma Kallikrein Inhibitors:
-
Ecallantide (Kalbitor®) - for on-demand treatment.
-
Lanadelumab (Takhzyro®) - for prophylaxis.[6]
-
Berotralstat (Orladeyo®) - for prophylaxis.
-
Comparative Safety Profiles: A Tabular Analysis
The following tables summarize the incidence of common and serious adverse events reported in pivotal clinical trials for each HAE treatment.
Table 1: On-Demand Treatment Safety Profiles
| Adverse Event | Icatibant (FAST-3)[7] | Ecallantide (EDEMA4)[8] | Berinert® (Pivotal Trial)[9] | Ruconest® (Pivotal Trial)[10] | Placebo |
| Common Adverse Events (≥5% and > Placebo) | |||||
| Injection Site Reactions | 97.7% | 7.4% | N/A | N/A | 24.4% |
| Pyrexia | 4.7% | 4.7% | N/A | N/A | 2.2% |
| Transaminase Increased | 4.7% | N/A | N/A | N/A | 0% |
| Dizziness | 2.3% | N/A | N/A | N/A | 0% |
| Rash | 2.3% | 5.1% | N/A | N/A | 0% |
| Nausea | N/A | 12.9% | 7.0% | 2.0% | 11.9% |
| Headache | N/A | 16.1% | 0% | 9.0% | 4.8% |
| Diarrhea | N/A | 10.6% | 0% | N/A | 9.5% |
| Dysgeusia | N/A | N/A | 4.7% | N/A | 0% |
| Serious Adverse Events | |||||
| Anaphylaxis | 0% | 2.7% (subcutaneous)[11] | Rare | Anaphylaxis reported | 0% |
| Thromboembolic Events | 0% | 0% | Reported[12] | 0% | 0% |
N/A: Not available or not reported in the specified trial at a rate ≥5% and greater than placebo.
Table 2: Prophylactic Treatment Safety Profiles
| Adverse Event | Lanadelumab (HELP Study)[6] | Berotralstat (APeX-2)[11][13] | Cinryze® (Pivotal Trial) | Placebo |
| Common Adverse Events (≥10% and > Placebo) | ||||
| Injection Site Reactions | 56% (q2w) / 45% (q4w) | N/A | N/A | 34% |
| Upper Respiratory Tract Infection | 44% (q2w) / 31% (q4w) | 23% | >5% | 32% |
| Headache | 33% (q2w) / 21% (q4w) | 15% | >5% | 22% |
| Abdominal Pain | N/A | 13% | N/A | N/A |
| Diarrhea | 4% (q2w) / 0% (q4w) | 13% | N/A | 5% |
| Vomiting | N/A | 15% | >5% | N/A |
| Nausea | N/A | 15% | >5% | N/A |
| Rash | 4% (q2w) / 10% (q4w) | N/A | >5% | 5% |
| Dizziness | 4% (q2w) / 10% (q4w) | N/A | N/A | 0% |
| Myalgia | 11% (q2w) / 0% (q4w) | N/A | N/A | 0% |
| Serious Adverse Events | ||||
| Serious Adverse Events (SAEs) | 3.7% (q2w) / 10.3% (q4w) | No drug-related SAEs | Cerebrovascular accident (unrelated to drug) | 0% |
q2w: every 2 weeks; q4w: every 4 weeks. N/A: Not available or not reported in the specified trial at a rate ≥10% and greater than placebo.
Experimental Protocols
The safety and efficacy data presented in this guide are derived from pivotal, randomized, double-blind, placebo-controlled clinical trials. The general methodologies for these key studies are outlined below.
On-Demand Treatment Trials (Icatibant, Ecallantide, Berinert®, Ruconest®)
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group or crossover design.
-
Patient Population: Adults and/or adolescents with a confirmed diagnosis of HAE Type I or II, experiencing an acute attack of at least moderate severity.
-
Intervention: A single dose of the investigational drug or placebo administered subcutaneously or intravenously.
-
Primary Efficacy Endpoint: Time to onset of symptom relief, often measured using a patient-reported outcome (PRO) instrument such as a visual analog scale (VAS) or a composite symptom score.[7][8]
-
Safety Assessment: Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), vital signs, and laboratory parameters. AEs are typically coded using the Medical Dictionary for Regulatory Activities (MedDRA) and graded for severity, often using a scale like the Common Terminology Criteria for Adverse Events (CTCAE).[14]
Prophylactic Treatment Trials (Lanadelumab, Berotralstat, Cinryze®)
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group design over a defined treatment period (e.g., 24-26 weeks).[6][11]
-
Patient Population: Adults and/or adolescents with a history of recurrent HAE attacks.
-
Intervention: Regular administration of the investigational drug or placebo at a specified dosing interval.
-
Primary Efficacy Endpoint: The number of HAE attacks during the treatment period.
-
Safety Assessment: Comprehensive monitoring of AEs, SAEs, injection site reactions (for subcutaneous therapies), vital signs, and laboratory values throughout the study.
Signaling Pathways and Experimental Workflows
Bradykinin Signaling Pathway in HAE
Hereditary Angioedema is primarily a disorder of excessive bradykinin production. A deficiency in functional C1-INH leads to dysregulation of the contact system, resulting in the overactivation of plasma kallikrein, which in turn cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin.[2][4] Bradykinin then binds to its B2 receptor on endothelial cells, leading to increased vascular permeability and the characteristic swelling of an HAE attack.[1][3]
Caption: The bradykinin signaling pathway in HAE and the mechanism of action of Icatibant.
Experimental Workflow for an On-Demand HAE Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial evaluating an on-demand treatment for acute HAE attacks.
Caption: A generalized workflow for a randomized, placebo-controlled clinical trial of an on-demand HAE treatment.
Conclusion
The selection of an appropriate HAE treatment requires a thorough understanding of its safety and efficacy profile. Icatibant offers a favorable safety profile for the on-demand treatment of HAE attacks, with the most common adverse event being transient injection site reactions. Other on-demand and prophylactic treatments also demonstrate efficacy but are associated with different safety considerations, such as the risk of anaphylaxis with ecallantide and thromboembolic events with C1-esterase inhibitors. This comparative guide, based on data from pivotal clinical trials, is intended to assist researchers, scientists, and drug development professionals in their evaluation of HAE therapeutics. Continuous monitoring of post-marketing safety data is crucial for a comprehensive understanding of the long-term safety of these treatments.
References
- 1. Once-Daily Oral Berotralstat for Long-Term Prophylaxis of Hereditary Angioedema: The Open-Label Extension of the APeX-2 Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Icatibant for Multiple Hereditary Angioedema Attacks across the Controlled and Open-Label Extension Phases of FAST-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of patient‐reported outcome measures for on‐demand treatment of hereditary angioedema attacks and design of KONFIDENT, a phase 3 trial of sebetralstat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. biospace.com [biospace.com]
- 6. Help Study: Safety Data for TAKHZYRO® (lanadelumab-flyo) [takhzyro.com]
- 7. Randomized placebo-controlled trial of the bradykinin B₂ receptor antagonist icatibant for the treatment of acute attacks of hereditary angioedema: the FAST-3 trial [pubmed.ncbi.nlm.nih.gov]
- 8. EDEMA4: a phase 3, double-blind study of subcutaneous ecallantide treatment for acute attacks of hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BERINERT Efficacy and Safety | BERINERT C1 Esterase Inhibitor, Human [berinert.com]
- 10. fda.gov [fda.gov]
- 11. Oral once-daily berotralstat for the prevention of hereditary angioedema attacks: A randomized, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BERINERT ISI │ BERINERT C1 Esterase Inhibitor, Human [berinert.com]
- 13. Clinical Review - Berotralstat (Orladeyo) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. evs.nci.nih.gov [evs.nci.nih.gov]
A Comparative Benchmarking Guide: Icatibant vs. The New-Generation Bradykinin B2 Receptor Antagonist, Deucrictibant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the established bradykinin B2 receptor antagonist, Icatibant, with a promising new-generation oral antagonist, Deucrictibant. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the pharmacological and clinical distinctions between these two therapies for bradykinin-mediated angioedema.
Introduction
Icatibant, a synthetic peptide administered via subcutaneous injection, has been a cornerstone in the acute treatment of Hereditary Angioedema (HAE) for over a decade. It functions as a selective and competitive antagonist of the bradykinin B2 receptor, effectively counteracting the vasodilation and increased vascular permeability that lead to angioedema attacks.[1][2][3][4][5][6] However, the landscape of HAE treatment is evolving with the advent of novel oral therapies. Deucrictibant, a potent, orally bioavailable small-molecule bradykinin B2 receptor antagonist, is emerging as a significant advancement, offering the potential for both on-demand and prophylactic treatment of HAE.[7][8][9][10] This guide will delve into a head-to-head comparison of these two antagonists, focusing on their performance based on available experimental data.
Data Presentation
The following tables summarize the key quantitative data for Icatibant and Deucrictibant, facilitating a direct comparison of their pharmacological and clinical properties.
Table 1: In Vitro and Ex Vivo Potency at the Human Bradykinin B2 Receptor
| Parameter | Icatibant | Deucrictibant | Fold Difference (Deucrictibant vs. Icatibant) | Reference |
| Potency at recombinant human B2 receptor in CHO cells (nM) | 3.19 | 0.15 | 21-fold higher | |
| Potency at endogenous B2 receptor in human umbilical vein (pA2) | 8.71 nM | 0.35 nM | 25-fold higher | |
| Binding affinity (Ki) at human bradykinin B2 receptor (nM) | Not explicitly stated in a direct comparison | 0.47 | - | [11] |
| pKi at human bradykinin B2 receptor | - | 9.33 | - | [11] |
Table 2: Clinical Efficacy in Hereditary Angioedema (HAE)
| Parameter | Icatibant (On-Demand) | Deucrictibant (On-Demand) | Deucrictibant (Prophylactic) |
| Median Time to Onset of Symptom Relief | 2.0 - 2.5 hours[6] | ~1.1 hours[8][12] | N/A |
| Median Time to Almost Complete Symptom Relief | 8.5 hours[6] | Not explicitly stated | N/A |
| Attack Rate Reduction | N/A | N/A | 93% reduction from baseline[8] |
Table 3: Pharmacokinetic Properties
| Parameter | Icatibant | Deucrictibant |
| Administration | Subcutaneous injection | Oral (immediate and extended-release formulations)[7][8] |
| Bioavailability | ~97%[2] | Orally bioavailable (specific percentage not detailed in provided results)[7] |
| Time to Maximum Plasma Concentration (Tmax) | ~0.75 hours[2] | Not explicitly stated |
| Elimination Half-life | 1.4 ± 0.4 hours[2] | Not explicitly stated |
| Metabolism | Metabolized by proteolytic enzymes; not dependent on CYP450 system[2] | Information not available in the provided search results |
Experimental Protocols
Radioligand Binding Assay
A standard experimental approach to determine the binding affinity of a compound to its receptor is the radioligand binding assay. This method involves incubating cell membranes expressing the target receptor (in this case, the bradykinin B2 receptor) with a radiolabeled ligand (e.g., [3H]-bradykinin). The unlabeled antagonist (Icatibant or Deucrictibant) is added at increasing concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the membranes is then measured, and the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. From this, the inhibition constant (Ki) can be calculated, which reflects the affinity of the antagonist for the receptor.
Calcium Mobilization Assay
The functional consequence of bradykinin B2 receptor activation is an increase in intracellular calcium concentration. A calcium mobilization assay is a common functional assay used to assess the potency of antagonists. Cells expressing the bradykinin B2 receptor are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with bradykinin, the intracellular calcium levels rise, leading to an increase in fluorescence. To test the antagonist, cells are pre-incubated with varying concentrations of the antagonist before the addition of bradykinin. The ability of the antagonist to inhibit the bradykinin-induced calcium influx is measured, and the concentration that produces 50% of the maximal inhibition (IC50) is determined. This provides a measure of the antagonist's functional potency.
Mandatory Visualization
References
- 1. Icatibant , the bradykinin B2 receptor antagonist with target to the interconnected kinin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Icatibant, a new bradykinin-receptor antagonist, in hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Pharvaris is developing a bradykinin B2 receptor antagonist for the treatment of hereditary angioedema [synapse.patsnap.com]
- 8. Pharvaris Presents Deucrictibant Long-Term Extension Data for Both the Prophylactic and On-Demand Treatment of HAE at the Bradykinin Symposium 2024 - BioSpace [biospace.com]
- 9. pharvaris.com [pharvaris.com]
- 10. Pharvaris' Deucrictibant: A Groundbreaking Oral Therapy Poised to Disrupt Hereditary Angioedema Treatment [ainvest.com]
- 11. deucrictibant | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. New Oral Drug Shows 98% Success Rate in Treating HAE Attacks in Clinical Trial | PHVS Stock News [stocktitan.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Icrocaptide
Disclaimer: A specific Safety Data Sheet (SDS) for Icrocaptide was not located. The following procedures are based on general best practices for the handling and disposal of synthetic peptides and laboratory chemicals. Researchers must consult their institution's Environmental Health and Safety (EHS) office for specific protocols and to ensure compliance with local and federal regulations.[1]
The proper disposal of this compound, a four-amino acid peptide, is crucial for maintaining laboratory safety and environmental compliance. Improper disposal can pose risks to both personnel and the ecosystem.[1] This guide provides a procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.
I. Pre-Disposal Safety and Handling
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[1] Even trace amounts of peptide residue can cause skin or eye irritation.[1] Work in a well-ventilated area to avoid inhalation of any dust or aerosols.[2]
II. Characterization of this compound Waste
Effective disposal starts with accurate classification of the waste stream.[3] this compound waste may exist in several forms:
-
Solid Waste: Unused or expired lyophilized powder, contaminated consumables (e.g., weigh boats, filter paper).
-
Liquid Waste: Solutions of this compound, including those with buffers, solvents, or preservatives.[1]
-
Contaminated Materials: Used gloves, pipette tips, vials, and other labware that have come into contact with this compound.[1]
It is imperative to review the composition of any solutions containing this compound, as the solvent may have its own specific disposal requirements.[1] For instance, halogenated and non-halogenated solvents should typically be segregated.[4][5]
III. Quantitative Data for Disposal Planning
While specific quantitative disposal parameters for this compound are not available, researchers should document and consider the following for each waste stream. This information will be essential when communicating with your institution's EHS office or a certified waste disposal company.
| Parameter | Solid this compound Waste | Liquid this compound Waste | Contaminated Materials |
| Quantity | Record the total mass (in mg or g) of the peptide waste. | Record the total volume (in mL or L) of the solution. | Estimate the volume of contaminated items. |
| Concentration | Not applicable for pure solid. | Note the concentration of this compound in the solution. | Not applicable. |
| Solvent Composition | Not applicable. | Identify all solvent components and their percentages. | Note the types of solvents used. |
| pH | Not applicable. | Measure and record the pH of the aqueous solution. | Not applicable. |
| Associated Hazards | Note any known hazards of the peptide itself. | Note hazards of the peptide and the solvent(s). | Note hazards of the peptide and any solvents. |
IV. Step-by-Step Disposal Procedures
The overriding principle is that no experimental work should begin without a clear plan for waste disposal.[5]
Step 1: Segregation of Waste
-
Solid vs. Liquid: Never mix solid and liquid peptide waste.[1][6]
-
Solvent Types: Keep different types of liquid waste separate. For example, do not mix chlorinated and non-chlorinated solvents.[7]
-
Contaminated Items: Collect all contaminated disposables in a designated, clearly labeled waste container.[1]
Step 2: Packaging and Labeling
-
Solid this compound Waste: Place in a sealed, leak-proof container.[1] Label it clearly as "Peptide Waste" or "Chemical Waste" and include the name "this compound."
-
Liquid this compound Waste: Use a designated, compatible liquid waste container (e.g., high-density polyethylene for most aqueous and mild organic wastes).[3] Do not overfill containers; a good practice is to fill them to no more than 75% capacity.[4] The container must be securely closed when not in use.[8] Label the container with "Hazardous Waste," the full chemical names of all constituents (including this compound and all solvents), their approximate concentrations, and any relevant hazard pictograms.[8]
-
Contaminated Materials: Place in a clearly marked biohazard or peptide waste bin.[1]
Step 3: Storage
-
Store all waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure secondary containment is used for liquid waste to prevent spills from reaching drains or the floor.[8]
Step 4: Final Disposal
-
Never pour liquid this compound waste down the sink. [1]
-
Never dispose of solid this compound waste or contaminated materials in the regular trash. [1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and final disposal.[1][4] These entities are equipped to handle chemical waste through methods such as incineration or other specialized treatments.[1]
-
Maintain a record of all disposed waste as required by your institution and local regulations.[7]
V. Experimental Protocols Cited
The disposal procedures outlined above are based on established laboratory safety protocols rather than specific experimental results. Key guiding principles from safety literature include:
-
Waste Segregation: The practice of separating waste streams (e.g., halogenated vs. non-halogenated solvents, solid vs. liquid waste) is a standard protocol in chemical laboratories to ensure safe handling, storage, and cost-effective disposal.[4][8]
-
Container Management: Protocols for using appropriate, sealed, and clearly labeled containers for hazardous waste are mandated by regulatory bodies and institutional safety plans to prevent spills, reactions, and exposure.[6][8]
-
Professional Disposal: The use of certified waste management services for the final disposal of chemical waste is a standard and often legally required practice to ensure environmental protection.[1]
VI. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. How to Safely Get Rid of Popular Peptides After Your Experiment [ggpeptides.com]
- 2. abcepta.com [abcepta.com]
- 3. peptiderecon.com [peptiderecon.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. acewaste.com.au [acewaste.com.au]
- 7. essex.ac.uk [essex.ac.uk]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Personal protective equipment for handling Icrocaptide
Essential Safety and Handling Guide for Icrocaptide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on general best practices for handling peptide compounds in a laboratory setting, as specific safety data for this compound is not publicly available.
Personal Protective Equipment (PPE) and Handling
When working with this compound, which is a peptide, it is essential to use appropriate personal protective equipment to minimize exposure and ensure safety. Peptides are often supplied as a lyophilized powder, which can be easily inhaled and may be hygroscopic.
Recommended Personal Protective Equipment:
-
Respiratory Protection: Wear an appropriate respirator to avoid inhalation of peptide dust.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are recommended.
-
Eye Protection: Safety goggles or a face shield should be worn to protect against splashes or airborne particles.
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact. In cases of potential significant exposure, coveralls may be appropriate. Rubber boots should be worn when there is a risk of spills.
Handling Procedures:
-
Handle this compound in a well-ventilated area, preferably within a fume hood or a ventilated enclosure.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Minimize the creation of dust when handling the lyophilized powder.[1][2]
-
Allow the container to reach ambient temperature in a desiccator before opening to prevent the absorption of moisture.[2]
-
Weigh out the required amount of peptide quickly and reseal the container tightly.[2]
Quantitative Data
| Property | Value | Reference |
| CAS Number | 169543-49-1 | |
| Molecular Formula | C21H40N8O5 | [] |
| Appearance | White powder (presumed) | [1] |
| Storage Temperature | -20°C for long-term storage | [1][2] |
Emergency Procedures
In the event of an accidental release or exposure, follow these procedures:
-
Spill:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[1]
-
Skin Contact: Wash the affected area with plenty of water. If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Disposal Plan
Chemical waste generators must adhere to federal, state, and local environmental regulations for the disposal of chemical waste.
General Disposal Guidelines:
-
Collection: Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a designated, sealed, and properly labeled hazardous waste container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the name "this compound."
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company. One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
Experimental Workflow and Safety Protocols
Below are diagrams illustrating the recommended workflows for handling and disposing of this compound to ensure laboratory safety and proper logistical management.
Caption: Workflow for the safe handling of this compound.
Caption: Step-by-step disposal plan for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
